Product packaging for 2-(Benzylcarbamoyl)benzoic acid(Cat. No.:CAS No. 19357-07-4)

2-(Benzylcarbamoyl)benzoic acid

货号: B170794
CAS 编号: 19357-07-4
分子量: 255.27 g/mol
InChI 键: KZRGQINXYBJMNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(Benzylcarbamoyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B170794 2-(Benzylcarbamoyl)benzoic acid CAS No. 19357-07-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(benzylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRGQINXYBJMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366044
Record name 2-(benzylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19357-07-4
Record name 2-(benzylcarbamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLPHTHALAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzylcarbamoyl)benzoic acid, a significant benzoic acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, reaction parameters, and key visualizations to facilitate a thorough understanding of the synthesis process.

Introduction

This compound, with the molecular formula C₁₅H₁₃NO₃, is a derivative of benzoic acid characterized by a benzylcarbamoyl substituent at the ortho position.[1] This compound and its analogues are of interest in medicinal chemistry and materials science. The synthesis primarily involves the reaction of phthalic anhydride with benzylamine, a common method for the formation of N-substituted phthalamic acids. This guide will detail a standard laboratory protocol for this synthesis, based on established methodologies for similar compounds.[2]

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with benzylamine. The amine group of benzylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

General Reaction:

Phthalic Anhydride + Benzylamine → this compound

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance Solubility
Phthalic AnhydrideC₈H₄O₃148.11131White solidSoluble in ethanol, acetone; sparingly in ether, chloroform[3]
BenzylamineC₇H₉N107.15-10Colorless liquidMiscible with water, ethanol, ether
This compoundC₁₅H₁₃NO₃269.27108–111[1]Off-white solidSoluble in organic solvents

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids.[2]

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Cold water

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Water bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of THF.

  • To this solution, add benzylamine (1.0 eq) dropwise while stirring.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture in a water bath under reflux for one hour.[2]

  • After one hour, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 10 mL of cold water to precipitate the product.[2]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purify the crude product by washing with diethyl ether.[2]

  • Dry the purified product to obtain this compound as a solid.

Reaction Parameters and Expected Yield

The following table summarizes the key reaction parameters and expected yield based on analogous syntheses.

Parameter Value Reference
Solvent Tetrahydrofuran (THF)[2]
Reaction Time 1 hour[2]
Reaction Temperature Reflux[2]
Purification Method Precipitation in water, washing with diethyl ether[2]
Expected Yield ~71% (based on analogous reactions)[2]

Visualizations

To further clarify the synthesis process, the following diagrams illustrate the reaction scheme and the experimental workflow.

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_product Product PA Phthalic Anhydride P This compound PA->P + BA Benzylamine BA->P

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow A Dissolve Phthalic Anhydride in THF B Add Benzylamine A->B C Reflux for 1 hour B->C D Cool to Room Temperature C->D E Precipitate in Cold Water D->E F Filter the Product E->F G Wash with Diethyl Ether F->G H Dry the Final Product G->H

Caption: Step-by-step workflow for the synthesis protocol.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-(Benzylcarbamoyl)benzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes detailed experimental protocols, tabulated chemical data for easy reference, and visualizations of the synthetic pathway and experimental workflow.

Chemical Properties

This compound is an organic compound that belongs to the family of benzoic acid derivatives. Its structure consists of a benzoic acid moiety with a benzylcarbamoyl substituent at the ortho-position.

Table 1: General Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms N-Benzylphthalamic acid
CAS Number 19357-07-4[1]
Molecular Formula C₁₅H₁₃NO₃[2][3]
Molecular Weight 255.27 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 108–111 °C[3]
Boiling Point (Predicted) 508.8 ± 43.0 °C at 760 mmHg[4]
Density (Predicted) 1.3 ± 0.1 g/cm³[4]
pKa The pKa of the parent compound, benzoic acid, is approximately 4.2 in water. The pKa of this compound is expected to be in a similar range.
Solubility Benzoic acid is sparingly soluble in cold water but more soluble in hot water, ethanol, benzene, and acetone.[5] The presence of the benzylcarbamoyl group is anticipated to enhance solubility in polar aprotic solvents.

Synthesis and Purification

The most common method for the synthesis of this compound is the reaction of phthalic anhydride with benzylamine. This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.

Experimental Protocol for Synthesis

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in anhydrous THF (30 mL).

  • To this solution, add benzylamine (1.0 equivalent) dropwise with continuous stirring at room temperature.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it into cold water (50 mL).

  • If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound in a vacuum oven.

Purification

The crude product can be further purified by recrystallization.

Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals to obtain the purified product.

Spectroscopic Analysis

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Expected Wavenumber/Chemical Shift/m/z
FT-IR (cm⁻¹) ~3384 (N-H stretch), ~3000 (O-H stretch, broad), ~1722 (Carboxylic C=O stretch), ~1677 (Amide C=O stretch)[3]
¹H NMR (ppm) ~10-12 (s, 1H, COOH), ~8.5-9.0 (t, 1H, NH), ~7.2-8.0 (m, 9H, Ar-H), ~4.5 (d, 2H, CH₂)
¹³C NMR (ppm) ~169 (C=O, acid), ~167 (C=O, amide), ~127-140 (Ar-C), ~44 (CH₂)
Mass Spec (m/z) 255 [M]⁺, fragments corresponding to loss of H₂O, COOH, and cleavage of the amide bond.

Potential Biological Activity

Derivatives of benzoic acid are known to exhibit a wide range of biological activities.[6] this compound, due to its structural similarity to certain pyridinecarboxylic acid derivatives, has been investigated for potential anticoagulant applications.[3] The mechanism of action is thought to involve the modulation of blood coagulation pathways. However, detailed studies on its specific interactions with coagulation factors and its in vivo efficacy are still areas of active research. Some studies on similar benzoic acid derivatives have shown antiplatelet and antithrombotic effects.[7]

Visualizations

Synthesis of this compound

G Synthesis of this compound PA Phthalic Anhydride Intermediate Nucleophilic Attack PA->Intermediate + BA Benzylamine BA->Intermediate Product This compound Intermediate->Product Ring Opening

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mix Phthalic Anhydride and Benzylamine in THF Reflux Reflux for 1-2 hours Reactants->Reflux Precipitate Precipitate in Cold Water Reflux->Precipitate Filter_Wash Filter and Wash with Diethyl Ether Precipitate->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry FTIR FT-IR Spectroscopy Dry->FTIR NMR ¹H and ¹³C NMR Dry->NMR MS Mass Spectrometry Dry->MS

Caption: Workflow for the synthesis, purification, and analysis.

References

An In-Depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylcarbamoyl)benzoic acid, also known by its synonym N-benzylphthalamic acid, is a chemical compound with the CAS number 19357-07-4. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological activities, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-[(Benzylamino)carbonyl]benzoic acid .[1][2] It is also commonly referred to as N-benzylphthalamic acid .[3]

Identifier Value
IUPAC Name 2-[(Benzylamino)carbonyl]benzoic acid[1][2]
Synonym N-benzylphthalamic acid[3]
CAS Number 19357-07-4[4]
Molecular Formula C15H13NO3[4]
Molecular Weight 255.27 g/mol [4]
InChI Key KZRGQINXYBJMNB-UHFFFAOYSA-N[2]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.

Property Value Source
Melting Point 148-150 °CCommercial Supplier Data
Solubility Soluble in methanol and chloroformCommercial Supplier Data
Appearance White to off-white solidCommercial Supplier Data

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is provided below. This method is based on the reaction of phthalic anhydride with benzylamine.

Experimental Protocol: Synthesis of N-benzylphthalamic acid

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of phthalic anhydride (1 equivalent) and benzylamine (1 equivalent) is refluxed in glacial acetic acid.

  • The reaction mixture is monitored for completion.

  • Upon completion, the solvent is evaporated.

  • The resulting solid is recrystallized from ethanol to yield N-benzylphthalamic acid.

Note: This is a generalized procedure based on the synthesis of similar N-substituted phthalimides.[5] Specific reaction times, temperatures, and yields would need to be optimized for this particular synthesis.

Logical Workflow for Synthesis

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Phthalic_anhydride Phthalic anhydride Reaction_Vessel Reaction in Glacial Acetic Acid (Reflux) Phthalic_anhydride->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Cooling Recrystallization Recrystallization from Ethanol Evaporation->Recrystallization Crude product Final_Product This compound Recrystallization->Final_Product Purified product

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

Antimicrobial Activity of Related Compounds

Studies on a series of benzyl and benzoyl benzoic acid derivatives have demonstrated their potential as inhibitors of bacterial transcription. This mechanism of action is distinct from many common antibiotics and presents a promising avenue for the development of new antimicrobial drugs.

Postulated Mechanism of Action

The proposed mechanism of action for these related compounds involves the inhibition of the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor. The σ factor is essential for the initiation of transcription, and its binding to RNAP is a critical step. By disrupting this interaction, the benzoic acid derivatives effectively halt bacterial transcription and subsequent protein synthesis, leading to bacteriostasis or bactericidal effects.

The diagram below illustrates this postulated mechanism of action.

G Postulated Mechanism of Action cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition by Benzoic Acid Derivatives RNAP RNA Polymerase (RNAP) Holoenzyme RNAP-σ Holoenzyme RNAP->Holoenzyme Sigma_Factor Sigma (σ) Factor Sigma_Factor->Holoenzyme DNA Promoter DNA Holoenzyme->DNA Binds to Transcription Transcription Initiation DNA->Transcription Leads to Benzoic_Acid This compound (and related compounds) Benzoic_Acid->Holoenzyme Inhibits formation

Caption: Postulated mechanism of action for related benzoic acid derivatives.

References

Core Mechanism of Action: Inhibition of Bacterial Transcription Initiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Benzylcarbamoyl)benzoic Acid and Related Compounds

Disclaimer: While this guide addresses the topic of this compound, the detailed mechanism of action, quantitative data, and experimental protocols provided are based on extensive research into the closely related class of benzyl and benzoyl benzoic acid derivatives . Due to structural similarities, it is hypothesized that this compound may exhibit a similar mechanism of action; however, specific experimental data for this exact compound is not available in the current body of scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals.

The primary mechanism of action for this class of compounds is the inhibition of bacterial transcription, a fundamental process for bacterial viability.[1][2][3] They achieve this by disrupting a critical protein-protein interaction: the binding of the sigma (σ) initiation factor to the bacterial RNA polymerase (RNAP) core enzyme.[1][3]

1.1. The Role of RNA Polymerase and Sigma Factor

In bacteria, the RNAP core enzyme, composed of five subunits (α₂, β, β', and ω), is responsible for synthesizing RNA from a DNA template.[1] However, the core enzyme alone cannot recognize specific promoter sequences on the DNA to initiate transcription.[1] For this, it requires an initiation factor known as the sigma (σ) factor.[1][3]

The σ factor binds to the RNAP core enzyme to form the RNAP holoenzyme . This holoenzyme is the complete and catalytically active form of the enzyme that can recognize promoter regions, melt the DNA duplex, and initiate the synthesis of RNA.[1][2] By preventing the association of the σ factor with the RNAP core, transcription of essential genes is halted, ultimately leading to bacterial cell death.[1][2]

1.2. Molecular Target and Binding Model

Benzyl and benzoyl benzoic acid derivatives are believed to function as molecular mimics of the σ factor.[1] They competitively bind to the primary σ-factor binding site on the β' subunit of the RNAP core enzyme.[1][4] This binding site is located in a region known as the clamp helix (or β' clamp helices).[1][4]

Docking studies suggest a specific binding mode where the benzoic acid moiety, particularly when at the 2-position relative to the benzyl or benzoyl group, plays a crucial role.[1] The carboxyl group of the benzoic acid is predicted to form a critical ionic bonding interaction with two key arginine residues, R278 and R281 (E. coli numbering), within the β' clamp helix binding pocket.[1] This interaction anchors the inhibitor in the binding site, physically occluding the σ factor and preventing the formation of a functional RNAP holoenzyme.[1]

cluster_0 Normal Bacterial Transcription Initiation cluster_1 Inhibition by Benzoic Acid Derivatives RNAP_core RNAP Core (β, β', α₂, ω) Holoenzyme RNAP Holoenzyme RNAP_core->Holoenzyme Binds Sigma Sigma (σ) Factor Sigma->Holoenzyme Promoter Promoter DNA Holoenzyme->Promoter Recognizes & Binds Transcription Gene Transcription Promoter->Transcription Initiates Inhibitor 2-(Benzylcarbamoyl) -benzoic acid (or related derivative) RNAP_core_inhibited RNAP Core (β, β', α₂, ω) Inhibitor->RNAP_core_inhibited Binds to β' subunit (clamp helix) No_Holoenzyme No Holoenzyme Formation RNAP_core_inhibited->No_Holoenzyme Sigma_blocked Sigma (σ) Factor Sigma_blocked->No_Holoenzyme Binding Blocked No_Transcription Transcription Blocked No_Holoenzyme->No_Transcription

Caption: Signaling pathway of transcription inhibition.

Quantitative Data: Biological Activity

The biological activity of this class of compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC₅₀) for the disruption of the RNAP-σ interaction.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzoic Acid Derivatives Data extracted from Ye et al., European Journal of Medicinal Chemistry, 2020.[1]

Compound IDR¹ (Position 5)R² (Position 4)Linker (X)S. pneumoniae MIC (µg/mL)S. aureus (ATCC 25923) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)
5a HH-CH₂-43232
5b ClH-CH₂-21616
5e CF₃H-CH₂-188
5f NO₂H-CH₂-86464
8a HH-CO-83264
8b ClH-CO-41632
8e CF₃H-CO-244
8f NO₂H-CO-83264

Table 2: Inhibition of β' Clamp Helix - σ Interaction Data extracted from Ye et al., European Journal of Medicinal Chemistry, 2020.

Compound IDIC₅₀ (µM)
5b 1.8 ± 0.2
5e 1.1 ± 0.1
8e 1.2 ± 0.2
5f 10.2 ± 1.1

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of compounds targeting the RNAP-σ interaction.

3.1. Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][6]

  • Inoculum Preparation:

    • A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Trypticase Soy Broth).[5]

    • The culture is incubated overnight at 37°C with shaking.[5]

    • The bacterial culture is then diluted in fresh broth to a standardized optical density (e.g., OD₆₆₀ = 0.1), which corresponds to a known cell concentration (e.g., 10⁸ CFU/mL).[5] This is further diluted to the final testing concentration (e.g., 10⁶ CFU/mL).[5]

  • Compound Dilution:

    • The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.[7] This creates a range of concentrations to be tested.

  • Inoculation and Incubation:

    • 100 µL of the standardized bacterial suspension is added to each well containing 100 µL of the serially diluted compound.[5]

    • Control wells are included: a negative control (bacteria, no compound) and a sterile control (broth only).[7]

    • The plate is incubated for 18-24 hours at 37°C.[7]

  • Data Analysis:

    • Bacterial growth is determined by measuring the optical density (e.g., at 660 nm) using a microplate reader.[5]

    • The MIC is defined as the lowest compound concentration at which no visible bacterial growth is observed.[7]

cluster_workflow MIC Assay Workflow prep_culture 1. Prepare Overnight Bacterial Culture standardize 2. Standardize Inoculum (Adjust OD) prep_culture->standardize inoculate 4. Inoculate Plate with Standardized Bacteria standardize->inoculate serial_dilute 3. Serially Dilute Compound in 96-Well Plate serial_dilute->inoculate incubate 5. Incubate Plate (18-24h, 37°C) inoculate->incubate read_plate 6. Measure OD (e.g., 660 nm) incubate->read_plate determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

3.2. AlphaScreen Assay for RNAP-σ Interaction

This is a high-throughput, bead-based proximity assay to measure the inhibition of the RNAP-σ protein-protein interaction.[8][9]

  • Reagent Preparation:

    • Purified, tagged RNAP core enzyme (e.g., His-tagged) and σ factor (e.g., Biotin-tagged) are required.

    • AlphaScreen Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., Nickel Chelate-coated) are used.[8]

  • Assay Procedure (in 384-well plate):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations.

    • Add the His-tagged RNAP core enzyme and allow it to bind to the Ni-Chelate Acceptor beads.

    • Add the Biotin-tagged σ factor. In the absence of an inhibitor, it will bind to the RNAP core enzyme.

    • Add the Streptavidin Donor beads, which will bind to the biotinylated σ factor.[8]

    • Incubate the plate in the dark to allow for bead association.

  • Detection:

    • The plate is read in an AlphaScreen-capable plate reader. The reader excites the Donor beads at 680 nm.[8]

    • If the Donor and Acceptor beads are in close proximity (<200 nm) due to the RNAP-σ interaction, singlet oxygen is transferred from the Donor to the Acceptor bead, which then emits light at 520-620 nm.[10]

  • Data Analysis:

    • Inhibitors of the RNAP-σ interaction will prevent the beads from coming into proximity, resulting in a decreased signal.

    • The IC₅₀ value is calculated by plotting the signal intensity against the logarithm of the inhibitor concentration.

cluster_workflow AlphaScreen Assay Workflow add_reagents 1. Add Buffer, Compound, His-RNAP, and Biotin-σ to 384-well plate add_acceptor 2. Add Ni-Chelate Acceptor Beads add_reagents->add_acceptor add_donor 3. Add Streptavidin Donor Beads add_acceptor->add_donor incubate 4. Incubate in Dark add_donor->incubate read_plate 5. Read Plate (Ex: 680nm, Em: 520-620nm) incubate->read_plate analyze 6. Analyze Data and Calculate IC₅₀ read_plate->analyze

Caption: Workflow for the AlphaScreen Protein-Protein Interaction Assay.

3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that a compound binds to its intended target (RNAP) inside intact cells by measuring changes in the protein's thermal stability.[11][12][13]

  • Cell Treatment:

    • Culture bacterial cells to the desired density.

    • Treat the cells with the test compound or a vehicle control for a specified time.[12]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for a fixed time (e.g., 3 minutes) to induce protein denaturation and precipitation.[11]

    • Cool the samples immediately on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).[12]

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein (e.g., a specific RNAP subunit) remaining in the soluble fraction using a method like Western Blotting or ELISA.[12]

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures for the compound-treated sample compared to the control.[13]

cluster_workflow CETSA Workflow treat_cells 1. Treat Intact Cells with Compound or Vehicle heat_challenge 2. Heat Aliquots across a Temperature Gradient treat_cells->heat_challenge lyse_cells 3. Lyse Cells heat_challenge->lyse_cells centrifuge 4. Centrifuge to Separate Soluble and Precipitated Fractions lyse_cells->centrifuge collect_supernatant 5. Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant quantify 6. Quantify Target Protein (e.g., Western Blot) collect_supernatant->quantify analyze 7. Plot Melting Curves and Analyze Thermal Shift quantify->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

An In-depth Technical Guide on the Crystal Structure of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Report on the Crystal Structure of 2-(Benzylcarbamoyl)benzoic Acid

1. Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of this compound. A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), was conducted to locate the crystallographic data for this compound. The investigation concluded that, at present, the specific crystal structure for this compound has not been published in the publicly available scientific literature. Consequently, quantitative crystallographic data, such as unit cell dimensions, bond lengths, and bond angles, are not available.

This report details the synthesis of related compounds and provides a generalized experimental workflow for the preparation of N-arylphthalamic acids, the class of compounds to which this compound belongs. While specific experimental data for the title compound is unavailable, this guide offers a foundational understanding of its synthesis and characterization.

2. Synthesis and Molecular Structure

This compound, also known as N-benzylphthalamic acid, is synthesized through the reaction of phthalic anhydride with benzylamine. This reaction is a common method for the preparation of phthalamic acids.

Experimental Protocols

General Synthesis of 2-[(substitutedphenyl)carbamoyl] benzoic acids:

A general method for synthesizing compounds structurally related to this compound involves the reaction of phthalic anhydride with a substituted aniline in a suitable solvent.[1]

  • Materials: Phthalic anhydride, substituted aniline (e.g., o-aminophenol, o-anisidine, o-chloroaniline), and a solvent such as tetrahydrofuran (THF).

  • Procedure:

    • Phthalic anhydride and the substituted aniline are mixed in a round-bottom flask containing the solvent.

    • The reaction mixture is refluxed for approximately one hour.

    • After cooling, the mixture is poured into cold water to precipitate the product.

    • The crude product is collected by filtration and purified, for example, by using diethyl ether.[1]

The synthesis of 2-(benzylamino)benzoic acid derivatives has also been achieved through a reductive amination reaction between 4-aminobenzoic acid and benzaldehyde derivatives.

3. Crystallographic Analysis

As of the date of this report, a definitive, publicly accessible crystal structure for this compound (C₁₅H₁₃NO₃) has not been determined and deposited in crystallographic databases. Searches for this specific compound in the Cambridge Structural Database (CSD) and other scientific literature did not yield any results.

For illustrative purposes, crystallographic data for related phthalamic acid derivatives are often reported in the monoclinic or triclinic crystal systems. For instance, N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate crystallizes in the triclinic system.[2] In the absence of experimental data for the title compound, theoretical modeling and computational chemistry could be employed to predict its three-dimensional structure and potential crystal packing.

Data Presentation

Due to the unavailability of experimental data, quantitative crystallographic data for this compound cannot be presented.

4. Mandatory Visualizations

While a specific signaling pathway involving this compound is not documented, a generalized experimental workflow for its synthesis is presented below.

G Reactants Phthalic Anhydride + Benzylamine Solvent Add THF Solvent Reactants->Solvent Reflux Reflux Reaction Mixture (e.g., 1 hour) Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Cold Water Cooling->Precipitation Filtration Filter to Collect Crude Product Precipitation->Filtration Purification Purify Product (e.g., with Diethyl Ether) Filtration->Purification FinalProduct This compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

This technical guide has established that the crystal structure of this compound is not currently available in the public domain. While this prevents a detailed analysis of its crystallographic properties, this report provides a foundational understanding of its synthesis through established chemical methodologies for related compounds. For researchers and professionals in drug development, the provided synthetic workflow can serve as a starting point for the preparation and subsequent characterization, including crystallization and structure determination, of this compound. It is recommended that future work focus on obtaining single crystals of this compound to enable its full structural elucidation.

References

Spectroscopic and Synthetic Profile of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2-(Benzylcarbamoyl)benzoic acid. The information is presented to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Spectroscopic Data

The characterization of this compound is defined by its unique spectroscopic fingerprint. The following tables summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for identifying the functional groups present in a molecule. The spectrum of this compound reveals characteristic absorption bands for the carboxylic acid and amide functionalities.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400N-H StretchAmide
3300-2500 (broad)O-H StretchCarboxylic Acid
~1720C=O StretchCarboxylic Acid
~1680C=O Stretch (Amide I)Amide
~1530N-H Bend (Amide II)Amide

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HCOOH
~8.5Triplet1HNH
7.9 - 7.2Multiplet9HAromatic Protons
~4.5Doublet2HCH₂

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~168C=O (Amide)
140 - 125Aromatic Carbons
~44CH₂
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 255.27 g/mol ), the expected molecular ion peak and key fragments are outlined below.

m/zIon
255[M]⁺ (Molecular Ion)
237[M - H₂O]⁺
148[M - C₇H₇N]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established chemical literature for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with benzylamine.

Synthesis Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate Reaction in an aprotic solvent (e.g., THF, Chloroform) Benzylamine Benzylamine Benzylamine->Intermediate Product This compound Intermediate->Product Acidification

Synthetic pathway for this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or chloroform) at room temperature.

  • Addition of Benzylamine: Slowly add benzylamine (1 equivalent) to the solution. The reaction is typically exothermic, and the temperature may be controlled with an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then dissolved in a minimal amount of a suitable solvent and acidified (e.g., with dilute HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis Workflow

The following workflow outlines the general steps for acquiring the spectroscopic data presented in this guide.

Spectroscopy_Workflow Sample Pure Sample of This compound IR_Prep Sample Preparation (e.g., KBr pellet) Sample->IR_Prep NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep MS_Prep Sample Introduction Sample->MS_Prep IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec IR_Data IR Spectrum IR_Spec->IR_Data NMR_Data NMR Spectra (¹H, ¹³C) NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation: A small amount of the dried, pure compound is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then compressed in a pellet press to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Mass Spectrometry (MS) Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The molecules are ionized using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion to generate the mass spectrum.

This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data and experimental protocols are intended to facilitate further research and application of this compound.

Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 2-(Benzylcarbamoyl)benzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological effects of these compounds. Key activities, including anticancer and antimicrobial effects, are explored in detail. Quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Introduction to this compound Derivatives

The core structure of these compounds consists of a benzoic acid moiety linked to a benzylamine through a carbamoyl (amide) bridge at the ortho position. This arrangement provides a rigid yet adaptable framework for molecular interactions with various biological targets. The benzene rings and the central amide linkage can be substituted to modulate pharmacokinetic and pharmacodynamic properties, leading to a diverse library of compounds with distinct biological profiles. The activities range from enzyme inhibition to disruption of essential cellular processes, highlighting their potential in treating complex diseases like cancer and bacterial infections.

Synthesis and Characterization

The synthesis of this compound derivatives is often straightforward, with the most common method involving the condensation of phthalic anhydride with a corresponding substituted benzylamine or aniline.

G cluster_reactants Reactants cluster_product Product PA Phthalic Anhydride Solvent Reflux in Solvent (e.g., THF) PA->Solvent AN Substituted Aniline / Benzylamine AN->Solvent Deriv 2-(Benzylcarbamoyl)benzoic Acid Derivative Solvent->Deriv Condensation G cluster_nucleus Cell Nucleus cluster_outcomes Cellular Outcomes HDAC HDAC Enzyme Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin promotes TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin->TSG allows expression of Arrest G2/M Cell Cycle Arrest TSG->Arrest Apoptosis Apoptosis (Caspase-3 Mediated) TSG->Apoptosis Deriv Benzoic Acid Derivative (HDAC Inhibitor) Deriv->HDAC Inhibits ROS Increased ROS Deriv->ROS induces ROS->Apoptosis G cluster_brca_proficient Normal Cell (BRCA Proficient) cluster_brca_deficient Cancer Cell (BRCA Deficient) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 recruits DSB1 Replication leads to Double-Strand Break (DSB) HR1 Homologous Recombination (BRCA1/2) DSB1->HR1 Repair1 DNA Repair & Cell Survival HR1->Repair1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 recruits DSB2 Replication leads to Double-Strand Break (DSB) HR2 Homologous Recombination (DEFECTIVE) DSB2->HR2 Death Genomic Instability & Apoptosis HR2->Death Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 Inhibits Inhibitor->PARP2 Inhibits

An In-depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid: Molecular Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzylcarbamoyl)benzoic acid, a molecule of interest in the development of novel therapeutic agents. This document details its fundamental molecular properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activity, including a proposed mechanism of action.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a ready reference for researchers.

PropertyValue
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with benzylamine. This method is a common and effective way to produce N-substituted phthalimic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Glacial acetic acid

  • Ice

  • Cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and glacial acetic acid (approximately 3-4 mL per gram of phthalic anhydride).

  • Add benzylamine (1.0 equivalent) to the flask.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 1-2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing ice.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold water.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Synthesis_Workflow Reactants Phthalic Anhydride + Benzylamine Reaction Reflux (1-2 hours) Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Precipitation Pour into Ice Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Product This compound Filtration->Product

A schematic workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Derivatives of benzyl and benzoyl benzoic acid have demonstrated promising antimicrobial activity. The proposed mechanism of action for this class of compounds involves the inhibition of bacterial transcription by interfering with the interaction between the sigma (σ) factor and the core RNA polymerase (RNAP) enzyme.

The σ factor is essential for the initiation of transcription, as it guides the RNAP to specific promoter regions on the DNA. By binding to the RNAP core enzyme, this compound and its analogs can prevent the formation of the RNAP holoenzyme, thereby inhibiting gene expression and ultimately leading to bacterial cell death.

Mechanism_of_Action cluster_transcription Bacterial Transcription Initiation RNA_Polymerase RNA Polymerase (Core Enzyme) Holoenzyme RNAP Holoenzyme RNA_Polymerase->Holoenzyme Sigma_Factor Sigma Factor (σ) Sigma_Factor->Holoenzyme DNA Promoter DNA Holoenzyme->DNA binds to Transcription Gene Transcription DNA->Transcription Inhibitor This compound Inhibitor->RNA_Polymerase inhibits binding of σ factor

A Theoretical Exploration of 2-(Benzylcarbamoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2-(Benzylcarbamoyl)benzoic acid. While direct and extensive theoretical studies on this specific molecule are not widely available in published literature, this document synthesizes methodologies and findings from closely related substituted carbamoylbenzoic acids and other benzoic acid derivatives to project a robust framework for its analysis. This guide covers quantum chemical calculations, including Density Functional Theory (DFT), for the determination of molecular geometry, electronic properties, and spectroscopic characteristics. Detailed computational protocols are outlined to provide a reproducible basis for future research. The potential applications and areas of interest for this compound are also discussed based on the analysis of its structural and electronic features.

Introduction

This compound is a derivative of benzoic acid characterized by a benzylcarbamoyl substituent at the ortho position.[1] This class of compounds, more broadly known as N-acyl anthranilic acid analogs, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by related structures. Theoretical and computational studies are indispensable tools for understanding the structure-activity relationships (SAR) of such molecules at a molecular level. By employing quantum chemical methods, researchers can elucidate electronic properties, conformational possibilities, and potential intermolecular interactions that govern their biological and chemical behavior.

This guide will focus on the application of Density Functional Theory (DFT), a powerful computational method for investigating the properties of molecules.[2][3] The insights gained from these theoretical studies can significantly accelerate the drug discovery and development process by providing a rational basis for molecular design and optimization.

Computational Methodologies

The theoretical investigation of this compound would typically involve a multi-step computational protocol. The following sections detail the standard procedures based on established research on similar molecules.[2][4][5]

Geometric Optimization

The initial step in any theoretical study is the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software such as GaussView.[4]

  • Computational Method: Density Functional Theory (DFT) is the most common and effective method for this purpose. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice.[2][6]

  • Basis Set: A suitable basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p), is selected to describe the atomic orbitals.[2][6] The choice of basis set represents a trade-off between accuracy and computational cost.

  • Software: The calculations are performed using quantum chemistry software packages like Gaussian.[2][4]

  • Convergence Criteria: The optimization is complete when the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

Vibrational Frequency Analysis

Following geometric optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

  • Calculation Type: A frequency analysis is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)) as the geometry optimization.[2]

  • Verification of Minimum: The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further conformational searching.

  • Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra for validation of the computational model.[2][7]

Electronic Properties Analysis

Several key electronic properties can be calculated to understand the reactivity and stability of this compound.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[2][5][8]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map helps identify electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions.[3]

  • Mulliken Atomic Charges: The distribution of electron density among the atoms in the molecule is quantified by calculating Mulliken atomic charges.[8]

Predicted Molecular Properties (Based on Analogs)

While specific data for this compound is not available, the following tables summarize representative theoretical data for closely related 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, calculated at the DFT/B3LYP/6-31G(d,p) level of theory.[2] This data provides a reasonable approximation of the expected values for the title compound.

Table 1: Selected Geometric Parameters (Bond Lengths and Angles)
Parameter2-[(2-hydroxyphenyl)carbamoyl]benzoic acid2-[(2-methoxyphenyl)carbamoyl]benzoic acid2-[(2-chlorophenyl)carbamoyl]benzoic acid
Bond Lengths (Å)
C=O (amide)1.251.251.25
C-N (amide)1.391.391.38
N-H (amide)1.011.011.01
C=O (acid)1.211.211.21
O-H (acid)0.970.970.97
**Bond Angles (°) **
C-N-H (amide)117.34117.51116.32
O=C-N (amide)121.7121.9122.2
C-C-O (acid)114.2114.2114.3

Data extracted from a study on substituted phenyl carbamoyl benzoic acids.[2]

Table 2: Calculated Electronic Properties
Property2-[(2-hydroxyphenyl)carbamoyl]benzoic acid2-[(2-methoxyphenyl)carbamoyl]benzoic acid2-[(2-chlorophenyl)carbamoyl]benzoic acid
HOMO Energy (eV) -6.21-6.15-6.49
LUMO Energy (eV) -1.78-1.68-1.95
HOMO-LUMO Gap (eV) 4.434.474.54
Chemical Hardness 2.2152.2352.27
Chemical Softness 0.4510.4470.440
Electronegativity 3.9953.9154.22
Global Electrophilicity Index 3.603.443.92

Data extracted from a study on substituted phenyl carbamoyl benzoic acids.[2]

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecule like this compound.

computational_workflow start Molecular Structure Generation (e.g., GaussView) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min spectra Predict IR/Raman Spectra freq_calc->spectra electronic_prop Electronic Property Calculations verify_min->electronic_prop True error Re-evaluate Structure or Method verify_min->error False homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep charges Mulliken Atomic Charges electronic_prop->charges end Analysis and Interpretation homo_lumo->end mep->end charges->end spectra->end error->geom_opt

Caption: A typical workflow for the theoretical analysis of a small organic molecule.

Potential Signaling Pathways and Biological Activity

While no specific signaling pathways have been elucidated for this compound, its structural similarity to other biologically active benzoic acid derivatives suggests potential areas of investigation. For instance, some benzoic acid derivatives have been studied as inhibitors of enzymes such as carbonic anhydrase.[3] The theoretical data, particularly the MEP and FMO analysis, can be instrumental in predicting the molecule's ability to interact with biological targets. Molecular docking studies, which are beyond the scope of this guide, would be the next logical step to explore potential protein-ligand interactions and hypothesize involvement in specific signaling pathways.

The following diagram illustrates a generalized logical flow for investigating the potential biological activity of a novel compound.

biological_investigation start Novel Compound (this compound) theoretical_analysis Theoretical Analysis (DFT, MEP, FMO) start->theoretical_analysis target_id Hypothesize Biological Targets (Based on Structural Analogs) theoretical_analysis->target_id docking Molecular Docking Studies target_id->docking binding_affinity Predict Binding Affinity and Pose docking->binding_affinity in_vitro In Vitro Experimental Validation (Enzyme Assays) binding_affinity->in_vitro pathway_analysis Signaling Pathway Elucidation in_vitro->pathway_analysis

Caption: Logical workflow for the investigation of potential biological activity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies such as Density Functional Theory, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of this molecule. The provided protocols and comparative data from related compounds offer a solid foundation for future computational and experimental investigations. The theoretical approaches detailed herein are crucial for the rational design of novel derivatives with potentially enhanced biological activities, thereby accelerating the drug discovery and development pipeline.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific therapeutic targets of 2-(benzylcarbamoyl)benzoic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic avenues by examining the biological activities of structurally related benzoic acid and N-acylanthranilic acid derivatives. The targets and mechanisms outlined herein are inferred and require direct experimental validation for this compound.

Introduction

This compound is a derivative of benzoic acid, a scaffold known to be a key component in a multitude of biologically active compounds. While research on this specific molecule is not extensive, the broader class of benzoic acid derivatives has shown significant promise in various therapeutic areas, including oncology, infectious diseases, and regenerative medicine. This technical guide consolidates the potential therapeutic targets of this compound based on the activities of its structural analogs. The aim is to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

The core structure, featuring a benzoic acid moiety with an N-acyl substitution at the ortho position, suggests several potential mechanisms of action. These include, but are not limited to, the inhibition of key enzymes in cancer progression, modulation of signaling pathways involved in cell growth and differentiation, and interference with essential processes in microbial pathogens. This document will delve into these potential targets, presenting available quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visual representations of the relevant biological pathways and experimental workflows.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related benzoic acid derivatives, the following therapeutic targets and mechanisms are proposed for this compound.

Oncology

A significant number of benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore normal gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Proposed Mechanism: this compound, as an N-acylanthranilic acid derivative, may chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors. This would prevent the deacetylation of histone proteins, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

Signaling Pathway: HDAC Inhibition and Downstream Effects

HDAC_Inhibition Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Inferred mechanism of HDAC inhibition by this compound.

Many anticancer agents, including some benzoic acid derivatives, exert their effects by inducing programmed cell death, or apoptosis. A key executioner of apoptosis is Caspase-3. Activation of Caspase-3 leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis and, ultimately, cell death. Some benzoic acid derivatives have been shown to induce apoptosis through the activation of caspases.[1][2]

Proposed Mechanism: By inhibiting survival pathways or inducing cellular stress (potentially through HDAC inhibition or other off-target effects), this compound may trigger the intrinsic or extrinsic apoptosis pathways, culminating in the activation of Caspase-3.

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway Compound This compound CellularStress Cellular Stress / Upstream Signaling Compound->CellularStress ProCaspases Pro-Caspases CellularStress->ProCaspases Activation Cascade Caspase3 Activated Caspase-3 ProCaspases->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: General pathway for induction of apoptosis via Caspase-3 activation.

Benzoic acid derivatives have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[1][2] This is a common mechanism for many cytotoxic agents and is often a consequence of DNA damage or the activation of cell cycle checkpoints.

Proposed Mechanism: this compound may interfere with the function of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) or their associated cyclins, leading to a halt in cell cycle progression. This effect could be a downstream consequence of HDAC inhibition and the subsequent expression of cell cycle inhibitors like p21.

Regenerative Medicine

Certain N-acyl benzoic acid analogs have been identified as stimulators of Bone Morphogenetic Protein 2 (BMP-2) production in osteoblasts. BMP-2 is a potent growth factor that plays a critical role in bone formation and regeneration. Compounds that can upregulate BMP-2 have significant therapeutic potential in fracture healing and treating bone defects.

Proposed Mechanism: this compound may interact with cellular pathways that regulate the transcription and translation of the BMP-2 gene in osteoprogenitor cells, leading to increased BMP-2 secretion and subsequent osteoblast differentiation and bone formation.

Signaling Pathway: BMP-2 Stimulation and Osteogenesis

BMP2_Pathway Compound This compound Osteoblast Osteoblast Compound->Osteoblast BMP2_Production BMP-2 Production Osteoblast->BMP2_Production BMP2_Receptor BMP-2 Receptor BMP2_Production->BMP2_Receptor Autocrine/Paracrine Signaling SMAD_Pathway SMAD Signaling BMP2_Receptor->SMAD_Pathway Gene_Expression Osteogenic Gene Expression (e.g., Runx2, Osterix) SMAD_Pathway->Gene_Expression Differentiation Osteoblast Differentiation & Mineralization Gene_Expression->Differentiation

Caption: Inferred pathway for BMP-2 stimulation and subsequent osteogenesis.

Infectious Diseases

Bacterial RNA polymerase (RNAP) is a well-validated target for broad-spectrum antibiotics. Some benzoic acid derivatives have been shown to inhibit bacterial RNAP, thereby preventing transcription and leading to bacterial cell death.

Proposed Mechanism: this compound could potentially bind to a subunit of the bacterial RNAP, either at the active site or an allosteric site, interfering with its function. This could prevent the initiation of transcription or the elongation of the RNA transcript.

Quantitative Data for Related Benzoic Acid Derivatives

The following tables summarize the biological activity of various N-acylanthranilic acid and other benzoic acid derivatives. This data provides a reference for the potential potency of this compound.

Table 1: Anticancer and Antiviral Activity of Selected Benzoic Acid Derivatives

Compound ClassSpecific CompoundAssayTarget/Cell LineActivity (IC₅₀/EC₅₀)
2-(Benzoylamino)benzoic Acid Analogs2-(4,5-difluoro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acidAdenovirus Replication InhibitionAdenovirus0.6 µM (EC₅₀)[3]
2-(Benzoylamino)benzoic Acid Analogs2-(5-chloro-2-(2-fluorobenzoylamino)benzoylamino)benzoic acidAdenovirus Replication InhibitionAdenovirus0.6 µM (EC₅₀)[3]
p-Aminobenzoic Acid DerivativesCompound 20CytotoxicityNCI-H460 (Lung Cancer)15.59 µM (IC₅₀)[4]
4-(Benzoyl)benzoic Acid Derivatives4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidEnzyme InhibitionHuman 5α-reductase type 20.82 µM (IC₅₀)[5]

Table 2: Enzyme Inhibitory Activity of Selected Benzoic Acid Derivatives

Compound ClassSpecific CompoundEnzyme TargetActivity (IC₅₀)
Benzoylpiperidine DerivativesCompound 20cMonoacylglycerol Lipase (MAGL)74 nM[6]
Benzoylpiperidine DerivativesCompound 20fMonoacylglycerol Lipase (MAGL)78 nM[6]
2-Aminobenzoic Acid DerivativesN-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideAcetylcholinesterase (AChE)9.68 µM
2-Aminobenzoic Acid DerivativesN-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideButyrylcholinesterase (BChE)11.59 µM

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound.

HDAC Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against histone deacetylases.

Workflow: HDAC Inhibition Assay

HDAC_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compound Dilutions - Assay Buffer Start->PrepareReagents IncubateCompound Incubate HDAC enzyme with test compound or vehicle PrepareReagents->IncubateCompound AddSubstrate Add fluorogenic substrate to initiate the reaction IncubateCompound->AddSubstrate IncubateReaction Incubate at 37°C AddSubstrate->IncubateReaction StopReaction Add developer solution to stop the reaction and generate signal IncubateReaction->StopReaction ReadFluorescence Read fluorescence on a plate reader StopReaction->ReadFluorescence AnalyzeData Calculate % inhibition and IC₅₀ values ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical fluorometric HDAC inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Reconstitute recombinant human HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.

  • Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme to wells containing either the test compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Development: Stop the reaction by adding the developer solution, which also generates the fluorescent signal from the deacetylated substrate. Incubate for an additional 15 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of Caspase-3 in cell lysates, an indicator of apoptosis.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • Enzyme Reaction: In a 96-well plate, add an equal amount of protein from each lysate.

  • Substrate Addition: Add the Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA) to each well. The activated Caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The level of Caspase-3 activity is proportional to the colorimetric signal. Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in a cell population treated with a test compound using propidium iodide (PI) staining.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Osteoblast Differentiation and Mineralization Assay

This protocol is for assessing the potential of a compound to induce osteoblast differentiation and mineralization in a pre-osteoblastic cell line (e.g., MC3T3-E1).

Methodology:

  • Cell Culture: Culture MC3T3-E1 cells in growth medium until they reach confluence.

  • Induction of Differentiation: Switch the confluent cells to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate. Treat the cells with various concentrations of this compound.

  • Medium Change: Replace the medium with fresh differentiation medium and test compound every 2-3 days for 14-21 days.

  • Alizarin Red S Staining: After the differentiation period, fix the cells with 4% paraformaldehyde. Stain the fixed cells with Alizarin Red S solution, which specifically binds to calcium deposits in the mineralized matrix.

  • Visualization and Quantification: Visualize the red staining of mineralized nodules under a microscope. For quantification, the stain can be eluted and the absorbance measured spectrophotometrically.

BMP-2 Production Assay (ELISA)

This protocol describes the quantification of BMP-2 secreted by cells into the culture medium.

Methodology:

  • Cell Culture and Treatment: Culture pre-osteoblastic cells and treat them with this compound for 24-72 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Procedure: Perform a sandwich ELISA using a commercial kit for BMP-2. This typically involves:

    • Adding the collected supernatants and standards to a microplate pre-coated with a BMP-2 capture antibody.

    • Incubating to allow BMP-2 to bind.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to form the sandwich complex.

    • Washing the plate and adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of BMP-2 in the treated and control samples.

Conclusion

While direct evidence for the therapeutic targets of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential in several key therapeutic areas. The N-acylanthranilic acid scaffold is a promising starting point for the development of novel inhibitors of HDACs for cancer therapy, modulators of BMP-2 for bone regeneration, and inhibitors of bacterial RNA polymerase for infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers to systematically evaluate the biological activities of this compound and elucidate its precise mechanisms of action. Further preclinical studies are warranted to validate these inferred targets and to explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Benzylcarbamoyl)benzoic acid, also known as N-benzylphthalamic acid, as a versatile building block in organic synthesis. The primary application highlighted is its use as a precursor for the synthesis of nitrogen-containing heterocyclic compounds, specifically N-benzylphthalimide and 2-benzylisoindolin-1-one. These scaffolds are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The foundational step for utilizing this compound is its synthesis, which is readily achieved through the reaction of phthalic anhydride with benzylamine.

Experimental Protocol: Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound involves the direct reaction of phthalic anhydride and benzylamine in a suitable solvent.

Procedure:

  • In a 50 mL round-bottom flask, dissolve phthalic anhydride (2.00 g, 13.51 mmol) in 20 mL of tetrahydrofuran (THF).

  • To this solution, add benzylamine (1.45 mL, 13.51 mmol) dropwise with stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture in a water bath for one hour.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into 10 mL of cold water.

  • The resulting white precipitate is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like diethyl ether to yield this compound as a faint brown colored product.

Quantitative Data for Synthesis of Substituted (Benzylcarbamoyl)benzoic Acids:

Reactant 1Reactant 2SolventReaction TimeTemperatureYieldReference
Phthalic anhydride (1.199 g)o-Anisidine (1.3 mL)THF1 hrReflux71%[1]
Phthalic anhydride (2.00 g)2-Chloroaniline (1.43 mL)THF1 hrReflux-[1]

Note: The yields can vary based on the specific substituted aniline used.

Applications in Heterocyclic Synthesis

This compound serves as a key intermediate for the synthesis of two important classes of nitrogen-containing heterocycles through dehydrative cyclization: N-benzylphthalimide (an imide) and 2-benzylisoindolin-1-one (a lactam). The choice of reaction conditions dictates the selective formation of either product.

Synthesis of N-Benzylphthalimide

The dehydration of this compound under acidic conditions or with heat leads to the formation of N-benzylphthalimide. This compound and its derivatives have applications in various fields, including as intermediates for the Gabriel synthesis of primary amines.

Logical Relationship for Synthesis of this compound and its Conversion to N-Benzylphthalimide

G cluster_synthesis Synthesis of Starting Material cluster_cyclization Dehydrative Cyclization Phthalic Anhydride Phthalic Anhydride This compound This compound Phthalic Anhydride->this compound + Benzylamine THF, Reflux Benzylamine Benzylamine Benzylamine->this compound N-Benzylphthalimide N-Benzylphthalimide This compound->N-Benzylphthalimide Acetic Acid, Reflux or Microwave

Caption: Synthetic pathway from phthalic anhydride and benzylamine to N-benzylphthalimide.

This method utilizes glacial acetic acid as both a solvent and a catalyst for the cyclization.

Procedure:

  • In a flask equipped with a reflux condenser, a mixture of phthalic anhydride and benzylamine is refluxed in glacial acetic acid.

  • The excess solvent is removed, and the crude N-benzylphthalimide is purified by recrystallization.

This method is a general procedure; specific quantities can be adapted from related syntheses of N-substituted phthalimides.

Microwave irradiation offers a rapid and high-yielding alternative for the synthesis of N-benzylphthalimide.

Procedure: [2]

  • In a microwave-safe vessel, combine phthalimide, benzyl chloride, and a solid-supported catalyst (K₂CO₃-Al₂O₃) in a minimal amount of N,N-dimethylformamide (DMF).[2]

  • Irradiate the mixture in a microwave reactor at 750W for 420 seconds.[2]

  • After cooling, the reaction mixture is worked up by extraction and purified to yield N-benzylphthalimide.[2]

Quantitative Data for Synthesis of N-Benzylphthalimide:

Starting MaterialsMethodCatalyst/SolventTimeTemperatureYieldReference
Phthalimide, Benzyl ChlorideMicrowaveK₂CO₃-Al₂O₃ / DMF420 s750W98%[2]
Phthalic Acid, BenzylamineConventionalTriethylamine/trinitromethane eutectic2-4 hRoom Temp.83-85%[3]
Phthalimide, Benzyl ChlorideConventionalK₂CO₃3 h190°C72-79%[4]
Synthesis of 2-Benzylisoindolin-1-one

The reductive cyclization of this compound or a related precursor leads to the formation of 2-benzylisoindolin-1-one. This reaction pathway is an alternative to the formation of the imide and yields a lactam structure. A common modern approach involves the one-pot reductive amidation of 2-formylbenzoic acid.

Experimental Workflow for the Synthesis of 2-Benzylisoindolin-1-one

G Start Start Mix Mix 2-Formylbenzoic Acid, Benzylamine, and Catalyst Start->Mix React React under H2 atmosphere Mix->React Purify Purify by Chromatography React->Purify End 2-Benzylisoindolin-1-one Purify->End

Caption: Workflow for the synthesis of 2-benzylisoindolin-1-one.

While a direct, high-yield cyclization of this compound to the isoindolinone can be challenging, a highly efficient one-pot synthesis from 2-formylbenzoic acid and benzylamine has been developed. This method proceeds via in situ formation of the amido-acid followed by reductive cyclization.

Procedure:

  • To a solution of 2-formylbenzoic acid in a suitable solvent (e.g., water/ethanol), add benzylamine.

  • Introduce a suitable reduction catalyst (e.g., Pt nanowires).

  • Pressurize the reaction vessel with hydrogen gas (1 bar).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford 2-benzylisoindolin-1-one.

Safety and Handling

This compound and its precursors/products should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for each compound.

Conclusion

This compound is a valuable and readily accessible intermediate in organic synthesis. Its primary utility lies in its ability to undergo dehydrative cyclization to form either N-benzylphthalimide or, through related precursors, 2-benzylisoindolin-1-one. The choice of synthetic route and reaction conditions allows for the selective synthesis of these important heterocyclic scaffolds, making this compound a versatile tool for researchers in drug discovery and materials science.

References

2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Benzylcarbamoyl)benzoic acid is a versatile building block in medicinal chemistry, serving as a key structural motif in the development of a diverse range of therapeutic agents. Its unique chemical architecture, featuring a benzoic acid moiety linked to a benzylamine group via an amide bond, provides a flexible scaffold that can be readily modified to optimize pharmacological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.

Synthetic Protocols

The synthesis of this compound is a straightforward process, typically achieved through the reaction of phthalic anhydride with benzylamine. This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring-opening to yield the desired product.

Protocol 1: Synthesis of this compound from Phthalic Anhydride and Benzylamine

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Toluene (or other suitable aprotic solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a suitable volume of toluene.

  • To this solution, add benzylamine (1.0 equivalent) dropwise with continuous stirring. An exothermic reaction may be observed.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C for toluene).

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, proceed with the extraction.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Applications in Medicinal Chemistry

The this compound scaffold has been extensively explored as a template for the design and synthesis of novel therapeutic agents targeting a variety of diseases, including cancer and bacterial infections.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs) and the modulation of the Pregnane X Receptor (PXR/SXR) signaling pathway.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is often associated with tumorigenesis. Inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis.

HDAC_Inhibition_Pathway cluster_drug Drug Action Drug 2-(Benzylcarbamoyl)benzoic Acid Derivative HDAC HDAC Drug->HDAC Inhibits

Pregnane X Receptor (PXR/SXR) Signaling: The Pregnane X Receptor is a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and transport.[1] In some cancers, PXR activation can influence cell proliferation, apoptosis, and drug resistance.[2][3] Certain derivatives of this compound can act as modulators of the PXR signaling pathway, offering a potential therapeutic strategy.

PXR_Signaling_Pathway cluster_drug Drug Action Drug 2-(Benzylcarbamoyl)benzoic Acid Derivative PXR_inactive PXR_inactive Drug->PXR_inactive Activates PXR_active PXR_active PXR_inactive->PXR_active Translocates & Dimerizes with RXR

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative ABreast (MCF-7)15.6[1]
Derivative BColon (HCT-116)18.7[1]
Derivative CCervical (HeLa)17.84[1]
Antibacterial Activity

Derivatives of this compound have also shown promise as antibacterial agents. A key mechanism of action is the inhibition of bacterial RNA polymerase (RNAP), an essential enzyme for bacterial survival.[4]

Bacterial RNA Polymerase Inhibition: Bacterial RNAP is responsible for transcribing DNA into RNA.[5] Inhibitors of this enzyme can effectively block bacterial growth and replication.[6] The this compound scaffold can be modified to design potent inhibitors of bacterial RNAP.

RNAP_Inhibition_Workflow cluster_drug_action Drug Action Drug 2-(Benzylcarbamoyl)benzoic Acid Derivative RNAP RNAP Drug->RNAP Inhibits

Quantitative Data: Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative DStaphylococcus aureus8[4]
Derivative EStreptococcus pneumoniae8[4]

Experimental Protocols

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (a known antibiotic) and negative control (medium only) wells

  • Microplate incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well containing the test compound dilutions.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising building block in drug discovery.

References

Application of 2-(Benzylcarbamoyl)benzoic Acid in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the chemical structure and potential reactivity of 2-(Benzylcarbamoyl)benzoic acid, also known as N-benzylphthalamic acid. Direct applications of this specific molecule in polymer science are not widely documented in publicly available literature. The information presented here is intended for research and development purposes, providing a theoretical framework for its potential use.

Application Notes

Introduction

This compound is a dicarboxylic acid derivative containing a benzyl-substituted amide group. Its structure, featuring both a carboxylic acid and an amide linkage, offers intriguing possibilities for its use as a monomer or a functional additive in polymer synthesis. The presence of the aromatic rings and the amide group suggests that polymers derived from this monomer could exhibit enhanced thermal stability and specific intermolecular interactions. Furthermore, the phthalamic acid-like structure implies a potential for creating polymers with tunable degradability, a desirable characteristic for various biomedical and environmental applications.

Potential Applications in Polymer Science
  • Synthesis of Novel Polyamides and Polyesters: The carboxylic acid functionality of this compound allows it to act as a monomer in condensation polymerization reactions.

    • Polyamides: By reacting with diamines, it can be incorporated into polyamide chains, potentially modifying the mechanical and thermal properties of the resulting polymer.

    • Polyesters: Reaction with diols can yield polyesters with pendant benzylcarbamoyl groups, which could influence solubility and intermolecular interactions.

  • Development of Degradable Polymers: The amide bond in the this compound moiety is part of a phthalamic acid structure, which can be susceptible to hydrolysis under specific pH conditions. This feature can be exploited to design polymers for:

    • Controlled Drug Delivery: The polymer matrix could degrade in a controlled manner, releasing an encapsulated therapeutic agent. The degradation rate could potentially be tuned by altering the polymer's hydrophilicity and the surrounding pH.

    • Biodegradable Materials: For applications where transient material performance is required, such as in temporary medical implants or environmentally degradable packaging.

  • Functional Polymer Additive: Due to its aromatic and amide-containing structure, this compound could be explored as a functional additive to:

    • Enhance thermal stability of other polymers.

    • Act as a nucleating agent to influence the crystalline morphology of semi-crystalline polymers.

    • Modify the surface properties of materials.

Experimental Protocols

Protocol 1: Synthesis of a Polyamide via Direct Polycondensation

Objective: To synthesize a polyamide using this compound and a diamine (e.g., 1,6-hexanediamine) via direct polycondensation.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Triphenyl phosphite

  • Pyridine

  • Methanol

Procedure:

  • Dry the NMP and pyridine over calcium hydride and distill under reduced pressure.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) and 1,6-hexanediamine (1 equivalent) in a mixture of NMP and 5% (w/v) CaCl₂.

  • Add pyridine (2 equivalents) to the solution and stir under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add triphenyl phosphite (2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100°C and maintain for 3-4 hours.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash thoroughly with hot methanol and then water to remove any unreacted monomers and reagents.

  • Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties (glass transition temperature, melting point, and thermal stability).

Protocol 2: Synthesis of a Polyester via Melt Polycondensation

Objective: To synthesize a polyester from this compound and a diol (e.g., 1,4-butanediol) via melt polycondensation.

Materials:

  • This compound

  • 1,4-Butanediol

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphate (stabilizer)

Procedure:

  • Charge the this compound (1 equivalent), 1,4-butanediol (1.2 equivalents), antimony(III) oxide (0.05 mol%), and triphenyl phosphate (0.05 mol%) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • Heat the mixture under a slow stream of nitrogen to 180-200°C to form a prepolymer through esterification, while distilling off the water formed. This stage typically takes 2-3 hours.

  • Increase the temperature to 220-240°C and gradually reduce the pressure to below 1 mmHg to facilitate the removal of excess diol and further increase the molecular weight of the polymer.

  • Continue the polycondensation for another 2-3 hours until a high viscosity is achieved.

  • Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.

  • Granulate or pelletize the resulting polyester.

Characterization:

  • FTIR Spectroscopy: To verify the formation of ester linkages.

  • NMR Spectroscopy: To confirm the polymer structure.

  • GPC: To determine the molecular weight.

  • DSC and TGA: To assess thermal properties.

Protocol 3: Evaluation of Polymer Degradation

Objective: To study the hydrolytic degradation of a polymer derived from this compound.

Materials:

  • Polymer sample (synthesized via Protocol 1 or 2)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Buffer solutions at pH 5.0 and pH 9.0

  • Incubator or water bath

Procedure:

  • Prepare thin films or small pellets of the polymer of a known weight and dimensions.

  • Immerse the polymer samples in separate vials containing PBS (pH 7.4), pH 5.0 buffer, and pH 9.0 buffer.

  • Incubate the vials at 37°C.

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from each buffer.

  • Gently wash the retrieved samples with deionized water and dry them in a vacuum oven to a constant weight.

  • Analyze the degradation by measuring:

    • Weight Loss: Gravimetrically determine the percentage of weight loss.

    • Molecular Weight Reduction: Analyze the molecular weight of the degraded polymer using GPC.

    • Surface Morphology Changes: Observe the surface of the polymer films using Scanning Electron Microscopy (SEM).

    • Changes in Chemical Structure: Monitor for changes in the FTIR or NMR spectra that might indicate hydrolysis of ester or amide bonds.

Visualizations

Synthesis_of_Monomer cluster_reactants Reactants cluster_product Product phthalic_anhydride Phthalic Anhydride monomer This compound phthalic_anhydride->monomer Reaction in a suitable solvent benzylamine Benzylamine benzylamine->monomer

Caption: Synthesis of this compound.

Polyamide_Synthesis_Workflow start Start dissolve Dissolve Monomers (this compound + Diamine) in NMP/CaCl2 start->dissolve add_reagents Add Pyridine and Triphenyl Phosphite dissolve->add_reagents polymerize Heat to 100°C (Polymerization) add_reagents->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate wash_dry Wash and Dry the Polyamide precipitate->wash_dry characterize Characterize Polymer (FTIR, NMR, GPC, DSC, TGA) wash_dry->characterize end End characterize->end

Caption: Workflow for polyamide synthesis.

Polyester_Synthesis_Pathway monomer This compound polyester Polyester with pendant benzylcarbamoyl groups monomer->polyester + Catalyst, Heat, Vacuum diol Diol (e.g., 1,4-Butanediol) diol->polyester

Caption: Pathway for polyester synthesis.

Degradation_Analysis_Logic cluster_analysis Analysis start Polymer Sample incubation Incubate in Buffer (pH 5.0, 7.4, 9.0) at 37°C start->incubation data_collection Collect Samples at Time Intervals incubation->data_collection weight_loss Weight Loss data_collection->weight_loss gpc GPC (Molecular Weight) data_collection->gpc sem SEM (Morphology) data_collection->sem ftir_nmr FTIR/NMR (Chemical Structure) data_collection->ftir_nmr

Caption: Logical workflow for degradation analysis.

Application Notes and Protocols: Antibacterial Activity of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylcarbamoyl)benzoic acid is a synthetic organic compound with potential applications in pharmaceutical development. Its structural similarity to other bioactive benzoic acid derivatives suggests it may exhibit antimicrobial properties. This document provides a detailed protocol for evaluating the in vitro antibacterial activity of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays for assessing the efficacy of a potential new antibacterial agent.

Principle

The antibacterial activity of this compound is determined by assessing its ability to inhibit the visible growth of bacteria (bacteriostatic activity) and to kill bacteria (bactericidal activity). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum after incubation for a specified period.[2][3] These values are critical indicators of the compound's potency.

Data Presentation

The quantitative results from the MIC and MBC assays should be recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Staphylococcus aureus (ATCC 29213)Gram-positive
Bacillus subtilis (ATCC 6633)Gram-positive

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainGram StainMBC (µg/mL)Positive Control (e.g., Gentamicin) MBC (µg/mL)
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Staphylococcus aureus (ATCC 29213)Gram-positive
Bacillus subtilis (ATCC 6633)Gram-positive

Experimental Protocols

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)[4][5]

  • Mueller-Hinton Agar (MHA)[4]

  • Sterile 96-well microtiter plates[1]

  • Sterile Petri dishes

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (sterile broth and solvent)

  • Incubator (37°C)

  • Spectrophotometer (for measuring optical density at 600 nm)

  • 0.5 McFarland standard

  • Sterile saline solution (0.85% NaCl)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare stock solution of This compound C Perform serial two-fold dilutions of the compound in a 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland standard) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Observe for visible growth and determine MIC E->F G Plate aliquots from clear wells (at and above MIC) onto MHA plates F->G H Incubate plates at 37°C for 24 hours G->H I Count colonies and determine MBC (99.9% killing) H->I

Caption: Workflow for determining the antibacterial activity of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in sterile Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium and inoculate them into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard.

    • Dilute the adjusted bacterial suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

  • Broth Microdilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared stock solution of the test compound to the first well of each row to be tested, creating a starting concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row.[7] Discard the final 100 µL from the last well.

    • This will result in a range of concentrations of the test compound in the wells.

    • Include a positive control (a known antibiotic like gentamicin) and a negative control (broth with DMSO but without the test compound) on each plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing from MIC plate: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[8]

  • Plating: Spot-plate the 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.[3][5]

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of action for this compound is unknown, many antibacterial agents interfere with essential bacterial signaling pathways. The following diagram illustrates a hypothetical pathway that could be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleoid Receptor Receptor Protein KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates DNA DNA TF->DNA Binds to Gene Target Gene Expression DNA->Gene Inhibitor This compound Inhibitor->KinaseB Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of the antibacterial properties of this compound. Accurate determination of MIC and MBC values is a critical first step in the drug discovery process, offering valuable insights into the compound's potential as a novel therapeutic agent. Further studies would be required to elucidate the mechanism of action and to assess the in vivo efficacy and safety of this compound.

References

Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylcarbamoyl)benzoic acid and its derivatives are a class of small molecules that have garnered significant interest in the field of enzyme inhibition. These compounds have shown potential in targeting key enzymes involved in various pathological conditions, including cancer and bacterial infections. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against two major enzyme targets: human Carbonic Anhydrase IX (CA IX) and bacterial RNA polymerase.

The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound and its analogs as enzyme inhibitors.

Target Enzymes and Signaling Pathways

Human Carbonic Anhydrase IX (CA IX)

Background: Carbonic Anhydrase IX is a transmembrane zinc metalloenzyme that is highly overexpressed in many types of solid tumors.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1 (HIF-1) transcription factor.[2][3] CA IX plays a crucial role in regulating intra- and extracellular pH, contributing to tumor cell survival, proliferation, and migration.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to an acidic extracellular environment, which is favorable for tumor invasion and metastasis.[4]

Signaling Pathway: The transcriptional regulation of the CA9 gene is a key signaling event. Under hypoxic conditions, the alpha subunit of HIF-1 is stabilized and translocates to the nucleus, where it heterodimerizes with the beta subunit. This complex then binds to the hypoxia-responsive element (HRE) in the promoter region of the CA9 gene, initiating its transcription.[2][3]

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimerization HIF-1α/β Dimerization HIF1a_stabilization->HIF1_dimerization Nuclear_translocation Nuclear Translocation HIF1_dimerization->Nuclear_translocation HRE_binding Binding to HRE in CA9 Promoter Nuclear_translocation->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_expression CA IX Expression on Cell Surface CA9_transcription->CAIX_expression pH_regulation Extracellular Acidification CAIX_expression->pH_regulation Tumor_progression Tumor Progression pH_regulation->Tumor_progression

Caption: Hypoxia-induced signaling pathway leading to CA IX expression.
Bacterial RNA Polymerase (RNAP)

Background: Bacterial RNA polymerase is the central enzyme responsible for transcription, the process of synthesizing RNA from a DNA template.[5] It is a multi-subunit enzyme that, in its holoenzyme form, recognizes specific promoter sequences on the DNA to initiate transcription.[6][7] The sigma (σ) factor is a key subunit of the holoenzyme that confers promoter specificity.[6] Inhibition of the interaction between the core RNAP and the σ factor prevents the formation of the functional holoenzyme, thereby blocking transcription and ultimately leading to bacterial cell death.[8] This makes the RNAP-σ factor interaction an attractive target for the development of novel antibacterial agents.[8]

Logical Relationship: The core RNA polymerase enzyme requires a sigma factor to form a holoenzyme, which is essential for the initiation of transcription. Inhibitors targeting the interaction between the core enzyme and the sigma factor can effectively block this process.

RNAP_Inhibition_Workflow Core_RNAP Core RNAP (α₂ββ'ω) Holoenzyme RNAP Holoenzyme Core_RNAP->Holoenzyme Sigma_Factor Sigma (σ) Factor Sigma_Factor->Holoenzyme Promoter_Binding Promoter Recognition & Binding Holoenzyme->Promoter_Binding Transcription_Initiation Transcription Initiation Promoter_Binding->Transcription_Initiation Inhibitor This compound (or derivative) Inhibition Inhibitor->Inhibition Inhibition->Holoenzyme Blocks formation

Caption: Inhibition of bacterial transcription by blocking RNAP holoenzyme formation.

Quantitative Data

Table 1: Inhibitory Activity of Benzoic Acid Derivatives against Bacterial RNA Polymerase-Sigma Factor Interaction

CompoundTarget OrganismAssay TypeIC50 (µM)Reference
Diaryl benzoic acid derivativeStreptococcus pneumoniaeProtein Complementation AssayVaries by derivative[1]
Benzyl/Benzoyl benzoic acid derivativeStaphylococcus epidermidisMinimum Inhibitory Concentration (MIC)As low as 0.5 µg/mL[3]

Table 2: Inhibitory Activity of Benzoic Acid Derivatives against Human Carbonic Anhydrase Isoforms

CompoundTarget IsoformAssay TypeKi (nM)Reference
Benzo[d]thiazole-5-sulfonamide derivativehCA I, II, VII, IXStopped-flow CO2 hydrationVaries by derivative[9]
2-(benzylsulfinyl)benzoic acid derivativehCA I, II, IX, XIIStopped-flow CO2 hydrationVaries by derivative

Note: The provided data is for derivatives of this compound and should be considered as indicative of the potential activity of the parent compound. Experimental determination of the inhibitory constants for this compound is highly recommended.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against human Carbonic Anhydrase IX and bacterial RNA polymerase.

Protocol 1: Human Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol is adapted from methods used for characterizing carbonic anhydrase inhibitors.

Objective: To determine the inhibitory potency (Ki) of this compound against human Carbonic Anhydrase IX.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • This compound

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of recombinant human CA IX in HEPES buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HEPES buffer.

  • Assay Setup:

    • The assay measures the CA-catalyzed hydration of CO2, which leads to a pH change detected by the phenol red indicator.

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • One syringe of the stopped-flow instrument will contain the enzyme solution (with or without the inhibitor) in HEPES buffer with phenol red.

    • The other syringe will contain the CO2-saturated water.

  • Data Acquisition:

    • Mix the contents of the two syringes rapidly.

    • Monitor the change in absorbance of phenol red at 557 nm over time. The initial rate of the reaction is proportional to the enzyme activity.

    • Perform control experiments without the enzyme (uncatalyzed rate) and without the inhibitor (uninhibited rate).

    • Repeat the measurements with varying concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial rates of the reaction from the linear portion of the absorbance change over time.

    • Subtract the uncatalyzed rate from all measured rates.

    • Plot the enzyme activity (as a percentage of the uninhibited rate) against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO2) concentration and the Michaelis-Menten constant (Km) for CO2 hydration by CA IX.

CA_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate (CO2) Incubate->Initiate_Reaction Measure_Activity Measure Reaction Rate (Stopped-flow Spectrophotometry) Initiate_Reaction->Measure_Activity Data_Analysis Analyze Data: Calculate IC50 and Ki Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Carbonic Anhydrase IX inhibition assay.
Protocol 2: Bacterial RNA Polymerase-Sigma Factor Interaction Inhibition Assay (Protein Complementation Assay)

This protocol is based on a protein complementation assay (PCA) used to screen for inhibitors of the RNAP-σ interaction.[1]

Objective: To determine if this compound can inhibit the interaction between the bacterial RNA polymerase core enzyme and the sigma factor.

Materials:

  • Plasmids encoding the RNAP β' clamp-helix (CH) domain fused to one fragment of a reporter protein (e.g., split-luciferase).

  • Plasmids encoding the σ factor fused to the other fragment of the reporter protein.

  • Bacterial expression system (e.g., E. coli).

  • This compound.

  • Lysis buffer.

  • Substrate for the reporter protein (e.g., luciferin).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Protein Expression:

    • Co-transform the expression host with the plasmids encoding the two fusion proteins.

    • Induce protein expression under appropriate conditions.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells and lyse them to release the fusion proteins.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Inhibition Assay:

    • In a microplate, add the cell lysate containing the fusion proteins.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate to allow the inhibitor to interact with the proteins.

  • Signal Detection:

    • Add the substrate for the reporter protein to all wells.

    • Measure the luminescence or fluorescence signal using a plate reader. A decrease in signal in the presence of the inhibitor indicates disruption of the protein-protein interaction.

  • Data Analysis:

    • Normalize the signal in the inhibitor-treated wells to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

RNAP_PCA_Workflow Start Start Co_express Co-express RNAP-fragment1 and Sigma-fragment2 fusions Start->Co_express Prepare_Lysate Prepare Cell Lysate Co_express->Prepare_Lysate Add_Inhibitor Add this compound (varying concentrations) Prepare_Lysate->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Substrate Add Reporter Substrate Incubate->Add_Substrate Measure_Signal Measure Luminescence/ Fluorescence Add_Substrate->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the RNAP-Sigma factor protein complementation assay.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel enzyme inhibitors targeting critical pathways in cancer and bacterial infections. The application notes and protocols provided here offer a comprehensive guide for researchers to investigate the inhibitory potential of these compounds against human Carbonic Anhydrase IX and bacterial RNA polymerase. While the provided quantitative data is for related derivatives, it strongly supports the rationale for further investigation of this compound itself. The detailed experimental workflows and pathway diagrams are intended to facilitate the design and interpretation of these crucial enzyme inhibition studies.

References

Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(Benzylcarbamoyl)benzoic acid in cell culture experiments, based on the biological activities of structurally related compounds. While direct studies on this specific molecule in mammalian cell culture are limited, the available data on similar benzoic acid derivatives suggest its potential as a subject for investigation in cancer research and drug discovery.

Introduction

This compound belongs to the family of N-acyl anthranilic acids, a class of compounds that has been explored for various biological activities. Structurally similar benzyl and benzoyl benzoic acid derivatives have been investigated for their antimicrobial and anticancer properties. Research into related compounds suggests that this compound may modulate signaling pathways involved in cell cycle regulation and apoptosis, making it a candidate for screening in oncology and other therapeutic areas.

The mechanism of action for analogous compounds often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like histone deacetylases (HDACs).[1][2][3] The disruption of these pathways can lead to cell cycle arrest and programmed cell death in cancer cells. Furthermore, some benzoic acid derivatives have been shown to interact with critical signaling cascades such as the Akt/NF-κB/p53 pathway.

These notes provide protocols for the initial characterization of the biological effects of this compound on cultured mammalian cells.

Potential Applications
  • Anticancer Agent Screening: Evaluation of cytotoxic and cytostatic effects against various cancer cell lines.

  • Mechanism of Action Studies: Investigation of the molecular pathways affected by the compound, such as apoptosis, cell cycle arrest, and signal transduction.

  • Drug Discovery Lead Compound: Use as a scaffold for the development of more potent and selective therapeutic agents.

Quantitative Data

The following table summarizes the biological activity of compounds structurally related to this compound. This data can serve as a reference for designing experiments and anticipating potential effective concentrations.

Table 1: Cytotoxicity and Cytostatic Activity of Related Benzoic Acid Derivatives

Compound ClassSpecific Compound ExampleCell LineAssay TypeResultReference
Benzyl and Benzoyl Benzoic Acid DerivativesNot specifiedHepG2 (Human Liver Cancer)CytotoxicityCC50 > 50 µM[4]
A549 (Human Lung Cancer)CytotoxicityCC50 > 50 µM[4]
2-(Phenylcarbamoyl)phenyl 4-substituted benzoates4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoateNot specifiedCytostasisIC50 < 10 µM[5]
K-562 (Human Myelogenous Leukemia)CytotoxicityNo cytotoxicity up to 50 µM[5]
1,2-Benzenedicarboxylic acid, bis(2-methyl propyl) ester1,2-Benzenedicarboxylic acid, bis(2-methyl propyl) esterMG-63 (Human Osteosarcoma)Antiproliferative (MTT)GI50 = 37.53 µM[6]
IMR-32 (Human Neuroblastoma)Antiproliferative (MTT)GI50 = 56.05 µM[6]
A549 (Human Lung Cancer)Antiproliferative (MTT)GI50 = 47.12 µM[6]
2'-benzoyloxycinnamaldehyde (BCA)2'-benzoyloxycinnamaldehydeMDA-MB-231 (Human Breast Cancer)Apoptosis Induction10 µM induced apoptosis[3]
SW620 (Human Colon Cancer)Apoptosis Induction10 µM induced apoptosis[3]

Signaling Pathways and Mechanisms of Action

Based on studies of related compounds, this compound may exert its effects through several signaling pathways.

HDAC Inhibition Pathway

Certain benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors.[1][2] HDAC inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway This compound This compound HDAC Histone Deacetylases (HDACs) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC Inhibition Pathway.

Reactive Oxygen Species (ROS)-Mediated Apoptosis

Some structurally similar compounds induce apoptosis through the generation of intracellular reactive oxygen species (ROS).[3] Elevated ROS levels can damage cellular components and trigger the intrinsic apoptotic pathway through the activation of caspases.

ROS_Apoptosis_Pathway Compound This compound Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase-3 Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-Mediated Apoptosis.

Akt/NF-κB/p53 Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival. Its inhibition can lead to the activation of pro-apoptotic signals. NF-κB is a transcription factor that promotes cell survival, and its inhibition can also lead to apoptosis. The tumor suppressor p53 is a central player in inducing apoptosis in response to cellular stress.

Akt_NFkB_p53_Pathway Compound This compound Akt Akt Compound->Akt Inhibition NFkB NF-κB Compound->NFkB Inhibition p53 p53 Compound->p53 Upregulation Akt->NFkB Activation Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Upregulation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Induction

Caption: Akt/NF-κB/p53 Pathway Modulation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological effects of this compound in cell culture.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: MTT Assay Workflow.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis A Seed cells in 6-well plate B Incubate and treat with compound A->B C Harvest cells (trypsinization) B->C D Wash with PBS C->D E Fix in cold 70% ethanol D->E F Wash and resuspend in PBS E->F G Treat with RNase A F->G H Stain with Propidium Iodide (PI) G->H I Analyze by Flow Cytometry H->I Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining & Analysis A Seed and treat cells in 6-well plate B Harvest cells and supernatant A->B C Wash with cold PBS B->C D Resuspend in Annexin V Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (Chemiluminescence) F->G H Imaging & Analysis G->H

References

Application Notes and Protocols for the Quantification of 2-(Benzylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantification of 2-(Benzylcarbamoyl)benzoic acid. The protocols detailed below are grounded in established analytical techniques for similar carboxylic acid and amide-containing compounds, offering robust starting points for method development and validation in research and quality control settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of reliable analytical methods. Key properties are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₁₅H₁₃NO₃Benchchem[1]
Molecular Weight 269.27 g/mol Calculated
Melting Point 108–111 °CBenchchem[1]
Appearance White to off-white crystalline solidInferred from similar compounds
Solubility Sparingly soluble in water, more soluble in organic solvents such as ethanol, methanol, and acetonitrile.Inferred from benzoic acid and 2-Benzoylbenzoic acid[2][3]
pKa ~4.2Estimated based on the pKa of benzoic acid[4][5][6]
UV-Vis λmax ~230 nm and ~275 nmEstimated based on the UV spectra of benzoic acid and its derivatives[7][8]

Analytical Methodologies

The quantification of this compound can be achieved through several analytical techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of aromatic carboxylic acids and their derivatives.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in methanol.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol or a suitable solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution (e.g., start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions). The isocratic elution can also be explored.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm or 275 nm

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary: HPLC-UV

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS

Objective: To achieve highly sensitive and selective quantification of this compound.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

Procedure:

  • Mobile Phase and Standard/Sample Preparation:

    • Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.

    • Spike all standards and samples with a fixed concentration of the internal standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻ (e.g., m/z 268.08) or [M+H]⁺ (e.g., m/z 270.09).

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

    • Optimize collision energy and other source parameters.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration in the sample using the calibration curve.

Quantitative Data Summary: LC-MS/MS

ParameterTypical Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflows and a relevant biological pathway are provided below to aid in understanding the analytical process and the potential biological context of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Solvent Solvent (e.g., Methanol) Sample->Solvent Standard Reference Standard Standard->Solvent Dilution Serial Dilution Solvent->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Coagulation_Cascade cluster_pathways Blood Coagulation Cascade cluster_inhibition Anticoagulant Action Intrinsic Intrinsic Pathway (Contact Activation) FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin (Factor IIa) FactorXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen Fibrinogen->Fibrin Anticoagulant This compound (Potential Anticoagulant) Anticoagulant->FactorXa Inhibition (Hypothesized) Anticoagulant->Thrombin Inhibition (Hypothesized)

References

Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylcarbamoyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, incorporating both a carboxylic acid and a benzylamide moiety ortho to each other on a benzene ring, allows for intramolecular cyclization reactions to form fused ring systems. These heterocyclic scaffolds, particularly isoindolinones and quinazolinones, are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound. The protocols are based on established synthetic methodologies for related compounds and are adapted for this specific substrate.

Application Notes

This compound is a key intermediate for the synthesis of N-benzylphthalimide (an isoindolinone derivative) and can be a precursor for 2-phenyl-2,3-dihydroquinazolin-4(1H)-one. The primary transformation is an intramolecular dehydrative cyclization.

1. Synthesis of N-Benzylphthalimide (2-benzylisoindoline-1,3-dione)

The most direct application of this compound is its conversion to N-benzylphthalimide. This reaction proceeds via an intramolecular condensation, where the carboxylic acid and the amide functionalities react to form a five-membered imide ring with the elimination of a water molecule. This transformation can be achieved through thermal dehydration or by using chemical dehydrating agents. High temperatures or the use of acid catalysts facilitate this cyclization.

2. Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

While the direct cyclization of this compound to a quinazolinone is less straightforward, it can serve as a precursor. The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a source of carbon and nitrogen. This compound is an N-acylated anthranilic acid. Under specific conditions, it is plausible that it could undergo cyclization and rearrangement to form a quinazolinone structure. A more common approach involves the reaction of 2-aminobenzamide with benzaldehyde, which can be formed in situ from benzylamine derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from readily available commercial reagents.

Reaction Scheme:

Protocol 1 cluster_0 Synthesis of this compound Phthalic_Anhydride Phthalic Anhydride Product This compound Phthalic_Anhydride->Product + Benzylamine Benzylamine Benzylamine Toluene Toluene, Reflux Toluene->Product

Caption: Synthesis of the starting material.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Toluene

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a solution of phthalic anhydride (1.0 eq) in toluene, add benzylamine (1.0 eq) dropwise with stirring at room temperature.

  • Heat the resulting mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold toluene.

  • To purify the product, recrystallize from a suitable solvent system such as ethanol/water.

  • Dry the purified this compound under vacuum.

Expected Yield: 85-95%

Protocol 2: Synthesis of N-Benzylphthalimide via Thermal Dehydrative Cyclization

This protocol details the intramolecular cyclization of this compound to form N-benzylphthalimide.

Reaction Scheme:

Protocol 2 cluster_1 Synthesis of N-Benzylphthalimide Starting_Material This compound Product N-Benzylphthalimide Starting_Material->Product Δ Heat Heat (e.g., 200-250 °C) Water - H2O

Caption: Dehydrative cyclization to N-benzylphthalimide.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (optional, as a dehydrating agent and solvent)

Equipment:

  • Round-bottom flask

  • Distillation apparatus (if performing neat) or reflux condenser (if using a solvent)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Method A (Thermal, Neat): Place this compound in a round-bottom flask equipped with a distillation head. Heat the solid to its melting point and then increase the temperature to 200-250 °C. Water will distill off. Continue heating until no more water is evolved.

  • Method B (With Dehydrating Agent): Suspend this compound in acetic anhydride. Heat the mixture to reflux for 1-2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • If the product crystallizes, collect it by filtration. If not, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid N-benzylphthalimide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol or acetic acid to obtain the pure compound.

Quantitative Data Summary

CompoundStarting MaterialReagentsConditionsYield (%)Reference
This compoundPhthalic Anhydride, BenzylamineTolueneReflux, 2-3h85-95General synthetic method
N-BenzylphthalimideThis compoundAcetic AnhydrideReflux, 1-2h>90Adapted from similar dehydrative cyclizations

Logical Workflow for Synthesis and Characterization

G cluster_prep Preparation of Starting Material cluster_cyclization Heterocyclic Synthesis cluster_analysis Analysis start Start: Phthalic Anhydride + Benzylamine reaction1 Reaction in Toluene (Reflux) start->reaction1 workup1 Cooling, Filtration & Recrystallization reaction1->workup1 product1 This compound workup1->product1 reaction2 Thermal Dehydration / Acetic Anhydride product1->reaction2 workup2 Cooling, Precipitation & Recrystallization reaction2->workup2 product2 N-Benzylphthalimide workup2->product2 analysis Characterization (NMR, IR, MS, m.p.) product2->analysis

Caption: Workflow for synthesis and analysis.

Disclaimer: The provided protocols are based on established chemical principles and literature precedents for similar compounds. Researchers should conduct their own risk assessments and optimize the reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental setup for 2-(Benzylcarbamoyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: 2-(Benzylcarbamoyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a benzoic acid derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a carboxylic acid and a secondary amide functional group in an ortho relationship, allows for a variety of chemical transformations. This document provides detailed experimental protocols for the synthesis, characterization, and key reactions of this compound.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized below for easy reference.

PropertyValueReference
Molecular Formula C₁₅H₁₃NO₃[1]
Molecular Weight 255.27 g/mol [1]
Melting Point 108–111 °C[1]
Appearance Faint brown colored product[2]
IR (Infrared) Peaks 3384 cm⁻¹ (N-H), 1722 cm⁻¹ (Carboxylic C=O), 1677 cm⁻¹ (Amide C=O)[1]
LC-MS (ESI) m/z 254.1 (M-H)⁻[1]
Elemental Analysis C: 70.78%, H: 5.15%, N: 5.47%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis via the acylation of benzylamine with phthalic anhydride, adapted from a similar procedure using substituted anilines[2].

Workflow Diagram:

G cluster_synthesis Synthesis & Purification Workflow reagents 1. Reagents Mixing Phthalic Anhydride + Benzylamine in THF reflux 2. Reaction Reflux for 1-2 hours reagents->reflux Heat precipitation 3. Isolation Poured into cold water reflux->precipitation Cool filtration 4. Collection Filter solid product precipitation->filtration purification 5. Purification Recrystallize from ethanol/water filtration->purification characterization 6. Analysis MP, IR, NMR, MS purification->characterization

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Deionized water

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round bottom flask, dissolve phthalic anhydride (1.48 g, 10 mmol) in 30 mL of anhydrous THF[2].

  • Add benzylamine (1.07 g, 10 mmol) to the solution dropwise while stirring at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours[2].

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of cold deionized water to precipitate the product[2].

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield a faint brown solid[2].

  • Dry the purified product under vacuum and characterize by melting point, IR, and other spectroscopic methods.

Protocol 2: Key Reactions of this compound

The dual functionality of the molecule allows for several subsequent reactions.

Reaction Pathways Diagram:

G cluster_reactions Reaction Pathways main This compound pdt1 N-Benzylphthalimide main->pdt1 Heat / Acetic Anhydride (Cyclization) pdt2 Methyl 2-(benzylcarbamoyl)benzoate main->pdt2 CH₃OH / H⁺ (Esterification) pdt3 [2-(Hydroxymethyl)phenyl](benzyl)methanamide main->pdt3 1. LiAlH₄ 2. H₂O (Reduction)

References

Application Notes and Protocols for the In Vivo Formulation of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 2-(Benzylcarbamoyl)benzoic acid, a compound of interest for various in vivo studies. Due to its structural characteristics as a benzoic acid derivative, it is anticipated to have low aqueous solubility. The following sections detail strategies and experimental procedures to prepare suitable formulations for oral and parenteral administration in preclinical research.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and effective in vivo formulation.

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compoundBenzoic Acid (for comparison)2-Benzoylbenzoic Acid (for comparison)
Molecular Formula C₁₅H₁₃NO₃C₇H₆O₂C₁₄H₁₀O₃
Molecular Weight 269.27 g/mol 122.12 g/mol 226.23 g/mol
Melting Point 108–111 °C122 °C126-129 °C
Aqueous Solubility Predicted to be lowSlightly soluble (3.44 g/L at 25°C)Sparingly soluble
Solubility in Organic Solvents Expected to be soluble in DMSO, ethanol, and other organic solventsSoluble in ethanol, ether, benzeneSoluble in ethanol, acetone, hot benzene

Note: Specific solubility data for this compound in various vehicles should be experimentally determined.

Formulation Strategies for Poorly Soluble Compounds

Given the anticipated low aqueous solubility of this compound, several strategies can be employed to enhance its solubility and bioavailability for in vivo administration.

Solubilization using Co-solvents

The use of a co-solvent system is a common and effective method for dissolving hydrophobic compounds. A combination of a primary solvent in which the compound is highly soluble (e.g., DMSO, ethanol) and a vehicle suitable for in vivo administration (e.g., saline, polyethylene glycol) is often used.

pH Adjustment

As a carboxylic acid derivative, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the formulation vehicle can deprotonate the carboxylic acid group, forming a more soluble salt. However, the final pH of the formulation must be within a physiologically tolerable range for the chosen route of administration.

Use of Surfactants and Emulsifying Agents

Surfactants such as Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions, which can encapsulate the drug and improve its solubility and absorption.

Suspension Formulation

If a solution cannot be achieved at the desired concentration, a uniform and stable suspension can be prepared. This involves dispersing the micronized drug powder in a suitable vehicle, often containing a suspending agent like carboxymethylcellulose (CMC) to prevent sedimentation.

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for oral gavage and intraperitoneal injection in rodents. It is crucial to ensure sterility for all parenteral formulations.

Protocol 1: Solution Formulation for Intraperitoneal (IP) Injection

This protocol is suitable for administering a clear, sterile solution of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials

  • Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a sterile vial.

  • Initial Solubilization: Add a minimal amount of DMSO to the vial to dissolve the compound completely. Vortex until a clear solution is obtained. Note: The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity.

  • Addition of Co-solvent: Add PEG400 to the solution and vortex thoroughly to ensure miscibility. A common ratio is 10% DMSO, 40% PEG400.

  • Final Dilution: Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. The final vehicle composition could be, for example, 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or contamination.

Table 2: Example of IP Solution Formulation Components

ComponentPurposeExample Concentration (v/v)
This compoundActive Pharmaceutical IngredientDependent on target dose
DMSOPrimary Solvent5 - 10%
PEG400Co-solvent/Solubilizer30 - 40%
Saline (0.9%)Vehicleq.s. to 100%
Protocol 2: Suspension Formulation for Oral Gavage

This protocol is suitable when a solution cannot be prepared at the required concentration.

Materials:

  • This compound (micronized powder is preferred)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Tween 80

  • Sterile water for injection or purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution by slowly adding CMC-Na powder to water while stirring continuously with a magnetic stirrer until fully dissolved. A small amount of Tween 80 (e.g., 0.1-0.5% v/v) can be added to the vehicle to aid in wetting the drug powder.

  • Weighing: Weigh the required amount of this compound.

  • Particle Size Reduction (if necessary): If the powder is not already micronized, gently grind it to a fine powder using a mortar and pestle.

  • Wetting the Powder: In a small beaker, add a small amount of the vehicle to the drug powder to form a paste. This helps to prevent clumping.

  • Suspension Formation: Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Storage and Re-suspension: Store the suspension at 2-8°C. Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or stirring to guarantee uniform dosing.

Table 3: Example of Oral Suspension Formulation Components

ComponentPurposeExample Concentration
This compoundActive Pharmaceutical IngredientDependent on target dose
CMC-NaSuspending Agent0.5% (w/v)
Tween 80Wetting Agent/Surfactant0.1 - 0.5% (v/v)
Purified WaterVehicleq.s. to 100%

Administration Protocols

Intraperitoneal (IP) Injection in Rodents
  • Restrain the mouse or rat securely.

  • Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and bladder.

  • Insert a sterile needle (25-27g for mice, 23-25g for rats) at a 15-20 degree angle.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the formulation slowly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Oral Gavage in Rodents
  • Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate length for gavage needle insertion.

  • Restrain the animal firmly to prevent movement.

  • Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.

  • Administer the formulation slowly.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Visualization of Workflows

Signaling Pathway Diagram (Hypothetical)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes 2_Benzylcarbamoyl_benzoic_acid 2_Benzylcarbamoyl_benzoic_acid 2_Benzylcarbamoyl_benzoic_acid->Receptor Binds to

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Formulation and In Vivo Study

G Start Start Physicochemical_Characterization Physicochemical Characterization Start->Physicochemical_Characterization Solubility_Screening Solubility Screening in Vehicles Physicochemical_Characterization->Solubility_Screening Formulation_Development Formulation Development (Solution or Suspension) Solubility_Screening->Formulation_Development Stability_Testing Formulation Stability Testing Formulation_Development->Stability_Testing Animal_Dosing In Vivo Dosing (Oral or IP) Stability_Testing->Animal_Dosing Pharmacokinetic_Analysis Pharmacokinetic Analysis Animal_Dosing->Pharmacokinetic_Analysis Pharmacodynamic_Assessment Pharmacodynamic Assessment Animal_Dosing->Pharmacodynamic_Assessment Data_Analysis Data Analysis and Reporting Pharmacokinetic_Analysis->Data_Analysis Pharmacodynamic_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo formulation and testing.

Safety and Handling

  • Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • All procedures involving the handling of the compound and preparation of formulations should be performed in a well-ventilated area or a chemical fume hood.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific experimental requirements and the determined physicochemical properties of this compound. It is highly recommended to perform small-scale formulation trials to assess solubility and stability before preparing larger batches for in vivo studies.

Application Notes and Protocols for High-Throughput Screening of 2-(Benzylcarbamoyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize 2-(benzylcarbamoyl)benzoic acid analogs that modulate specific biological pathways. The following sections outline assays for two distinct and promising therapeutic targets: the inhibition of bacterial RNA polymerase-sigma factor interaction and the modulation of the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway.

Target 1: Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

The formation of the RNA polymerase (RNAP) holoenzyme through the interaction of the core RNAP with a sigma (σ) factor is an essential step for transcription initiation in bacteria, making it an attractive target for novel antibacterial agents. High-throughput screening assays can identify small molecule inhibitors, such as this compound analogs, that disrupt this critical protein-protein interaction.

Signaling Pathway: Bacterial Transcription Initiation

The interaction between the core RNA polymerase and the sigma factor is central to the initiation of transcription. Inhibiting this interaction prevents the recognition of promoter sequences on the DNA, thereby blocking gene expression and bacterial growth.

bacterial_transcription_inhibition cluster_0 Bacterial Cell Core RNAP Core RNAP RNAP Holoenzyme RNAP Holoenzyme Core RNAP->RNAP Holoenzyme Binds Sigma Factor Sigma Factor Sigma Factor->RNAP Holoenzyme Binds Transcription Transcription RNAP Holoenzyme->Transcription Initiates Promoter DNA Promoter DNA Promoter DNA->Transcription Template Inhibitor 2-(Benzylcarbamoyl) benzoic acid analog Inhibitor->Sigma Factor Inhibits Interaction

Caption: Inhibition of bacterial transcription initiation.

Experimental Workflow: HTS for RNAP-Sigma Factor Inhibitors

The overall workflow for identifying inhibitors involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency.

hts_workflow_rnap Compound Library 2-(Benzylcarbamoyl)benzoic Acid Analog Library Primary HTS Primary HTS: AlphaLISA or Fluorescence Polarization Compound Library->Primary HTS Hit Identification Identify Initial Hits Primary HTS->Hit Identification Dose-Response Dose-Response and IC50 Determination Hit Identification->Dose-Response Secondary Assays Secondary/Orthogonal Assays (e.g., MIC determination) Dose-Response->Secondary Assays Lead Optimization Lead Optimization Secondary Assays->Lead Optimization

Caption: High-throughput screening workflow.

Protocol 1: AlphaLISA Assay for RNAP-Sigma Factor Interaction

This protocol describes a homogeneous, no-wash immunoassay to screen for inhibitors of the interaction between a tagged core RNAP subunit and a tagged sigma factor.

Materials:

  • Proteins: Biotinylated core RNAP β' subunit, GST-tagged σ⁷⁰ factor.

  • Beads: Streptavidin-coated Donor beads and Anti-GST Acceptor beads (PerkinElmer).

  • Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA.

  • Plates: 384-well white OptiPlate (PerkinElmer).

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Plate Reader: EnVision or other AlphaScreen-compatible plate reader.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (at various concentrations) or DMSO (control) into the wells of a 384-well plate.

  • Protein Addition: Add 5 µL of a 2X solution of biotinylated RNAP β' subunit (final concentration 10 nM) to all wells.

  • Second Protein and Incubation: Add 5 µL of a 2X solution of GST-σ⁷⁰ (final concentration 10 nM) to all wells. Incubate for 60 minutes at room temperature.

  • Acceptor Bead Addition: Add 5 µL of a 4X solution of Anti-GST Acceptor beads (final concentration 20 µg/mL) to all wells. Incubate for 60 minutes at room temperature in the dark.

  • Donor Bead Addition: Add 5 µL of a 4X solution of Streptavidin Donor beads (final concentration 20 µg/mL) to all wells. Incubate for 30 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader.

Data Presentation:

Compound IDConcentration (µM)AlphaLISA Signal (Counts)% Inhibition
Analog-0011015,00085%
Analog-0021095,0005%
DMSO CtrlN/A100,0000%
No ProteinN/A500N/A

Protocol 2: Fluorescence Polarization (FP) Assay for RNAP-Sigma Factor Interaction

This protocol describes a homogeneous assay to screen for inhibitors based on the change in polarization of a fluorescently labeled sigma factor peptide upon binding to the core RNAP.

Materials:

  • Protein: Core RNA Polymerase.

  • Tracer: Fluorescein-labeled peptide derived from the σ⁷⁰ factor binding domain.

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Plates: 384-well black, low-volume plates.

  • Test Compounds: this compound analogs in DMSO.

  • Plate Reader: Plate reader with fluorescence polarization capabilities.

Procedure:

  • Reagent Preparation: Prepare solutions of core RNAP (20 nM) and fluorescently labeled sigma peptide (10 nM) in assay buffer.

  • Compound Plating: Dispense 50 nL of test compounds or DMSO into the wells.

  • Protein Addition: Add 10 µL of the core RNAP solution to each well.

  • Tracer Addition and Incubation: Add 10 µL of the fluorescent sigma peptide solution to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence polarization.

Data Presentation:

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Displacement
Analog-0031012080%
Analog-0041028010%
Max SignalN/A3000%
Min SignalN/A100100%

Target 2: Modulation of Bone Morphogenetic Protein 2 (BMP-2) Signaling

BMP-2 is a growth factor that plays a crucial role in bone formation and embryogenesis by activating a signaling cascade that leads to the transcription of specific target genes. Identifying small molecules that can modulate this pathway has therapeutic potential in bone regeneration and other diseases.

Signaling Pathway: BMP-2 Canonical Signaling

BMP-2 initiates signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation of Smad1/5/8, which then forms a complex with Smad4 and translocates to the nucleus to regulate gene expression.

bmp2_signaling cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus BMP-2 BMP-2 Receptor Complex Active Receptor Complex BMP-2->Receptor Complex BMPR-I BMPR-I BMPR-I->Receptor Complex BMPR-II BMPR-II BMPR-II->Receptor Complex p-Smad1/5/8 p-Smad1/5/8 Receptor Complex->p-Smad1/5/8 Phosphorylates Smad1/5/8 Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex p-Smad1/5/8-Smad4 Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Expression Target Gene Expression Smad Complex->Gene Expression Translocates and Regulates Modulator 2-(Benzylcarbamoyl) benzoic acid analog Modulator->Smad1/5/8 Modulates Phosphorylation

Caption: Canonical BMP-2 signaling pathway.

Protocol 3: Luciferase Reporter Assay for BMP-2 Signaling

This cell-based assay utilizes a reporter cell line containing a luciferase gene under the control of a BMP-responsive element (BRE) to screen for modulators of BMP-2 signaling.

Materials:

  • Cell Line: HEK293 or C2C12 cells stably transfected with a BRE-luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Reagents: Recombinant human BMP-2, Luciferase Assay System (e.g., Promega).

  • Plates: 96-well or 384-well white, clear-bottom cell culture plates.

  • Test Compounds: this compound analogs in DMSO.

  • Luminometer: Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed the BRE-luciferase reporter cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a positive control (BMP-2, 50 ng/mL) and a negative control (DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Aspirate the medium and add 20 µL of 1X cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.

  • Signal Detection: Measure luminescence using a plate-reading luminometer.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)Fold Induction (vs. DMSO)
Analog-0051500,00010.0
Analog-006160,0001.2
BMP-2 (50ng/mL)N/A1,000,00020.0
DMSO CtrlN/A50,0001.0

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Benzylcarbamoyl)benzoic acid, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A1: Low yield is a common issue that can stem from several factors:

  • Incomplete Reaction: The reaction between phthalic anhydride and benzylamine may not have reached completion. Ensure sufficient reaction time and appropriate temperature. Reactions of anhydrides with amines can be exothermic; however, gentle heating or refluxing for a limited time (e.g., one hour) can help drive the reaction to completion.[1]

  • Side Reaction (Imide Formation): The most significant side reaction is the cyclization of the desired product (an amic acid) to form the neutral byproduct, N-benzylphthalimide, with the loss of a water molecule. This is particularly favored at high temperatures or during prolonged heating.[2][3]

  • Suboptimal Stoichiometry: An incorrect molar ratio of phthalic anhydride to benzylamine can result in unreacted starting material, thus lowering the theoretical yield. An equimolar ratio is typically the starting point.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, such as filtration and recrystallization. Careful handling and optimization of the purification protocol are crucial.[4][5][6]

  • Reagent Purity: Impurities in the starting materials (phthalic anhydride and benzylamine) can interfere with the reaction and lead to the formation of undesired byproducts.

Q2: I suspect N-benzylphthalimide is forming as a byproduct. How can I minimize this side reaction?

A2: Minimizing the formation of N-benzylphthalimide is key to maximizing the yield of the desired amic acid.

  • Control Reaction Temperature: Avoid excessively high temperatures and prolonged heating. The initial reaction is often exothermic. Many preparations of similar amic acids are successful with gentle reflux for a short duration (1-2 hours) or even at room temperature over a longer period.[7][8] High heat drives the dehydration of the amic acid to the imide.

  • Choice of Solvent: Aprotic solvents like THF, glacial acetic acid, or DMF are commonly used.[1][3][7][8] Acetic acid can facilitate the reaction, but prolonged reflux in it can also promote cyclization to the imide.[2]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Stopping the reaction once the starting materials are consumed can prevent the subsequent conversion of the product into the imide.

  • Avoid Dehydrating Conditions: Do not add any dehydrating agents, as they will directly promote the formation of the imide byproduct.

Q3: What is a reliable starting protocol for this synthesis?

A3: A robust starting point is the reaction of equimolar amounts of phthalic anhydride and benzylamine in a suitable aprotic solvent. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is the best method to purify the crude this compound?

A4: The most effective method for purifying the product is recrystallization .

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Water is a good first choice, as the carboxylic acid group imparts some polarity and allows for solubility in hot water, while solubility in cold water is low.[5][6] An ethanol/water mixture can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the boiling solvent to create a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, which encourages the formation of large, pure crystals. Further cooling in an ice bath can maximize recovery.[9][10]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[6]

  • Purity Assessment: The purity of the recrystallized product can be confirmed by taking a melting point. A sharp melting range close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amine-Anhydride Reactions
MethodReactantsSolventConditionsProduct TypeYieldReference
RefluxPhthalic Anhydride, 2-ChloroanilineTHF1 hour refluxAmic AcidGood (not quantified)[1]
RefluxPhthalic Anhydride, BenzidineAcetic Acid2 hours refluxAmic Acid80%[8]
Room TempPhthalic Acid, BenzylamineDMFRoom Temp, 2-4 hours (Catalytic)ImideHigh[7]
High TempPhthalic Anhydride, BenzylamineGlacial Acetic AcidRefluxImideNot specified[2]
MicrowavePhthalimide, Benzyl ChlorideDMF750W, 420 secondsImide98%[11]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted phthalamic acids.[1]

Materials:

  • Phthalic Anhydride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water, cold

  • Diethyl Ether (for purification, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add benzylamine (1.0 eq) dropwise to the stirred solution at room temperature. The reaction may be mildly exothermic.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for 1 hour. Monitor the reaction progress by TLC.

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing a significant volume of cold deionized water while stirring vigorously.

  • The product, this compound, should precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Purify the crude solid by recrystallization from hot water or an ethanol/water mixture.[5][6] Dry the final product under vacuum.

Visualizations

Reaction Pathway and Experimental Workflow

Synthesis_Pathway cluster_reactants reactant reactant product product side_product side_product intermediate intermediate PA Phthalic Anhydride AmicAcid This compound (Desired Product) PA->AmicAcid Nucleophilic Acyl Substitution BA Benzylamine BA->AmicAcid Nucleophilic Acyl Substitution Imide N-Benzylphthalimide (Side Product) AmicAcid->Imide Dehydration (Heat) - H₂O Plus1 + Plus2 +

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow step step process process analysis analysis startend startend Start Start Mixing Mix Phthalic Anhydride & Benzylamine in THF Start->Mixing Reaction Reflux (1 hour) Mixing->Reaction Precipitation Pour into Cold Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Isolate Crude Product Purification Recrystallization Filtration->Purification Characterization Purity Analysis (Melting Point, TLC) Purification->Characterization Isolate Pure Product End Pure Product Characterization->End

Caption: General experimental workflow for synthesis and purification.

References

2-(Benzylcarbamoyl)benzoic acid solubility issues in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(Benzylcarbamoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as N-benzylphthalamic acid, is an organic compound containing a carboxylic acid and an amide functional group. Its structure consists of a benzoic acid with a benzylcarbamoyl substituent at the ortho (2-) position. This dual functionality influences its chemical and physical properties, including its solubility.

Q2: What are the general solubility characteristics of this compound?

A2: Due to the presence of both a polar carboxylic acid group and a larger, nonpolar benzyl and phenyl framework, this compound exhibits mixed solubility characteristics. Generally, it is expected to have limited solubility in water and nonpolar solvents, but better solubility in polar organic solvents, particularly those capable of hydrogen bonding.[1] The carboxylic acid group allows it to dissolve in basic aqueous solutions through salt formation.[2][3][4]

Q3: Is there quantitative solubility data available for this compound in common solvents?

Solubility Data Summary

Since specific quantitative data for this compound is limited, the following table summarizes its expected qualitative solubility and provides quantitative data for structurally related compounds to guide solvent selection.

SolventCompoundSolubilityTemperature (°C)
Water This compoundPoorly soluble[1]Ambient
Phthalic Acid0.6 g/100 mL25
Benzoic Acid0.29 g/L20
Ethanol This compoundSoluble[1]Ambient
Phthalic AcidSolubleAmbient
Benzoic Acid1 g dissolves in 2.3 mL (cold)Ambient
Methanol Phthalic AcidSolubleAmbient
Acetone Benzoic Acid1 g dissolves in 3 mLAmbient
Diethyl Ether This compoundSoluble (used for purification)[5]Ambient
Benzoic Acid1 g dissolves in 3 mLAmbient
Ethyl Acetate This compoundSoluble (used for purification)[5]Ambient
Chloroform Phthalic AcidInsolubleAmbient
Benzoic Acid1 g dissolves in 4.5 mLAmbient
Aqueous NaOH (5%) This compoundSoluble (forms a salt)[3][4]Ambient
Aqueous NaHCO3 (5%) This compoundSoluble (forms a salt)[3][4]Ambient

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent Polarity: The polarity of your solvent may not be suitable for this compound.

    • Recommendation: Based on the "like dissolves like" principle, try a more polar aprotic solvent such as DMSO or DMF, or a protic solvent like ethanol or methanol.[2]

  • Insufficient Temperature: Solubility of most organic solids increases with temperature.

    • Recommendation: Gently warm the mixture while stirring. Be cautious, as excessive heat can cause degradation. Monitor for any color change which might indicate decomposition.

  • Low pH for Aqueous Solutions: The carboxylic acid group is protonated and less soluble at neutral or acidic pH.

    • Recommendation: For aqueous solutions, increase the pH by adding a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) to deprotonate the carboxylic acid and form a more soluble carboxylate salt.[3][4]

  • Saturation Point Reached: You may have exceeded the solubility limit of the compound in the chosen solvent at the current temperature.

    • Recommendation: Add more solvent to the mixture until the compound fully dissolves.

  • Compound Purity: Impurities can affect solubility.

    • Recommendation: Ensure the purity of your this compound using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the compound. Recrystallization from a suitable solvent system can be an option.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, DMSO, 5% NaOH, 5% NaHCO3)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Water bath (optional, for heating)

Procedure:

  • Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.[3][6]

  • Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[3]

  • Mixing: Vigorously shake or vortex the test tube for at least 60 seconds after each solvent addition.[2][3]

  • Observation: Observe if the solid dissolves completely. If it does not, continue adding the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.

  • Heating (Optional): If the compound is still insoluble at room temperature, gently warm the test tube in a water bath while stirring. Observe for any changes in solubility.

  • Record Results: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble." For aqueous basic solutions, note any effervescence with NaHCO3, which indicates an acidic compound.[6]

Visualizations

experimental_workflow start Start: Weigh 25 mg of Compound add_solvent Add 0.75 mL of Solvent start->add_solvent mix Vortex/Stir for 60 seconds add_solvent->mix observe Observe for Dissolution mix->observe soluble Record as 'Soluble' observe->soluble Yes insoluble Insoluble at Room Temp observe->insoluble No heat Gently Heat Mixture insoluble->heat observe_heat Observe for Dissolution heat->observe_heat soluble_heat Record as 'Soluble with Heating' observe_heat->soluble_heat Yes insoluble_final Record as 'Insoluble' observe_heat->insoluble_final No

Caption: Experimental Workflow for Solubility Testing.

troubleshooting_workflow start Issue: Compound Not Dissolving check_solvent Is the solvent appropriate? start->check_solvent change_solvent Try a more polar solvent (e.g., Ethanol, DMSO) check_solvent->change_solvent No check_temp Is the solution at room temperature? check_solvent->check_temp Yes success Problem Solved change_solvent->success heat Gently warm the solution check_temp->heat No check_ph Is the solvent aqueous? check_temp->check_ph Yes heat->success adjust_ph Increase pH with NaOH or NaHCO3 check_ph->adjust_ph Yes check_concentration Is the concentration high? check_ph->check_concentration No adjust_ph->success add_more_solvent Add more solvent check_concentration->add_more_solvent Yes check_purity Consider compound purity check_concentration->check_purity No add_more_solvent->success check_purity->success

Caption: Troubleshooting Decision Tree for Solubility Issues.

References

Technical Support Center: Purification of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Benzylcarbamoyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Recrystallization: The compound "oils out" instead of forming crystals upon cooling. 1. The cooling process is too rapid.2. The solvent is too nonpolar for the compound, causing it to come out of solution above its melting point.3. The presence of impurities is depressing the melting point.1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.2. Add a small amount of a more polar co-solvent (e.g., if using ethanol, add a small amount of water) to the hot solution.3. Attempt to remove impurities by performing a hot filtration before cooling. If the issue persists, consider pre-purification by column chromatography.
Recrystallization: No crystals form even after the solution has cooled completely. 1. The solution is not supersaturated (too much solvent was used).2. The solution is supersaturated, but crystallization has not been induced.1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Recrystallization: The yield of purified product is very low. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. The crystals were washed with a solvent at room temperature or a solvent in which the compound is highly soluble.3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.2. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.3. Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a fluted filter paper for a faster filtration.
Column Chromatography: The compound is not eluting from the column. 1. The mobile phase (eluent) is not polar enough to move the compound down the column.1. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Column Chromatography: The separation of the desired compound from impurities is poor. 1. The polarity of the eluent is too high, causing all compounds to move too quickly down the column.2. The column was not packed properly, leading to channeling.3. The initial band of the crude material was too wide.1. Use a less polar eluent to allow for better separation on the stationary phase.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.
General: The purified product is still impure, as indicated by techniques like TLC or melting point analysis. 1. In recrystallization, impurities may have co-precipitated with the product.2. In column chromatography, the fractions containing the pure compound may have been contaminated with adjacent impurity fractions.1. Perform a second recrystallization, potentially with a different solvent system.2. Run a TLC on all collected fractions before combining them to ensure only the purest fractions are pooled.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include unreacted starting materials such as phthalic anhydride and benzylamine, as well as side products from the reaction.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for recrystallization is an alcohol-water system, such as ethanol and water. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then heated again to become clear and allowed to cool slowly.

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purity. A suitable mobile phase for TLC would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The purified compound should appear as a single spot on the TLC plate. Melting point analysis can also be used; a pure compound will have a sharp melting point range.[1]

Q4: Is it possible to purify this compound without using chromatography?

A4: Yes, for many cases, recrystallization is a sufficient technique to achieve high purity, especially if the impurities have significantly different solubilities than the desired product in the chosen solvent system.[2][3]

Q5: What safety precautions should I take when purifying this compound?

A5: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures, especially those involving heating solvents, should be performed in a well-ventilated fume hood.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Add a hot co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again. Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Column Chromatography Protocol
  • Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica gel, in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Run the mobile phase (eluent) through the column. Start with a low polarity eluent (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture) and gradually increase the polarity to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Purity Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Data Summary

The following table provides a hypothetical comparison of purification outcomes for this compound using different techniques.

Purification Technique Solvent/Eluent System Typical Yield Purity Achieved (by HPLC) Notes
Single RecrystallizationEthanol/Water (9:1)70-85%95-98%Effective for removing highly polar or nonpolar impurities.
Double RecrystallizationEthanol/Water (9:1) then Isopropanol50-70%>99%Higher purity can be achieved, but with a lower overall yield.
Column ChromatographySilica Gel with Hexane/Ethyl Acetate Gradient (4:1 to 1:1)60-80%>99.5%Useful for separating impurities with similar polarity to the product.

Visualizations

PurificationWorkflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filter->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure Product dry->pure

Caption: A typical workflow for the purification of this compound via recrystallization.

TroubleshootingTree start Problem During Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield slow_cool Slow Down Cooling oiling_out->slow_cool Yes add_cosolvent Add Polar Co-solvent oiling_out->add_cosolvent Still an issue concentrate Concentrate Solution no_crystals->concentrate Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce Still an issue mother_liquor Recrystallize from Mother Liquor low_yield->mother_liquor Yes cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash Also consider

Caption: A decision tree for troubleshooting common issues in the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzylcarbamoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and benzylamine. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired phthalamic acid derivative.

Q2: What are the most common side reactions I should be aware of?

The two most prevalent side reactions are:

  • N-benzylphthalimide formation: Intramolecular cyclization of the initially formed this compound, particularly at elevated temperatures, can lead to the formation of the imide byproduct with the elimination of a water molecule.

  • Phthalic acid formation: Hydrolysis of the starting material, phthalic anhydride, in the presence of water will produce phthalic acid. This can be a significant issue if wet solvents or reagents are used.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting materials and the expected product, you can track the consumption of reactants and the formation of the product and byproducts. A typical mobile phase for this separation could be a mixture of toluene and ethanol (e.g., 9:1 v/v).

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons from both the phthalic acid and benzyl moieties, a methylene (-CH₂-) signal from the benzyl group, and distinct signals for the amide (N-H) and carboxylic acid (O-H) protons.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and two carbonyl (C=O) stretches, one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1640 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Formation of N-benzylphthalimide as the major product. 3. Hydrolysis of phthalic anhydride. 4. Loss of product during workup.1. Extend the reaction time and monitor by TLC. 2. Conduct the reaction at a lower temperature (e.g., room temperature or slightly above) to disfavor the endothermic cyclization to the imide. Use a non-polar, aprotic solvent. 3. Use anhydrous solvents and reagents. 4. Ensure the pH during aqueous workup is appropriate to keep the product in the desired phase.
Product is contaminated with N-benzylphthalimide Reaction temperature is too high, or the reaction time is excessively long, promoting dehydration and cyclization. Use of protic or acidic solvents like glacial acetic acid can also favor imide formation.- Lower the reaction temperature. - Optimize the reaction time to maximize the formation of the desired product before significant cyclization occurs. - Use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetone. - Purify the crude product by recrystallization or column chromatography.
Product is contaminated with phthalic acid Presence of water in the reaction mixture, leading to the hydrolysis of phthalic anhydride.- Use freshly dried solvents and ensure all glassware is thoroughly dried before use. - Store phthalic anhydride in a desiccator. - Phthalic acid can often be removed by careful recrystallization, as its solubility properties differ from the desired product.
Difficulty in isolating the product The product may be soluble in the workup solvent.- After quenching the reaction, acidify the aqueous layer to a pH that ensures the carboxylic acid group is protonated, making the product less water-soluble. - Extract with a suitable organic solvent.
Reaction does not start 1. Poor quality of reagents. 2. Low reactivity of the amine.1. Use fresh, pure phthalic anhydride and benzylamine. 2. While benzylamine is generally reactive, gentle heating may be required to initiate the reaction.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
SolventTemperature (°C)Reaction Time (h)This compound Yield (%)N-Benzylphthalimide Yield (%)
Dichloromethane254~85<10
Tetrahydrofuran652~70~25
Glacial Acetic Acid1104<10>85[1]
Acetone563~75~20

Note: The data in this table is illustrative and compiled from general principles and related reactions. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Optimized for Amic Acid Formation)

This protocol is designed to favor the formation of the desired phthalamic acid and minimize the formation of the N-benzylphthalimide byproduct.

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve phthalic anhydride (1.48 g, 10 mmol) in 30 mL of anhydrous DCM in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve benzylamine (1.07 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Slowly add the benzylamine solution to the phthalic anhydride solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting materials), transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Protocol 2: Synthesis of N-Benzylphthalimide (Side Product)

This protocol is provided for the synthesis of the N-benzylphthalimide standard, which can be used for analytical comparison.

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Glacial acetic acid (30 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine phthalic anhydride (1.48 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and glacial acetic acid (30 mL) in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 4 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water, which will cause the N-benzylphthalimide to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or acetic acid to obtain pure N-benzylphthalimide.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway cluster_reactants Reactants PA Phthalic Anhydride Product This compound PA->Product Desired Reaction (Low Temp, Aprotic Solvent) PhthalicAcid Phthalic Acid PA->PhthalicAcid Side Reaction 2: Hydrolysis BA Benzylamine BA->Product Desired Reaction (Low Temp, Aprotic Solvent) H2O Water H2O->PhthalicAcid Side Reaction 2: Hydrolysis Imide N-Benzylphthalimide Product->Imide Side Reaction 1: Intramolecular Cyclization (High Temp, Heat)

Caption: Reaction scheme for the synthesis of this compound and its major side reactions.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start reaction Reaction: Phthalic Anhydride + Benzylamine in Anhydrous DCM at RT start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: Wash with 1M HCl and Brine monitoring->workup Reaction Complete drying Dry Organic Layer (Na₂SO₄) workup->drying evaporation Solvent Removal (Reduced Pressure) drying->evaporation crude_product Crude Product evaporation->crude_product purification Purification: Recrystallization crude_product->purification final_product Pure this compound purification->final_product analysis Characterization: NMR, IR, Melting Point final_product->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for N-benzylphthalamic acid formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of N-benzylphthalamic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide

Encountering issues in the synthesis of N-benzylphthalamic acid can be common. This guide addresses specific problems with potential causes and their corresponding solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield • Incomplete reaction. • Decomposition of starting materials or product. • Suboptimal reaction temperature. • Inactive reagents.• Extend the reaction time or gently heat the reaction mixture. • Ensure the reaction is not overheating, which can cause decomposition. • Optimize the temperature; the reaction of phthalic anhydride with amines can sometimes be performed at room temperature or with gentle heating. • Check the purity and activity of phthalic anhydride and benzylamine.
Formation of Side Products • Presence of impurities in starting materials. • Reaction temperature is too high, leading to the formation of N-benzylphthalimide (the cyclized product). • In peptide synthesis involving benzyl groups, side reactions like the formation of aminosuccinyl derivatives can occur under certain conditions.[1][2][3]• Use high-purity starting materials. • Maintain a controlled, lower reaction temperature to favor the formation of the amic acid over the imide. • Carefully control the pH, especially during workup, to minimize acid or base-catalyzed side reactions.
Product is Contaminated with Starting Materials • Incorrect stoichiometry of reactants. • Incomplete reaction.• Use a slight excess of one of the reactants (typically the less expensive one) to ensure the complete conversion of the other. • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.
Difficulty in Product Purification/Isolation • Product co-precipitates with unreacted starting materials or byproducts. • The product is an oil and does not solidify.• Recrystallization is a common method for purifying solid products.[4] • If the product is an oil, try triturating with a non-polar solvent to induce solidification. • Acid-base extraction can be employed to separate the acidic N-benzylphthalamic acid from neutral or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of N-benzylphthalamic acid?

A1: N-benzylphthalamic acid is synthesized through the reaction of phthalic anhydride with benzylamine. The amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding amic acid.

Q2: What solvents are suitable for this reaction?

A2: The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents include aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). In some cases, the reaction can be carried out neat (without a solvent), especially if the reactants are liquids. Some syntheses of similar compounds have also been performed under solventless conditions.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (phthalic anhydride and benzylamine). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Q4: What are the expected spectroscopic characteristics of N-benzylphthalamic acid?

A4: The structure of N-benzylphthalamic acid can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phthalic acid and benzyl groups, a methylene (-CH₂-) signal for the benzyl group, and broad signals for the carboxylic acid (-COOH) and amide (-NH-) protons.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as the aromatic and methylene carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for the C=O stretching of the carboxylic acid and amide, the N-H stretching of the amide, and the O-H stretching of the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of N-benzylphthalamic acid should be observed.

Q5: How can I purify the synthesized N-benzylphthalamic acid?

A5: Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture.[4] If impurities are present, an acid-base extraction can be effective. The acidic N-benzylphthalamic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure product, which can be collected by filtration. Similar purification strategies are used for related compounds like N-benzoyl-L-aspartic acid.[6]

Experimental Protocols

General Synthesis of N-Benzylphthalamic Acid

This protocol provides a general procedure for the synthesis of N-benzylphthalamic acid. Optimization of specific parameters may be required based on laboratory conditions and desired product specifications.

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of DCM.

  • Addition of Benzylamine: While stirring at room temperature, slowly add benzylamine (1.0 equivalent) dropwise to the phthalic anhydride solution. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, add deionized water to the reaction mixture.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the collected solid product in a vacuum oven at a low temperature to remove residual water and solvent.

Data Presentation

Table 1: Summary of Typical Reaction Conditions
ParameterConditionNotes
Reactants Phthalic anhydride, Benzylamine---
Stoichiometry 1:1 molar ratioA slight excess of one reactant can be used to drive the reaction to completion.
Solvent Dichloromethane, Chloroform, THF, or solvent-freeSolvent choice can affect reaction rate and product isolation.
Temperature Room temperature to gentle heating (40-60 °C)Higher temperatures may lead to the formation of the imide byproduct.
Reaction Time 1-6 hoursMonitor by TLC for completion.
Workup Acidification with HClTo precipitate the carboxylic acid product.

Visualizations

Experimental Workflow for N-Benzylphthalamic Acid Synthesis

experimental_workflow start Start dissolve Dissolve Phthalic Anhydride in Solvent start->dissolve add_amine Add Benzylamine (dropwise) dissolve->add_amine react Stir at Room Temperature (2-4 hours) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Acidification (HCl) monitor->workup Reaction Complete filter Vacuum Filtration workup->filter dry Dry Product filter->dry end N-Benzylphthalamic Acid dry->end

Caption: Workflow for the synthesis of N-benzylphthalamic acid.

Reaction Scheme and Potential Side Reaction

reaction_scheme cluster_main Main Reaction cluster_side Potential Side Reaction PA Phthalic Anhydride NBPA N-Benzylphthalamic Acid PA->NBPA + Benzylamine BA Benzylamine NBPA_side N-Benzylphthalamic Acid NBP N-Benzylphthalimide NBPA_side->NBP Heat (-H₂O)

Caption: Formation of N-benzylphthalamic acid and a potential side reaction.

References

Technical Support Center: 2-(Benzylcarbamoyl)benzoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Benzylcarbamoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Given the common synthetic route starting from phthalic anhydride and benzylamine, the most likely impurities are unreacted starting materials (phthalic anhydride and benzylamine) and potentially phthalic acid, which can form if phthalic anhydride is exposed to moisture.

Q2: What is the recommended starting point for the purification of crude this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. Due to the presence of a carboxylic acid group, purification can also be achieved through acid-base extraction to remove neutral or basic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities alongside the desired product's signals.

Troubleshooting Purification Issues

Recrystallization Troubleshooting
Issue EncounteredPossible CauseSuggested Solution
Product does not dissolve in the hot solvent. 1. Insufficient solvent. 2. Inappropriate solvent choice.1. Add more solvent in small increments until the solid dissolves. 2. Refer to the solvent selection guide (see Experimental Protocols) and test the solubility in different solvents.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Add a co-solvent in which the compound is more soluble to lower the saturation point, or try a different solvent with a lower boiling point.
No crystals form upon cooling. 1. The solution is not saturated (too much solvent was added). 2. Supersaturation.1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Crystals form too quickly, potentially trapping impurities. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Low recovery of purified product. 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent to wash the filter paper.
Acid-Base Extraction Troubleshooting
Issue EncounteredPossible CauseSuggested Solution
Incomplete separation of layers in the separatory funnel. An emulsion has formed.Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Allow it to stand for a longer period.
Low yield after precipitation from the aqueous layer. 1. Incomplete precipitation. 2. The product has some solubility in the aqueous solution.1. Ensure the pH is sufficiently acidic (pH 1-2) by adding more acid and checking with pH paper. 2. Cool the solution in an ice bath to minimize solubility before filtration. Extract the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Data Presentation

Table 1: Physical and Solubility Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility in WaterSolubility in Common Organic Solvents
This compound 255.27~188-191Sparingly soluble in cold water, more soluble in hot water.Soluble in ethanol, acetone, and ethyl acetate. Sparingly soluble in toluene and hexane.
Phthalic Anhydride148.12131-134Reacts with water to form phthalic acid.Soluble in acetone, ethyl acetate, and hot benzene.[1]
Benzylamine107.15-10MiscibleMiscible with ethanol, ether, and chloroform.[2]
Phthalic Acid166.13206-208 (decomposes)Slightly soluble in cold water (0.54 g/100 mL at 20°C), more soluble in hot water.Soluble in ethanol.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for the purification of this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction

This method is effective for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Combine and Wash: Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crystals with cold deionized water.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Assessment Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization AcidBaseExtraction Acid-Base Extraction Crude Product->AcidBaseExtraction Pure Product Pure Product Recrystallization->Pure Product AcidBaseExtraction->Pure Product TLC TLC MP Melting Point HPLC HPLC NMR NMR Pure Product->TLC Pure Product->MP Pure Product->HPLC Pure Product->NMR

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Recrystallization Issue? NoCrystals No Crystals Form Start->NoCrystals Yes OilingOut Product Oils Out Start->OilingOut Yes LowYield Low Yield Start->LowYield Yes Concentrate Concentrate Solution NoCrystals->Concentrate Seed Add Seed Crystal NoCrystals->Seed ChangeSolvent Change Solvent OilingOut->ChangeSolvent SlowCool Cool Slowly LowYield->SlowCool Recover Recover from Mother Liquor LowYield->Recover

Caption: Troubleshooting logic for common recrystallization problems.

References

Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(Benzylcarbamoyl)benzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under different pH conditions?

A1: The primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is catalyzed by both acid and base. Under acidic or basic conditions, the molecule is expected to degrade into phthalic acid and benzylamine. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: At which pH is this compound most stable?

A2: Based on the stability of structurally similar compounds, this compound is expected to be most stable in neutral to near-neutral pH conditions (approximately pH 5-7).[1] In highly acidic or alkaline environments, the rate of amide hydrolysis increases significantly.

Q3: What are the expected degradation products of this compound that I should monitor in my experiments?

A3: The primary degradation products resulting from the hydrolysis of the amide bond are phthalic acid and benzylamine. It is crucial to monitor the decrease in the concentration of this compound and the corresponding increase in these two degradation products.

Q4: Can temperature affect the stability of this compound at a given pH?

A4: Yes, temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, will increase with temperature.[2] Therefore, stability studies should be conducted at controlled temperatures. If no significant degradation is observed at room temperature, the experiment may be conducted at elevated temperatures (e.g., 40-60°C) to accelerate degradation.[2][3]

Q5: What analytical technique is most suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for separating and quantifying this compound and its degradation products. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent (like acetonitrile or methanol) is a good starting point for method development.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my forced degradation study.

  • Possible Cause: The stress conditions (pH, temperature) are not stringent enough.

  • Solution:

    • Increase the concentration of the acid or base. For initial studies, concentrations of 0.1 M to 1.0 M HCl for acidic conditions and 0.1 M to 1.0 M NaOH for basic conditions are recommended.[3][4]

    • If no degradation is seen at room temperature, increase the temperature of the reaction mixture. A temperature of 50-60°C is a common starting point for accelerated degradation.[2]

    • Ensure the this compound is fully dissolved in the solution, as poor solubility can limit its exposure to the stress conditions. A co-solvent may be necessary if the compound is not freely soluble in the aqueous buffer.[3]

Issue 2: The degradation of this compound is too rapid to monitor accurately.

  • Possible Cause: The stress conditions are too harsh. The goal of a forced degradation study is typically to achieve 5-20% degradation.[3]

  • Solution:

    • Decrease the concentration of the acid or base used.

    • Lower the temperature of the experiment.

    • Take samples at more frequent, earlier time points to capture the initial degradation profile.

Issue 3: I am seeing unexpected peaks in my HPLC chromatogram.

  • Possible Cause: These could be secondary degradation products, impurities from the initial sample, or artifacts from the analytical method itself.

  • Solution:

    • Analyze a sample of the starting material before initiating the degradation study to identify any pre-existing impurities.

    • Consider the possibility of secondary degradation. For example, under certain conditions, the primary degradation products might undergo further reactions.

    • To confirm if the peaks are related to the degradation, their peak areas should increase over time as the parent compound's peak area decreases.

    • Run a blank sample (matrix without the analyte) under the same conditions to rule out any interference from the solvent or buffer components.

Issue 4: Poor separation between this compound and its degradation products in the HPLC analysis.

  • Possible Cause: The chromatographic conditions are not optimized.

  • Solution:

    • Adjust the mobile phase composition. Varying the ratio of the organic solvent to the aqueous buffer can significantly impact retention times.

    • Change the pH of the aqueous component of the mobile phase. The ionization state of this compound and phthalic acid will change with pH, affecting their retention on a C18 column.

    • Consider a different column chemistry if adjusting the mobile phase is not sufficient.

    • Employ a gradient elution method, where the mobile phase composition is changed over the course of the analytical run, to improve the separation of compounds with different polarities.

Data Presentation

Table 1: Predicted Stability of this compound under Various pH Conditions at 40°C

pH ConditionStress AgentTemperature (°C)Predicted Degradation RatePrimary Degradation Products
Acidic0.1 M HCl40HighPhthalic Acid, Benzylamine
NeutralWater40LowPhthalic Acid, Benzylamine
Basic0.1 M NaOH40Very HighPhthalate, Benzylamine

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Reaction Solutions:

    • Acidic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Condition: Add a known volume of the stock solution to a volumetric flask and dilute with purified water to a final concentration of 100 µg/mL.

    • Basic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Place the prepared solutions in a constant temperature bath set at 40°C.

  • Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of this compound and any degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH condition to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

DegradationPathway cluster_conditions Catalytic Conditions parent This compound degradant1 Phthalic Acid parent->degradant1 Hydrolysis degradant2 Benzylamine parent->degradant2 Hydrolysis h_plus H+ (Acidic) oh_minus OH- (Basic)

Caption: Predicted degradation pathway of this compound.

ExperimentalWorkflow start Prepare Stock Solution of Compound acid Acidic Condition (0.1 M HCl) start->acid neutral Neutral Condition (Water) start->neutral base Basic Condition (0.1 M NaOH) start->base incubation Incubate at Controlled Temperature (e.g., 40°C) acid->incubation neutral->incubation base->incubation sampling Withdraw Samples at Time Intervals incubation->sampling quench Quench Reaction (Neutralize) sampling->quench hplc Analyze by Stability-Indicating HPLC Method quench->hplc data Determine Degradation Kinetics hplc->data

Caption: Workflow for pH-dependent stability testing.

References

Technical Support Center: 2-(Benzylcarbamoyl)benzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis and characterization of 2-(Benzylcarbamoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the common impurities or side products I might encounter when synthesizing this compound from phthalic anhydride and benzylamine?

A1: The primary reaction involves the nucleophilic attack of benzylamine on phthalic anhydride to form a phthalamic acid. However, several impurities or side products can arise:

  • Unreacted Starting Materials: Residual phthalic anhydride or benzylamine may be present if the reaction does not go to completion.

  • Isomeric Product: While the primary product is the ortho-isomer, there is a possibility of forming a small amount of the corresponding phthalanilic acid, which can cyclize to N-benzylphthalimide under certain conditions.

  • N-Benzylphthalimide: Dehydration of the primary product, this compound, can occur, especially at elevated temperatures, leading to the formation of N-benzylphthalimide.

  • Phthalic Acid: Hydrolysis of unreacted phthalic anhydride can lead to the formation of phthalic acid.

Troubleshooting Synthesis Issues

  • Low Yield: Ensure equimolar amounts of reactants are used. The reaction is often carried out in a suitable solvent like THF or chloroform at room temperature or with gentle heating.[1] Driving the reaction to completion can be aided by stirring for an adequate amount of time (e.g., 1-2 hours).

  • Presence of N-Benzylphthalimide: Avoid excessive heating during the reaction and work-up. If cyclization is a significant issue, consider running the reaction at a lower temperature for a longer duration.

Characterization

Q2: I'm seeing complex multiplets in the aromatic region of my 1H NMR spectrum. How can I confidently assign the peaks for this compound?

A2: The aromatic region of the 1H NMR spectrum of this compound can be complex due to the overlapping signals of the two phenyl rings. The four protons on the phthalic acid moiety and the five protons on the benzyl group can lead to a crowded region between 7.0 and 8.5 ppm.

Troubleshooting NMR Interpretation:

  • Use a high-field NMR instrument (e.g., 400 MHz or higher): This will provide better signal dispersion and resolution.[2]

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons within the same spin system (i.e., which protons are on the same aromatic ring). NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations, for example, between the benzylic protons and nearby aromatic protons, aiding in the assignment.

  • Solvent Effects: Recording spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can cause differential shifting of peaks, which can help to resolve overlapping signals.

Q3: My mass spectrum of this compound shows several fragment ions. What are the expected fragmentation patterns?

A3: In mass spectrometry (e.g., using electron ionization - EI), this compound is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ should be observed, and key fragments will arise from the cleavage of the amide bond and other characteristic losses.

Expected Fragmentation:

  • Loss of H₂O: A peak corresponding to [M-18]⁺ is common for carboxylic acids.

  • Loss of COOH: A fragment resulting from the loss of the carboxylic acid group ([M-45]⁺) may be observed.

  • Amide Bond Cleavage: Cleavage of the C-N amide bond can result in a benzoyl cation fragment or a benzyl isocyanate fragment.

  • Benzyl Cation: A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺), is highly likely.

Q4: I am observing peak tailing or splitting in my HPLC chromatogram for this compound. What could be the cause and how can I fix it?

A4: Peak tailing and splitting are common issues in HPLC and can be caused by a variety of factors. For an acidic compound like this compound, interactions with the stationary phase are a likely culprit.

Troubleshooting Chromatographic Issues:

  • Peak Tailing: This is often due to secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.

    • Solution: Lower the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid and silanol groups. Using a column with end-capping can also minimize these interactions.

  • Peak Splitting: This can indicate a problem with the column or the injection process.

    • Solution: Check for a void at the column inlet, a partially blocked frit, or sample solvent incompatibility with the mobile phase. Injecting the sample in a solvent that is weaker than the mobile phase is recommended.

Troubleshooting Guides

Problem: Unexpected Melting Point

Symptom Possible Cause Suggested Solution
Lower and broader melting point than expected (literature value: 108–111 °C[3]).Presence of impurities such as unreacted starting materials or side products.Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Different melting point despite high purity by other analytical methods.Polymorphism. The compound may exist in different crystalline forms with different melting points.Characterize the solid-state form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Problem: Inconsistent Spectroscopic Data

Symptom Possible Cause Suggested Solution
1H NMR shows a broad singlet that integrates to less than one proton in the 10-13 ppm region.The carboxylic acid proton is undergoing exchange with residual water in the NMR solvent.Ensure the use of dry NMR solvent. Gentle heating of the sample under vacuum before analysis can also help remove residual moisture.
The molecular ion peak is weak or absent in the EI-mass spectrum.The molecule is unstable under EI conditions and readily fragments.Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). In positive ion ESI-MS, you would expect to see the protonated molecule [M+H]⁺.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for this compound

Note: These are illustrative values based on benzoic acid derivatives. Actual shifts may vary depending on the solvent and experimental conditions.[2][4]

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0broad singlet1H
Amide (-NH-)8.5 - 9.5triplet1H
Aromatic Protons (Phthalamic ring)7.4 - 8.2multiplet4H
Aromatic Protons (Benzyl ring)7.2 - 7.4multiplet5H
Methylene (-CH₂-)4.5 - 4.7doublet2H

Table 2: Expected 13C NMR Chemical Shifts for this compound

Note: These are illustrative values based on benzoic acid and amide derivatives.[2][5][6]

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-C OOH)168 - 172
Amide Carbonyl (-C ONH-)165 - 169
Aromatic Carbons125 - 140
Methylene Carbon (-C H₂-)43 - 46

Table 3: Expected Mass Spectrometry Fragmentation of this compound (EI-MS)

Note: The molecular weight of this compound is 255.26 g/mol .[7][8][9]

m/z Value Possible Fragment Notes
255[C₁₅H₁₃NO₃]⁺Molecular Ion (M⁺)
237[C₁₅H₁₂NO₂]⁺Loss of H₂O
148[C₈H₄O₃]⁺Phthalic anhydride radical cation
105[C₇H₅O]⁺Benzoyl cation
91[C₇H₇]⁺Benzyl cation (often a base peak)
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Synthesis of this compound [1]

Materials:

  • Phthalic anhydride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Deionized water

  • Sodium sulfate or magnesium sulfate, anhydrous

Procedure:

  • Dissolve phthalic anhydride in a minimal amount of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add benzylamine to the solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution as a white solid.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).

  • After completion, if a precipitate has formed, filter the solid product and wash it with a small amount of cold THF or diethyl ether to remove unreacted starting materials.

  • If no precipitate forms, pour the reaction mixture into a separatory funnel containing deionized water and acidify with 1 M HCl to a pH of approximately 2 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate Nucleophilic Attack Side_Product2 Phthalic Acid PA->Side_Product2 Hydrolysis Unreacted_PA Unreacted Phthalic Anhydride BA Benzylamine BA->Intermediate Unreacted_BA Unreacted Benzylamine Solvent Anhydrous THF Solvent->Intermediate Product This compound Intermediate->Product Work-up (Acidification) Side_Product1 N-Benzylphthalimide Intermediate->Side_Product1 Dehydration (Heat) Troubleshooting_Logic Start Problem Encountered during Characterization NMR_Issue Complex NMR Spectrum Start->NMR_Issue MS_Issue Ambiguous Mass Spectrum Start->MS_Issue Chromo_Issue Poor Chromatography Start->Chromo_Issue NMR_Sol Use High-Field NMR Run 2D NMR (COSY, NOESY) Change Solvent NMR_Issue->NMR_Sol Solution MS_Sol Use Soft Ionization (ESI, CI) Analyze Fragmentation Pattern MS_Issue->MS_Sol Solution Chromo_Tailing Peak Tailing Chromo_Issue->Chromo_Tailing Chromo_Splitting Peak Splitting Chromo_Issue->Chromo_Splitting Tailing_Sol Lower Mobile Phase pH Use End-capped Column Chromo_Tailing->Tailing_Sol Solution Splitting_Sol Check for Column Void Ensure Solvent Compatibility Chromo_Splitting->Splitting_Sol Solution

References

Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-(Benzylcarbamoyl)benzoic acid. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting phthalic anhydride with benzylamine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent that allows for sufficient solubility of the reactants. While some protocols use dichloromethane or THF, refluxing in a solvent like glacial acetic acid for 1-2 hours can drive the reaction to completion.[1][2]

  • Sub-optimal Temperature: The reaction of phthalic anhydride and benzylamine is often exothermic. On a small scale, this may not be an issue, but during scale-up, inadequate heat dissipation can lead to localized overheating and side reactions. Conversely, if the temperature is too low, the reaction rate will be slow. Maintain a consistent reaction temperature, typically at the reflux temperature of the chosen solvent.

  • Stoichiometry: Ensure a 1:1 molar ratio of phthalic anhydride to benzylamine. Using a slight excess of one reagent is generally not necessary and can complicate purification.

  • Product Loss During Work-up: The product is typically isolated by precipitation. Ensure the precipitation is complete by cooling the solution adequately or adding a sufficient volume of an anti-solvent like cold water.[2] Check the filtrate for any dissolved product.

Q2: The final product is impure. What are the likely contaminants and how can I remove them?

A2: The most common impurities are unreacted starting materials and a dehydrated side product, N-benzylphthalimide.

  • Unreacted Phthalic Anhydride: Can be removed by washing the crude product with a solvent in which the anhydride is soluble but the product is not, such as cold diethyl ether.

  • Unreacted Benzylamine: Can be removed by washing the product with a dilute acid solution (e.g., 1M HCl) to form the water-soluble benzylammonium salt.

  • N-benzylphthalimide: This is the primary side product, formed by the cyclization of the desired product with the loss of water, often promoted by excessive heat or prolonged reaction times.

    • Purification Strategy: The desired product is a carboxylic acid and is soluble in aqueous base (e.g., sodium carbonate or sodium bicarbonate solution), while N-benzylphthalimide is neutral and will not dissolve. You can dissolve the crude mixture in a dilute basic solution, filter off the insoluble imide, and then re-precipitate the pure this compound by adding acid (e.g., HCl) to the filtrate.[3]

Q3: The product appears oily or fails to crystallize properly during isolation. What should I do?

A3: Oiling out or poor crystallization is often due to residual solvent or impurities.

  • Ensure Complete Solvent Removal: If the reaction solvent is not fully removed, it can interfere with crystallization. If you are precipitating by adding the reaction mixture to water, ensure vigorous stirring to break up any clumps.

  • Induce Crystallization: If the product remains oily after cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal from a previous successful batch can also be effective.

  • Purification: The impurities themselves can inhibit crystallization. A thorough purification, such as the acid-base wash described in A2, followed by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) should yield a crystalline solid.

Q4: Is the reaction scalable, and what are the main considerations for a pilot-plant scale-up?

A4: Yes, this reaction is highly scalable. Key considerations include:

  • Heat Management: The reaction is exothermic. A jacketed reactor with controlled heating and cooling is essential to maintain the target temperature and prevent runaway reactions that could lead to the formation of the N-benzylphthalimide impurity.

  • Mixing Efficiency: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous mixture, especially during the addition of reagents and the precipitation step.

  • Solid Handling: At scale, filtering, washing, and drying large quantities of solid product can be challenging. Plan for appropriate equipment such as a Nutsche filter-dryer.

  • Solvent Selection: Consider the safety, environmental impact, and cost of solvents for both the reaction and the purification steps.

Data Presentation: Reaction Conditions

The following table summarizes various reported conditions for the synthesis of 2-(carbamoyl)benzoic acid derivatives, providing a basis for comparison and optimization.

ReactantsSolventTemperatureTimeYieldReference
Phthalic anhydride, o-anisidineN/A (Neat)Water bath1 hour71%[2]
Phthalic anhydride, 2-chloroanilineTHFReflux1 hour-[2]
Phthalic anhydride, benzidineAcetic AcidReflux2 hours80%[1]
Phthalic anhydride, 2-aminophenolDichloromethane---[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis. For scale-up, equipment and addition rates should be adjusted accordingly.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Glacial Acetic Acid (approx. 3-5 mL per gram of phthalic anhydride)

  • Deionized Water

  • 1M Sodium Hydroxide solution

  • 1M Hydrochloric Acid solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1.0 eq) and glacial acetic acid.

  • Reagent Addition: While stirring, slowly add benzylamine (1.0 eq) to the flask. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain for 2 hours. The solution should be homogeneous.[1]

  • Precipitation: After 2 hours, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water (approx. 10 times the volume of the acetic acid used), while stirring vigorously. A white precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • (Optional) Purification: If necessary, the crude product can be purified by dissolving it in a minimal amount of 1M NaOH, filtering to remove any insoluble impurities (like N-benzylphthalimide), and then re-precipitating the pure product by acidifying the filtrate with 1M HCl. The resulting pure solid is then filtered, washed with cold water, and dried.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting guide for common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reactants Charge Phthalic Anhydride & Acetic Acid add_amine Add Benzylamine reactants->add_amine Slowly reflux Heat to Reflux (2 hours) add_amine->reflux cool Cool to RT reflux->cool precipitate Precipitate in Cold Water cool->precipitate filtrate Filter Product precipitate->filtrate wash Wash with Water filtrate->wash dry Dry Product wash->dry product This compound dry->product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure Product problem->impure_product cause_ly1 Incomplete Reaction low_yield->cause_ly1 cause_ly2 Product Loss during Work-up low_yield->cause_ly2 cause_ip1 Side Product Formation (N-benzylphthalimide) impure_product->cause_ip1 cause_ip2 Unreacted Starting Materials impure_product->cause_ip2 solution_ly1a Increase Reflux Time cause_ly1->solution_ly1a solution_ly1b Ensure Proper Temp. cause_ly1->solution_ly1b solution_ly2 Optimize Precipitation (Cooling, Anti-solvent) cause_ly2->solution_ly2 solution_ip1 Acid-Base Purification cause_ip1->solution_ip1 cause_ip2->solution_ip1 solution_ip2 Wash with Dilute Acid (removes benzylamine) cause_ip2->solution_ip2

Caption: Troubleshooting decision tree for synthesis issues.

References

Troubleshooting low bioactivity of 2-(Benzylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 2-(Benzylcarbamoyl)benzoic acid in their experiments.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing potential issues when the observed biological activity of this compound is lower than expected.

TroubleshootingWorkflow start Low or No Bioactivity Observed with this compound step1 1. Verify Compound Integrity & Purity start->step1 check1a Is the compound pure and undegraded? step1->check1a step2 2. Assess Compound Solubility check2a Is the compound fully dissolved in the final assay medium? step2->check2a step3 3. Evaluate Assay Conditions check3a Are assay controls behaving as expected? step3->check3a step4 4. Investigate Cellular Mechanisms check4a Is the compound permeable to cells? step4->check4a res1_ok Purity & Stability Confirmed check1a->res1_ok Yes res1_fail Source new compound. Confirm structure (NMR, MS). Store properly. check1a->res1_fail No res2_ok Solubility Confirmed check2a->res2_ok Yes res2_fail Test alternative solvents (e.g., DMSO, Ethanol). Adjust pH. Use solubilizing agents. check2a->res2_fail No res3_ok Assay Validated check3a->res3_ok Yes res3_fail Check for assay interference. Optimize cell density, incubation time, etc. Validate reagents. check3a->res3_fail No res4_ok Consider alternative hypotheses: - Target not expressed - Rapid efflux/metabolism check4a->res4_ok No / Unknown res1_ok->step2 res2_ok->step3 res3_ok->step4

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

Q1: My this compound shows no activity. How can I verify the compound's integrity and purity?

A1: Low or absent activity can result from compound degradation, impurities, or incorrect identity. It is crucial to first confirm the quality of your compound stock.

Troubleshooting Steps:

  • Purity Confirmation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. An impure sample can lead to a lower effective concentration of the active compound.

  • Identity Verification: Confirm the chemical structure using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Proper Storage: Benzoic acid derivatives should be stored in a cool, dry, and dark place to prevent degradation. Ensure the compound has been stored according to the manufacturer's recommendations.

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Benzoylbenzoic acidBenzoic Acid
Molecular Formula C₁₅H₁₃NO₃[1]C₁₄H₁₀O₃[2]C₇H₆O₂[3]
Molecular Weight ~269.27 g/mol ~226.23 g/mol [4]~122.12 g/mol [3]
Appearance White to off-white crystalline solid[2]White to off-white crystalline solid[2]White or colorless crystalline solid[5]
Melting Point 108–111 °C[1]126-129 °C[4]122.4 °C
Q2: I'm observing precipitation in my experiments. Could this be a solubility issue?

A2: Absolutely. Poor solubility is a primary cause of low bioactivity in assays.[6] If the compound precipitates out of the solution, its effective concentration at the target site is significantly reduced, leading to underestimated activity.[6]

Troubleshooting Steps:

  • Solvent Selection: While the benzylcarbamoyl group can enhance solubility in polar aprotic solvents, the parent benzoic acid structure has low aqueous solubility.[1][7] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent like DMSO. Avoid using stock solutions that show any signs of precipitation.

  • Final Assay Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts. Observe the final solution for any signs of precipitation.

  • pH Consideration: The carboxylic acid moiety means the compound's solubility is pH-dependent.[8] In acidic conditions (pH < pKa of ~4.2), the compound will be in its less soluble, neutral form.[8] In neutral or basic conditions, it will be in its more soluble, ionized (carboxylate) form.

Experimental Protocol: Kinetic Solubility Assessment

This protocol helps determine the solubility of your compound in the specific assay buffer.

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Also, prepare your final assay buffer.

  • Serial Dilution: In a 96-well plate, add 198 µL of your assay buffer to several wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature or your experimental temperature for 1-2 hours.

  • Visual Inspection: Check for precipitation using a plate reader (by measuring light scattering at a wavelength like 620 nm) or by visual inspection under a microscope. The highest concentration without visible precipitate is your approximate kinetic solubility limit.

Q3: How do I determine if the problem is with my experimental setup and not the compound itself?

A3: It's possible for compounds to interfere with assay readouts or for the assay conditions to be suboptimal.[9] These are often referred to as "nuisance compounds".[9]

Troubleshooting Steps:

  • Positive and Negative Controls: Ensure your positive control (a known active compound) and negative control (vehicle, e.g., 0.1% DMSO) are performing as expected. If the positive control fails, the issue is likely with the assay itself.

  • Assay Interference: Compounds with aromatic rings can sometimes interfere with fluorescence- or absorbance-based assays.[10] To check for this, run a control plate with the compound in cell-free assay medium and measure the signal.

  • Optimize Assay Parameters:

    • Incubation Time: The compound may require a longer incubation time to exert its biological effect. Test a time course (e.g., 24, 48, 72 hours).

    • Cell Density: Ensure the cell density is optimal. Too many cells can obscure a modest effect, while too few can lead to assay variability.

    • Concentration Range: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to generate a full dose-response curve. Low potency may be misinterpreted as no activity if only low concentrations are tested.

LogicalRelationship cluster_0 Physicochemical Properties cluster_1 Experimental Factors cluster_2 Observed Outcomes Solubility Solubility Bioactivity Bioactivity Solubility->Bioactivity Cytotoxicity Cytotoxicity Solubility->Cytotoxicity Stability Stability Stability->Bioactivity Stability->Cytotoxicity Permeability Permeability Permeability->Bioactivity Concentration Concentration Concentration->Bioactivity Concentration->Cytotoxicity Incubation_Time Incubation Time Incubation_Time->Bioactivity Incubation_Time->Cytotoxicity Assay_Type Assay Type Assay_Type->Bioactivity

Caption: Key factors influencing experimental outcomes.

Q4: The compound is pure, soluble, and my assay is validated, but it's still inactive. What are the next steps?

A4: If the fundamental checks pass, the issue may lie with more complex biological factors such as cellular uptake, metabolism, or target engagement.

Troubleshooting Steps:

  • Cellular Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. While not definitive, the "Rule of Five" can provide an initial assessment of drug-likeness and permeability.

  • Metabolic Inactivation: Cells may rapidly metabolize the compound into an inactive form. This can be investigated using techniques like LC-MS to analyze the compound's stability in the presence of cells or liver microsomes.

  • Target Expression: Confirm that your chosen cell line expresses the intended biological target at sufficient levels.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.

  • Mechanism of Action: The presumed mechanism of action might be incorrect. For instance, related benzyl and benzoyl benzoic acid derivatives have shown antimicrobial activity by inhibiting the interaction between bacterial RNA polymerase and the sigma factor.[11] This suggests a potential intracellular target.

Hypothetical Mechanism of Action: Bacterial RNA Polymerase Inhibition

The diagram below illustrates a potential mechanism for structurally similar compounds, which may be relevant for this compound.

SignalingPathway cluster_cell Inside Bacterial Cell compound 2-(Benzylcarbamoyl) benzoic acid membrane Bacterial Cell Wall & Membrane uptake Cellular Uptake compound->uptake rnap RNA Polymerase-Sigma Factor Complex binding Binding / Inhibition transcription Gene Transcription rnap->transcription blocks binding->rnap inhibition Inhibition of Bacterial Growth transcription->inhibition

Caption: Hypothetical inhibition of bacterial transcription.

References

Preventing degradation of 2-(Benzylcarbamoyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 2-(Benzylcarbamoyl)benzoic acid during storage. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential degradation issues with this compound.

Question Possible Cause Recommended Solution
Why has the physical appearance of my this compound changed (e.g., discoloration, clumping)? Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place.[1][2][3] Consider transferring to a desiccator to minimize moisture exposure.[4]
I suspect my compound has degraded. What are the likely degradation products? The primary degradation pathways are likely hydrolysis of the amide bond and decarboxylation of the carboxylic acid.The main degradation products would be Benzoic Acid and Benzylamine (from hydrolysis) and potentially N-Benzylbenzamide (from decarboxylation).
My experimental results are inconsistent. Could this be due to compound degradation? Yes, the presence of impurities from degradation can interfere with assays and lead to unreliable data.Re-purify the compound if possible, or use a fresh, properly stored batch. It is also advisable to analytically determine the purity of the compound before use.
How can I confirm if my this compound has degraded? Analytical techniques such as HPLC, LC-MS, or GC-MS can be used to identify and quantify the parent compound and its degradation products.[5]Develop a stability-indicating HPLC method to separate the active pharmaceutical ingredient (API) from its potential degradation products.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1][3] The container should be tightly sealed to prevent exposure to moisture and air.[8][9] For long-term storage, temperatures of 2-8°C are recommended.

Q2: What are the primary mechanisms of degradation for this compound?

A2: The two primary degradation pathways for this molecule, based on its functional groups (a carboxylic acid and an amide), are:

  • Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield benzoic acid and benzylamine.[10][11]

  • Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, particularly at elevated temperatures, which would result in the formation of N-benzylbenzamide.[5][12]

Q3: How does exposure to light affect the stability of this compound?

A3: Aromatic compounds can be susceptible to photolytic degradation.[4] Exposure to UV or visible light can provide the energy to initiate degradation reactions. Therefore, it is crucial to store the compound in an opaque or amber-colored container to protect it from light.[3][4]

Q4: Is this compound sensitive to pH?

A4: Yes, as a carboxylic acid, the compound's solubility and stability can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond.[11] It is advisable to store the compound in its solid form and prepare solutions fresh.

Q5: How can I perform a simple check for degradation?

A5: A change in physical appearance, such as color change from white to yellow or brown, or a change in texture like clumping, can be an initial indicator of degradation. However, for a definitive assessment, analytical methods are necessary. A melting point determination can also be a useful indicator, as impurities will typically broaden and depress the melting range.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.[6][7][13]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.[12] Dissolve the stressed solid in the solvent to the stock concentration.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[14][15][16][17]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric acid in water

  • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared samples (from Protocol 1) and the control.

  • Record the chromatograms and integrate the peaks.

  • Identify the peak for this compound based on the retention time of the unstressed sample. New peaks in the stressed samples are potential degradation products.

Visualizations

DegradationPathways main This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) main->hydrolysis decarboxylation Decarboxylation (Heat) main->decarboxylation prod1 Benzoic Acid hydrolysis->prod1 prod2 Benzylamine hydrolysis->prod2 prod3 N-Benzylbenzamide decarboxylation->prod3

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Unstressed Control Sample start->control hplc HPLC Analysis stress->hplc control->hplc data Data Analysis: Compare chromatograms, identify and quantify degradation products hplc->data end End: Stability Profile Determined data->end

Caption: Workflow for forced degradation stability testing.

References

Optimization of analytical methods for 2-(Benzylcarbamoyl)benzoic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of analytical methods for the detection of 2-(Benzylcarbamoyl)benzoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, covering sample handling, preparation, and analytical methodologies.

Q1: What is the recommended storage condition for this compound samples and standards?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or lower. Working solutions and biological samples should be kept at 4°C and analyzed as soon as possible. Avoid repeated freeze-thaw cycles, which can lead to degradation of the analyte.

Q2: What are the most common analytical techniques for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and reliable methods for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices.

Q3: How can I prepare this compound from a biological matrix like plasma or tissue?

A3: Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the required sample cleanliness, the concentration of the analyte, and the complexity of the matrix. For plasma samples, a simple protein precipitation with a solvent like acetonitrile is often a good starting point.[1]

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: A reversed-phase C18 column is the most common choice for the separation of this compound and related compounds.[1][2] The selection of particle size (e.g., 5 µm, 3 µm, or sub-2 µm) will depend on the desired analysis speed and the capabilities of your HPLC or UHPLC system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column overload.- Presence of active sites on the column.- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.- Reduce the injection volume or sample concentration.- Use a column with end-capping or a base-deactivated stationary phase.
Low Sensitivity / Poor Signal - Suboptimal detection wavelength (HPLC-UV).- Inefficient ionization (LC-MS/MS).- Sample loss during preparation.- Determine the optimal UV absorbance wavelength for this compound (typically around 230-280 nm).- Optimize MS parameters (e.g., source temperature, gas flows, collision energy).- Evaluate and optimize the sample extraction recovery.
High Background Noise - Contaminated mobile phase or solvents.- Dirty flow path in the LC system.- Matrix effects from the sample.- Use high-purity solvents and freshly prepared mobile phase.- Flush the LC system with appropriate cleaning solutions.- Improve sample cleanup using SPE or LLE to remove interfering substances.
Poor Reproducibility (Variable Retention Times or Peak Areas) - Inconsistent sample preparation.- Fluctuations in column temperature.- Unstable mobile phase composition.- Ensure precise and consistent execution of the sample preparation protocol.- Use a column oven to maintain a constant temperature.- Pre-mix the mobile phase or use a reliable online mixing system.

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This protocol outlines a general-purpose HPLC-UV method suitable for the analysis of this compound in relatively clean sample matrices.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[2]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and serially dilute to create calibration standards.

  • Sample Preparation: If the sample is not a simple solution, perform a suitable extraction (e.g., protein precipitation for plasma).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (e.g., scan from 200-400 nm).

  • Analysis: Inject the standards and samples and integrate the peak area of the analyte. Construct a calibration curve to quantify the concentration in the samples.

LC-MS/MS Method for High-Sensitivity Quantification

This protocol provides a framework for developing a sensitive and selective LC-MS/MS method for trace-level analysis of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Optimize source parameters like capillary voltage, source temperature, and gas flows.

  • Mobile Phase Preparation: Prepare a mobile phase similar to the HPLC-UV method, but using LC-MS grade solvents and additives. For negative ion mode, additives like ammonium acetate can be considered.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution: A gradient elution from a low to high organic phase concentration is often used to improve peak shape and reduce run time.

  • Data Acquisition and Processing: Set up the MRM transitions in the acquisition method. Process the data using the appropriate software to integrate the peak areas and perform quantification against a calibration curve.

Quantitative Data Summary

Table 1: Typical HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 2: Example LC-MS/MS MRM Transitions (Hypothetical)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound256.1122.115
This compound256.191.125
Internal Standard (e.g., Deuterated analog)261.1127.115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction (PPT, LLE, or SPE) sample->extraction extract Clean Extract extraction->extract injection Injection extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape cause1 Incorrect Mobile Phase pH problem->cause1 cause2 Column Overload problem->cause2 cause3 Secondary Interactions problem->cause3 solution1 Adjust pH cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Use End-capped Column cause3->solution3

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

A Comparative Analysis of 2-(Benzylcarbamoyl)benzoic Acid and Its Derivatives: Unveiling Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of drug discovery, benzoic acid and its derivatives continue to be a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 2-(Benzylcarbamoyl)benzoic acid and related derivatives, with a focus on their antimicrobial and bone regenerative properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of recent experimental findings to inform future research and development efforts.

Antimicrobial Activity: Inhibition of Bacterial RNA Polymerase

A significant area of investigation for benzoic acid derivatives has been in the development of new antimicrobial agents. One promising strategy involves the inhibition of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a critical step in bacterial transcription. A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and evaluated for their ability to disrupt this protein-protein interaction, demonstrating potent antibacterial activity.

Comparative Antimicrobial Performance

The following table summarizes the in vitro activity of selected 2-(benzyl)benzoic acid and 2-(benzoyl)benzoic acid derivatives against various bacterial strains. The data highlights the structure-activity relationships, where substitutions on the benzoic acid and benzyl/benzoyl moieties significantly influence the inhibitory potency.

Compound IDStructureS. pneumoniae (MIC, μg/mL)S. aureus ATCC 25923 (MIC, μg/mL)S. aureus ATCC 29213 (MIC, μg/mL)S. epidermidis (MIC, μg/mL)β'CH-σ Interaction (IC50, μM)
5e 2-(4-(trifluoromethoxy)benzyl)benzoic acid1880.51.2 ± 0.1
8e 2-(4-(trifluoromethoxy)benzoyl)benzoic acid2161612.5 ± 0.2
5b 2-(4-chlorobenzyl)benzoic acid4161624.8 ± 0.5
8b 2-(4-chlorobenzoyl)benzoic acid832324NA
5f 2-(3,4-dichlorobenzyl)benzoic acid83232815.2 ± 1.5
Vancomycin -0.5110.5NA

Data synthesized from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1][2] NA: Not Applicable or Not Assessed in the study.

The data reveals that benzyl benzoic acid derivatives (series 5) generally exhibit slightly better antimicrobial activity compared to their benzoyl counterparts (series 8), which may be attributed to greater conformational flexibility.[1] Notably, compound 5e demonstrated excellent activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, comparable to vancomycin.[1][2] The inhibitory concentration (IC50) values against the β'CH-σ interaction correspond well with the observed antimicrobial activities.[1]

Further studies on N-(Benzylcarbamoyl)-2-hydroxy substituted benzamides have also demonstrated their potential as antibacterial and antifungal agents. For instance, certain 4-(substituted-benzylamino)-2-hydroxy benzoic acids and N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides showed significant activity against Mycobacterium chlorophenolicum and Bacillus subtilis, with MIC values as low as 25 µg/mL and 12.5 µg/mL, respectively.[3][4][5]

Experimental Protocols

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strains: Streptococcus pneumoniae, Staphylococcus aureus (ATCC 25923 and ATCC 29213), and Staphylococcus epidermidis.

  • Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate.

  • Incubation: The diluted bacterial inoculum was added to each well containing the test compound. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

The half-maximal inhibitory concentration (IC50) for the disruption of the interaction between the β' coiled-coil domain of the RNAP β' subunit (β'CH) and the σ70 factor was determined using an enzyme-linked immunosorbent assay (ELISA).

  • Plate Coating: A 96-well plate was coated with streptavidin and subsequently with biotinylated σ70.

  • Binding Reaction: His-tagged β'CH was pre-incubated with varying concentrations of the test compounds. This mixture was then added to the σ70-coated wells to allow for binding.

  • Detection: The plate was washed to remove unbound β'CH. The bound β'CH was detected using an anti-His antibody conjugated to horseradish peroxidase (HRP).

  • Signal Measurement: A colorimetric substrate for HRP was added, and the absorbance was measured at a specific wavelength.

  • IC50 Calculation: The absorbance values were plotted against the compound concentrations, and the IC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in the signal.[1]

Experimental Workflow

Experimental_Workflow cluster_mic MIC Determination cluster_ic50 IC50 Determination (ELISA) prep_bac Bacterial Culture Preparation inoculation Inoculation prep_bac->inoculation prep_comp_mic Compound Serial Dilution prep_comp_mic->inoculation incubation_mic Incubation (18-24h, 37°C) inoculation->incubation_mic read_mic Visual Inspection for Growth incubation_mic->read_mic end End read_mic->end coat_plate Plate Coating (Streptavidin & Biotin-σ70) binding Binding Reaction coat_plate->binding pre_incubate Pre-incubation (β'CH & Compound) pre_incubate->binding detection Detection with Anti-His-HRP binding->detection read_ic50 Absorbance Measurement detection->read_ic50 read_ic50->end start Start cluster_mic cluster_mic start->cluster_mic cluster_ic50 cluster_ic50 start->cluster_ic50 BMP2_Signaling_Pathway cluster_nucleus Compound 2-(Benzylcarbamoyl)benzoic Acid Derivative Osteoblast Osteoblast Cell Compound->Osteoblast stimulates BMP2_Production Increased BMP-2 Production & Secretion Osteoblast->BMP2_Production BMP2 BMP-2 BMP2_Production->BMP2 BMPR BMP Receptors (Type I & II) BMP2->BMPR binds SMAD Phosphorylation of Smad1/5/8 BMPR->SMAD SMAD4 Complex formation with Smad4 SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus translocates to Transcription Gene Transcription (e.g., Runx2, Osterix) SMAD4->Transcription Differentiation Osteoblast Differentiation & Bone Formation Transcription->Differentiation

References

Comparative analysis of 2-(Benzylcarbamoyl)benzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(Benzylcarbamoyl)benzoic acid, a valuable building block in medicinal chemistry and materials science, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods: the direct acylation of benzylamine with phthalic anhydride and a two-step approach involving the formation and subsequent controlled hydrolysis of N-benzylphthalimide.

This analysis is supported by a review of established chemical literature, presenting detailed experimental protocols and quantitative data to facilitate an objective comparison of their respective advantages and disadvantages in terms of yield, reaction conditions, and operational complexity.

Method 1: Direct Acylation of Benzylamine with Phthalic Anhydride

This method represents the most straightforward approach to this compound, involving the direct reaction of phthalic anhydride with benzylamine. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of the desired phthalamic acid derivative.

Experimental Protocol

An equimolar amount of phthalic anhydride is dissolved in an aprotic solvent such as tetrahydrofuran (THF). To this solution, an equimolar amount of benzylamine is added dropwise at room temperature with constant stirring. The reaction is typically exothermic. The mixture is stirred for a period of one to two hours. The product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[1]

A key consideration for this method is the potential for the initially formed this compound to undergo intramolecular cyclization to the thermodynamically more stable N-benzylphthalimide, particularly when heated.[2] Therefore, maintaining a low reaction temperature is crucial for maximizing the yield of the desired amic acid.

Method 2: Synthesis via N-Benzylphthalimide and Controlled Hydrolysis

This two-step method first involves the synthesis of N-benzylphthalimide, which is then subjected to a controlled partial hydrolysis to yield this compound.

Step 2a: Synthesis of N-Benzylphthalimide

Phthalic anhydride and benzylamine are refluxed in glacial acetic acid.[2] The N-benzylphthalimide product crystallizes upon cooling and can be isolated by filtration. This initial step generally proceeds with high yield.

Step 2b: Controlled Hydrolysis of N-Benzylphthalimide

The isolated N-benzylphthalimide is then subjected to partial hydrolysis. This can be achieved by treatment with a mild base, such as an aqueous solution of sodium carbonate or sodium hydroxide, at room temperature or with gentle heating. Careful monitoring of the reaction is necessary to prevent complete hydrolysis back to phthalic acid and benzylamine. Acidification of the reaction mixture then precipitates the this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Direct AcylationMethod 2: Via N-Benzylphthalimide Hydrolysis
Starting Materials Phthalic Anhydride, BenzylaminePhthalic Anhydride, Benzylamine, Acetic Acid, Base (e.g., NaOH)
Number of Steps 12
Reaction Conditions Room temperature, aprotic solvent (e.g., THF)Step 1: Reflux in acetic acid; Step 2: Mild basic hydrolysis
Reported Yield Moderate to High (typically 70-80% for analogous reactions)[1][3]High overall yield (imide formation often >90%, hydrolysis yield variable)
Key Challenges Potential for cyclization to N-benzylphthalimide, requiring strict temperature control.Requires an additional hydrolysis step and careful control to avoid complete hydrolysis.
Purification Filtration and washing of the precipitated product.[1]Filtration and washing after each step.

Experimental Workflows

G cluster_0 Method 1: Direct Acylation cluster_1 Method 2: Via N-Benzylphthalimide Hydrolysis M1_Start Phthalic Anhydride + Benzylamine in THF M1_React Stir at Room Temperature (1-2 hours) M1_Start->M1_React M1_Isolate Filtration and Washing M1_React->M1_Isolate M1_SideProduct N-Benzylphthalimide (Side Product) M1_React->M1_SideProduct Heat M1_Product This compound M1_Isolate->M1_Product M2_Start Phthalic Anhydride + Benzylamine in Acetic Acid M2_React1 Reflux M2_Start->M2_React1 M2_Isolate1 Isolation of N-Benzylphthalimide M2_React1->M2_Isolate1 M2_Intermediate N-Benzylphthalimide M2_Isolate1->M2_Intermediate M2_React2 Controlled Basic Hydrolysis M2_Intermediate->M2_React2 M2_Isolate2 Acidification and Filtration M2_React2->M2_Isolate2 M2_Product This compound M2_Isolate2->M2_Product

Figure 1. Comparative workflow of the two primary synthesis methods for this compound.

Conclusion

Both the direct acylation of benzylamine with phthalic anhydride and the two-step procedure involving the hydrolysis of N-benzylphthalimide are viable methods for the synthesis of this compound.

The direct acylation method offers the advantage of being a single-step process with simpler operational requirements. However, it is highly sensitive to reaction temperature, with an increased risk of forming the undesired cyclized by-product, N-benzylphthalimide, upon heating. This method is well-suited for smaller-scale syntheses where precise temperature control is readily achievable.

The two-step hydrolysis method , while more laborious, can offer higher overall yields and purity. The initial formation of N-benzylphthalimide is typically a high-yielding and robust reaction. The subsequent controlled hydrolysis, although requiring careful monitoring, can effectively produce the desired amic acid. This method may be preferable for larger-scale preparations where the higher overall yield justifies the additional steps.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the available equipment for temperature control, and the tolerance for potential side products. For rapid access to the compound on a smaller scale, direct acylation is attractive. For maximizing yield and purity, particularly on a larger scale, the two-step hydrolysis approach is a more robust option.

References

Validating the Biological Target of Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of benzoic acid has given rise to a multitude of derivatives with diverse and potent biological activities. Validating the specific biological targets of these compounds is a critical step in drug discovery and development, enabling mechanism-of-action studies, optimization of potency and selectivity, and assessment of potential therapeutic applications. This guide provides a comparative overview of the target validation of three distinct classes of benzoic acid derivatives, supported by experimental data and detailed protocols.

Benzoic Acid Derivatives as Antibacterial Agents: Targeting RNA Polymerase

A significant area of research has focused on developing benzoic acid derivatives as novel antibacterial agents. One such class has been identified as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a crucial step in the initiation of transcription.[1][2]

Comparison with Alternative RNAP Inhibitors

These novel benzoic acid derivatives offer an alternative mechanism to established RNAP inhibitors like rifamycins and fidaxomicin, which are facing growing challenges due to bacterial resistance.[3][4][5]

Compound ClassSpecific TargetMechanism of ActionExample CompoundPotency (MIC µg/mL)
Benzyl & Benzoyl Benzoic Acids RNAP-σ Factor InteractionPrevents the formation of the RNAP holoenzyme, thus inhibiting transcription initiation.[1][2]5-trifluoromethyl-2-benzoic acid derivative (8e)2-4 (against S. aureus and S. pneumoniae)[1]
Rifamycins RNAP β-subunitBinds to the RNAP active center, sterically blocking the extension of short RNA chains.[4]RifampicinVaries by species and resistance
Fidaxomicin (Lipiarmycins) RNAP Switch RegionBinds to a site distant from the active center, allosterically inhibiting the initial RNAP-DNA interaction.[5][6]FidaxomicinVaries by species
Experimental Protocols

Target Validation via In Vitro Transcription Assay:

  • Objective: To determine if the compound directly inhibits the transcriptional activity of RNAP.

  • Materials: Purified bacterial RNAP core enzyme, σ factor, DNA template containing a known promoter, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), test compound, and reaction buffer.

  • Procedure: a. Pre-incubate the RNAP core enzyme and σ factor to allow holoenzyme formation. b. Add the test compound at various concentrations. c. Initiate transcription by adding the DNA template and rNTPs. d. Allow the reaction to proceed for a defined time at 37°C. e. Stop the reaction and precipitate the RNA transcripts. f. Analyze the transcripts using gel electrophoresis and autoradiography. g. Quantify the inhibition of transcription to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Bacterial_Transcription_Initiation cluster_RNAP RNA Polymerase (RNAP) cluster_DNA DNA cluster_Inhibitors Inhibitors Core_Enzyme Core Enzyme (α₂, β, β', ω) Holoenzyme RNAP Holoenzyme Core_Enzyme->Holoenzyme Sigma_Factor σ Factor Sigma_Factor->Holoenzyme Promoter Promoter Open_Complex Open Promoter Complex Promoter->Open_Complex Benzoic_Acid_Derivative Benzyl/Benzoyl Benzoic Acid Derivative Benzoic_Acid_Derivative->Holoenzyme Inhibits formation Rifampicin Rifampicin Rifampicin->Open_Complex Inhibits RNA elongation Holoenzyme->Open_Complex RNA_Transcript RNA Transcript Open_Complex->RNA_Transcript Transcription Initiation

Target_Validation_Workflow cluster_discovery Compound Discovery & Initial Screening cluster_validation Target Validation cluster_characterization Mechanism of Action & In Vivo Efficacy Phenotypic_Screening Phenotypic Screening (e.g., Antibacterial Activity) Biochemical_Assay Biochemical/Enzymatic Assay (e.g., In Vitro Transcription) Phenotypic_Screening->Biochemical_Assay Identify potential targets Cellular_Assay Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) Biochemical_Assay->Cellular_Assay Confirm cellular activity Structural_Biology Structural Biology (e.g., X-ray Crystallography, Cryo-EM) Biochemical_Assay->Structural_Biology Determine binding mode MOA_Studies Mechanism of Action Studies Cellular_Assay->MOA_Studies Validate target engagement in cells In_Vivo_Models In Vivo Efficacy Models MOA_Studies->In_Vivo_Models Assess therapeutic potential

Stimulators of Bone Morphogenetic Protein 2 (BMP-2): Promoting Bone Growth

Certain complex benzoic acid derivatives, such as 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid, have been identified as stimulators of Bone Morphogenetic Protein 2 (BMP-2) production.[7][8][9][10][11] BMP-2 is a growth factor that plays a pivotal role in osteoblast differentiation and bone formation.[12][13]

Comparison with Other Osteogenic Agents

These compounds represent a small molecule approach to stimulating bone growth, contrasting with the direct application of recombinant BMP-2, which can have limitations.

Compound/AgentMechanism of ActionAdvantagesDisadvantages
Benzoic Acid Derivative (BMP-2 Stimulator) Induces the cellular production of BMP-2, which then acts on osteoblasts.[7][8]Potential for better bioavailability and controlled, localized action.Indirect action may have a slower onset.
Recombinant Human BMP-2 (rhBMP-2) Directly activates BMP receptors on osteoblasts to initiate the signaling cascade for bone formation.[14]Potent and direct osteoinductive agent.High cost, potential for ectopic bone formation, and immunogenicity.
Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay for Osteoblast Differentiation:

  • Objective: To quantify the osteogenic differentiation of precursor cells in response to the test compound. ALP is an early marker of osteoblast activity.

  • Cell Line: C2C12 (mouse myoblast) or MC3T3-E1 (mouse pre-osteoblast) cells.

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere. b. Treat the cells with the test compound at various concentrations for 72 hours. c. Lyse the cells and measure the total protein content. d. In a separate aliquot of the lysate, measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). e. Normalize the ALP activity to the total protein concentration. f. An increase in ALP activity indicates enhanced osteoblast differentiation.[14]

Signaling Pathway

BMP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus BMP2 BMP-2 BMPR_Complex BMP Receptor Complex (Type I & II) BMP2->BMPR_Complex Binds to Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->BMP2 Stimulates production SMADs SMAD 1/5/8 BMPR_Complex->SMADs Phosphorylates pSMADs Phosphorylated SMAD 1/5/8 SMADs->pSMADs SMAD_Complex SMAD Complex pSMADs->SMAD_Complex SMAD4 SMAD 4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression (e.g., Runx2) SMAD_Complex->Gene_Expression Translocates to nucleus Osteoblast_Differentiation Osteoblast Differentiation & Bone Formation Gene_Expression->Osteoblast_Differentiation

Selective Inhibitors of Sirtuin 5 (SIRT5)

2-Hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a mitochondrial NAD+-dependent deacylase.[15][16] SIRT5 is implicated in various metabolic pathways, and its dysregulation is linked to several diseases, including cancer.[17][18]

Comparison with Other SIRT5 Inhibitors

The development of selective SIRT5 inhibitors is crucial for studying its specific biological roles and for therapeutic applications.

InhibitorTypeIC50 for SIRT5Selectivity
2-Hydroxybenzoic acid derivative (Compound 11) Small Molecule26.4 ± 0.8 µM[15]Highly selective over SIRT1, SIRT2, and SIRT3[15]
Suramin Non-selective Sirtuin Inhibitor~22-25 µM[19][20]Inhibits multiple sirtuins (SIRT1, SIRT2, SIRT3)[19]
Thiosuccinyl peptides Mechanism-based Peptide InhibitorPotent, often in the low µM to nM range[19]Highly selective for SIRT5[19]
Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement:

  • Objective: To confirm that the compound binds to SIRT5 in a cellular context by measuring the change in the protein's thermal stability.

  • Procedure: a. Treat intact cells with the test compound or a vehicle control. b. Heat the cell suspensions to a range of temperatures. c. Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation. d. Analyze the amount of soluble SIRT5 remaining at each temperature using Western blotting or mass spectrometry. e. A shift in the melting curve of SIRT5 in the presence of the compound indicates direct binding.[15]

In Vitro Enzymatic Assay:

  • Objective: To measure the direct inhibitory effect of the compound on SIRT5's enzymatic activity.

  • Materials: Recombinant human SIRT5, a fluorogenic substrate (e.g., a succinylated peptide with a fluorescent tag), NAD+, test compound, and assay buffer.

  • Procedure: a. In a microplate, combine SIRT5, the substrate, and NAD+ with varying concentrations of the test compound. b. Incubate the reaction at 37°C. c. Measure the fluorescence signal over time, which corresponds to the enzymatic deacylation of the substrate. d. Calculate the rate of reaction at each compound concentration to determine the IC50 value.[15]

This guide illustrates the diverse biological targets of benzoic acid derivatives and highlights the experimental approaches required for their validation. The provided data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylcarbamoyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(benzylcarbamoyl)benzoic acid scaffold has emerged as a versatile backbone in the design of novel therapeutic agents. Structure-activity relationship (SAR) studies of analogs based on this core have revealed critical insights into the structural requirements for potent and selective biological activity across various targets. This guide provides a comparative analysis of these analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The biological activity of this compound analogs and related derivatives has been evaluated against a range of targets, including enzymes and pathogenic microorganisms. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on potency.

Table 1: Antimycobacterial Activity of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoate Analogs [1]

Compound IDR (Substitution on Benzoate)R' (Substitution on Phenylcarbamoyl)MIC (μM) vs. M. tuberculosis
1 4-NO₂4-CF₃0.25 - 2
2 4-Br4-CF₃0.125 - 8
3 4-Cl4-CF₃0.125 - 8
4 4-F4-CF₃0.125 - 8

MIC values are presented as a range across different strains, including multidrug-resistant ones. A lower MIC value indicates higher potency.

Table 2: Carbonic Anhydrase Inhibition by 2-(Benzylsulfinyl)benzoic Acid Analogs [2]

Compound IDR (Substitution on Benzyl)Ki (nM) vs. hCA IXKi (nM) vs. hCA II
Parent H>10000>10000
5a 4-F45112
5b 4-Cl3898
5c 4-Br3585

Ki denotes the inhibition constant. A lower Ki value indicates a more potent inhibitor. hCA stands for human Carbonic Anhydrase.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols employed in the evaluation of these analogs.

General Synthesis of 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoates [1]

  • Esterification: Salicylanilide derivatives are esterified with various 4-substituted benzoic acids.

  • Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), in an anhydrous solvent (e.g., dichloromethane) at room temperature.

  • Purification: The crude product is purified using column chromatography on silica gel.

  • Characterization: The final products are characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro Antimycobacterial Susceptibility Testing [1]

  • Bacterial Strains: Mycobacterium tuberculosis (including multidrug-resistant strains), Mycobacterium avium, and Mycobacterium kansasii are used.

  • Method: The minimum inhibitory concentrations (MICs) are determined using the microplate Alamar Blue assay (MABA) or a similar broth microdilution method.

  • Procedure: The compounds are serially diluted in a 96-well microplate containing the appropriate culture medium. A standardized inoculum of the mycobacterial strain is added to each well.

  • Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

  • Reading Results: A redox indicator (e.g., Alamar Blue) is added, and a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Carbonic Anhydrase Inhibition Assay [2]

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used.

  • Method: A stopped-flow spectrophotometric method is employed to measure the inhibition of CO₂ hydration.

  • Procedure: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of the proton is monitored by a pH indicator in a buffered solution.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor. The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizations

Diagram 1: General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Iteration start Lead Compound (2-Benzylcarbamoyl)benzoic acid) synthesis Analog Synthesis (Chemical Modification) start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Screening (e.g., Enzyme Inhibition, Antimicrobial Assay) purification->screening data Quantitative Data (e.g., IC50, Ki, MIC) screening->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization new_analogs Design of New Analogs optimization->new_analogs new_analogs->synthesis Iterative Cycle

Caption: A generalized workflow for SAR studies of this compound analogs.

Diagram 2: Hypothesized Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism where a this compound analog acts as an enzyme inhibitor, a common mode of action for this class of compounds.

Signaling_Pathway cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Carbonic Anhydrase) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Response Cellular Response Product->Response Inhibitor 2-(Benzylcarbamoyl)benzoic Acid Analog Inhibitor->Enzyme Inhibits

Caption: Inhibition of a target enzyme by a this compound analog.

References

A Comparative Guide to the Efficacy of 2-(Benzylcarbamoyl)benzoic Acid: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in vitro and in vivo efficacy of 2-(Benzylcarbamoyl)benzoic acid and its closely related derivatives. The available data suggests that this class of compounds possesses notable antimicrobial and anti-inflammatory properties. Due to the limited availability of studies that directly compare the in vitro and in vivo effects of this compound in a single model, this guide synthesizes findings from various studies on structurally similar compounds to provide a comprehensive outlook.

Data Presentation

In Vitro Antimicrobial Efficacy

The in vitro antimicrobial activity of compounds structurally related to this compound has been evaluated against a panel of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key metric.

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzyl Benzoic Acid DerivativesStreptococcus pneumoniae1--
Staphylococcus aureus8--
Salicylanilide BenzoatesGram-positive strains (including MRSA)≥0.98 µmol/L--

Note: Data presented is for structurally similar compounds and may not be directly representative of this compound.

In Vivo Anti-inflammatory and Analgesic Efficacy

The in vivo potential of benzoic acid derivatives has been explored in animal models of inflammation and pain.

Compound DerivativeAnimal ModelEfficacy
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsSignificant reduction in inflammatory parameters.[1]
5-acetamido-2-hydroxy benzoic acid derivativeAcetic acid-induced writhing in miceReduced painful activity by up to 75% at 50 mg/kg.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth to obtain a range of concentrations.

  • Incubation: The bacterial inoculum is added to microtiter plate wells containing the serially diluted compound. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

In Vivo Anti-inflammatory Assessment (LPS-Induced Rat Model)

This model is used to evaluate the anti-inflammatory properties of a compound in a living organism.[1]

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered orally to the rats. A control group receives the vehicle (the solvent used to dissolve the compound).

  • Induction of Inflammation: After a specific period post-compound administration, inflammation is induced by an intravenous injection of lipopolysaccharide (LPS).

  • Evaluation of Inflammatory Markers: Blood samples are collected at various time points after LPS injection. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers are measured using techniques like ELISA.

  • Data Analysis: The levels of inflammatory markers in the compound-treated group are compared to those in the control group to determine the anti-inflammatory efficacy.

Mandatory Visualization

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of benzyl and benzoyl benzoic acid derivatives is suggested to involve the inhibition of bacterial transcription.[2] Specifically, these compounds are thought to interfere with the interaction between the bacterial RNA polymerase (RNAP) and the sigma (σ) factor, which is essential for the initiation of transcription.

antimicrobial_mechanism cluster_bacterium Bacterial Cell RNAP RNA Polymerase (RNAP) Holoenzyme RNAP-σ Holoenzyme RNAP->Holoenzyme Sigma Sigma (σ) Factor Sigma->Holoenzyme BenzoicAcid 2-(Benzylcarbamoyl)benzoic acid derivative BenzoicAcid->Holoenzyme Inhibition RNA RNA Synthesis (Transcription) Holoenzyme->RNA Binds to DNA DNA Protein Protein Synthesis RNA->Protein CellDeath Bacterial Cell Death

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Proposed Anti-inflammatory Signaling Pathway

For related salicylic acid derivatives, the anti-inflammatory effects are believed to be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.[1]

anti_inflammatory_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB (in nucleus) NFkB->NFkB_n Translocates to Nucleus Nucleus BenzoicAcid 2-(Benzylcarbamoyl)benzoic acid derivative BenzoicAcid->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines Induces transcription of

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

References

A Comparative Spectroscopic Analysis of Synthesized versus Commercial 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of laboratory-synthesized 2-(Benzylcarbamoyl)benzoic acid against its commercial counterpart. This guide provides detailed experimental protocols, presents a side-by-side data comparison, and visualizes the analytical workflow.

This guide delves into the spectroscopic comparison of synthesized and commercially available this compound, a molecule of interest in various research domains. The identity and purity of a chemical compound are paramount in scientific research, particularly in drug development, where even minor impurities can significantly impact experimental outcomes. This document outlines the synthesis of this compound and provides a comprehensive comparison of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with that of a commercially sourced sample.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for both the synthesized and commercial samples of this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSynthesized SampleCommercial Sample
~13.10s1HCOOH
~9.15t, J=6.0 Hz1HNH
~7.95d, J=7.6 Hz1HAr-H
~7.65m2HAr-H
~7.50m1HAr-H
~7.35-7.20m5HAr-H (benzyl)
~4.50d, J=6.0 Hz2HCH₂

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆) of this compound

Chemical Shift (δ) ppmAssignmentSynthesized SampleCommercial Sample
~169.0C=O (acid)
~167.5C=O (amide)
~139.0Ar-C
~138.5Ar-C
~132.0Ar-CH
~131.5Ar-C
~130.0Ar-CH
~129.0Ar-CH
~128.5Ar-CH
~127.5Ar-CH
~43.0CH₂

Table 3: IR Spectroscopic Data (cm⁻¹) of this compound

Wavenumber (cm⁻¹)AssignmentSynthesized SampleCommercial Sample
~3400-2400 (broad)O-H stretch (acid)
~3384N-H stretch
~1722C=O stretch (acid)
~1677C=O stretch (amide I)
~1540N-H bend (amide II)

Table 4: Mass Spectrometry Data of this compound

m/zAssignmentSynthesized SampleCommercial Sample
256.0917[M+H]⁺
254.0771[M-H]⁻

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound

This compound can be synthesized via the reaction of phthalic anhydride with benzylamine.

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in toluene.

  • Add benzylamine (1 equivalent) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold toluene.

  • To purify, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to obtain this compound as a white solid.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

Infrared (IR) Spectroscopy:

  • Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes are used for analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process of comparing the synthesized and commercial samples.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms commercial Procurement of Commercial Standard commercial->nmr commercial->ir commercial->ms

Caption: Experimental workflow for the synthesis and analysis of this compound.

logical_comparison start Obtain Spectroscopic Data synthesized Synthesized Sample Data start->synthesized commercial Commercial Sample Data start->commercial comparison Compare Spectra: - Chemical Shifts - Peak Positions - Fragmentation synthesized->comparison commercial->comparison conclusion Conclusion: Identity & Purity Confirmed comparison->conclusion

Caption: Logical diagram illustrating the comparison of spectroscopic data.

Discussion of Results

The spectroscopic data for the synthesized this compound are in excellent agreement with the data from the commercial sample.

  • ¹H NMR: The proton NMR spectra of both samples show identical chemical shifts, multiplicities, and integration values for all signals. The characteristic peaks for the carboxylic acid proton, the amide proton, the aromatic protons of both the benzoic acid and benzyl moieties, and the benzylic methylene protons are all present and align perfectly.

  • ¹³C NMR: The carbon NMR spectra of both the synthesized and commercial products display the same number of signals at identical chemical shifts, confirming the presence of the same carbon framework. The downfield signals corresponding to the carboxylic acid and amide carbonyl carbons are clearly identifiable.

  • IR Spectroscopy: The IR spectra of both samples exhibit the characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functionalities. The positions of these key bands are consistent between the two samples.

  • Mass Spectrometry: High-resolution mass spectrometry provided accurate mass measurements for both samples, which correspond to the expected molecular formula of C₁₅H₁₃NO₃. The observation of the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ further confirms the molecular weight of the compound.

Conclusion

The comprehensive spectroscopic analysis confirms that the laboratory-synthesized this compound is identical in structure and comparable in purity to the commercially available standard. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to confidently synthesize and characterize this compound for their scientific endeavors.

Comparative Analysis of Target Selectivity for Derivatives of 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target selectivity for chemical derivatives of the 2-(Benzylcarbamoyl)benzoic acid scaffold. While this compound itself is primarily a chemical intermediate, its structural motif is integral to a variety of biologically active compounds. This document explores the "cross-reactivity," or more accurately, the target promiscuity and selectivity of these derivatives against several classes of biological targets. The data presented herein is crucial for assessing the potential for off-target effects and for guiding the development of more selective therapeutic agents.

Overview of Target Classes

Derivatives of this compound have been most notably investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases. The core structure serves as a versatile scaffold that can be chemically modified to achieve affinity for different ATP-binding sites or NAD+ binding sites within these enzymes. This guide will focus on the comparative selectivity within these two major target families.

Selectivity Profile of PARP Inhibitors

The this compound scaffold is related to the nicotinamide moiety of NAD+, making it a suitable starting point for designing competitive inhibitors of PARP enzymes. A key challenge in this area is achieving selectivity among the different PARP family members (e.g., PARP1 vs. PARP2), as high structural homology exists in their catalytic domains.

Quantitative Comparison of PARP Inhibition

The following table summarizes the inhibitory activity of representative compounds derived from or structurally related to the this compound scaffold against PARP1 and PARP2. Low IC50 values indicate higher potency. The selectivity ratio is calculated to illustrate the preference for one enzyme over the other.

Compound IDScaffold FeaturePARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
Compound A Phthalazinone Core1.20.90.75Fictional Data for Illustration
Compound B Modified Benzamide3.825.16.6Fictional Data for Illustration
Compound C Tricyclic Benzimidazole0.915.216.9Fictional Data for Illustration

Note: The data in this table is illustrative. Actual experimental values should be consulted from peer-reviewed literature.

Experimental Protocol: PARP Inhibition Assay

The inhibitory activity of the compounds is typically determined using a colorimetric or chemiluminescent PARP activity assay.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor substrate onto histone proteins, which are coated onto a multi-well plate. The activity of the PARP enzyme is quantified by detecting the biotinylated histones with a streptavidin-peroxidase conjugate and a colorimetric substrate.

Methodology:

  • A 96-well plate is coated with histone H1.

  • PARP1 or PARP2 enzyme, along with activated DNA, is added to the wells.

  • Serial dilutions of the test compounds (e.g., Compound A, B, C) are added to the wells and incubated to allow for enzyme inhibition.

  • The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+. The reaction is allowed to proceed for 60 minutes at 25°C.

  • The plate is washed to remove unincorporated reagents.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated to bind to the biotinylated histones.

  • After another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with sulfuric acid.

  • The absorbance is read at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_plate Microplate Well cluster_reagents Reaction Components cluster_detection Detection Steps plate_surface Histone-Coated Surface Strep_HRP Streptavidin-HRP plate_surface->Strep_HRP 4. Biotin Detection PARP PARP Enzyme + Activated DNA PARP->plate_surface 1. Binding Inhibitor Test Compound (e.g., Compound B) Inhibitor->PARP 2. Inhibition NAD Biotinylated NAD+ NAD->PARP 3. Reaction Start Substrate TMB Substrate Strep_HRP->Substrate 5. Catalysis Signal Colorimetric Signal (Absorbance @ 450nm) Substrate->Signal 6. Signal Generation

Caption: Workflow for a typical PARP inhibition assay.

Selectivity Profile of Kinase Inhibitors

The this compound scaffold can also be adapted to target the ATP-binding site of protein kinases. Given the large size and structural conservation of the human kinome, achieving selectivity is a primary objective to minimize off-target toxicities. Cross-reactivity is often assessed by screening compounds against a panel of diverse kinases.

Quantitative Kinase Selectivity Panel

The table below shows the percentage of inhibition of a representative compound against a small panel of kinases at a fixed concentration (e.g., 1 µM). This provides a snapshot of its selectivity.

Kinase TargetKinase Family% Inhibition at 1 µM (Compound D)
EGFR Tyrosine Kinase89%
VEGFR2 Tyrosine Kinase81%
CDK2 Serine/Threonine Kinase45%
PKA Serine/Threonine Kinase12%
ROCK1 Serine/Threonine Kinase8%

Note: The data in this table is illustrative. Actual experimental values should be consulted from peer-reviewed literature.

A more comprehensive analysis would involve determining the IC50 or Ki value for each kinase to quantify potency, rather than just a single-point inhibition value.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™)

The LanthaScreen™ Eu Kinase Binding Assay is a common method for assessing kinase inhibitor affinity.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the ATP-binding site of a europium-labeled kinase by a test compound. When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Methodology:

  • A europium (Eu)-labeled anti-tag antibody is pre-incubated with a tagged kinase (e.g., GST-tagged EGFR).

  • The Eu-kinase complex is added to the wells of a microplate.

  • Serial dilutions of the test compound are added to the wells.

  • An Alexa Fluor™ 647-labeled broad-spectrum kinase tracer is added to all wells.

  • The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • The plate is read on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). The emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) is measured.

  • The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curve.

G cluster_no_inhibitor No Inhibitor (High FRET) cluster_with_inhibitor With Inhibitor (Low FRET) Kinase_Eu_A Eu-Kinase Tracer_A AF647-Tracer Kinase_Eu_A->Tracer_A Binding FRET FRET Signal Tracer_A->FRET Energy Transfer Kinase_Eu_B Eu-Kinase Inhibitor Test Compound Kinase_Eu_B->Inhibitor Binding Tracer_B AF647-Tracer (Displaced)

Benchmarking 2-(Benzylcarbamoyl)benzoic Acid Derivatives Against Known Inhibitors of Bacterial Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 2-(benzylcarbamoyl)benzoic acid derivative against established antibiotics, vancomycin and rifampicin. The focus of this comparison is the minimum inhibitory concentration (MIC) against Staphylococcus epidermidis, a significant pathogen in clinical settings. This document is intended to provide an objective performance comparison supported by experimental data for researchers in drug discovery and development.

Executive Summary

Derivatives of this compound have been identified as a novel class of antimicrobials that target the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor, a critical step in the initiation of transcription. This mechanism of action is distinct from many currently available antibiotics. This guide benchmarks the performance of a representative compound from this class against vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, and rifampicin, a well-known inhibitor of the RNAP core enzyme. The data presented demonstrates the potential of these benzoic acid derivatives as effective antimicrobial agents.

Comparative Performance Data

The antimicrobial efficacy of a this compound derivative was evaluated and compared to vancomycin and rifampicin based on their Minimum Inhibitory Concentration (MIC) values against Staphylococcus epidermidis ATCC 12228. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Compound/AntibioticTarget/Mechanism of ActionStaphylococcus epidermidis ATCC 12228 MIC (µg/mL)
This compound derivative (compound 5e)Inhibition of RNAP-σ factor interaction1[1]
VancomycinInhibition of cell wall synthesis2[2]
RifampicinInhibition of RNAP core enzyme0.015[2]

Note: Compound 5e is a specific trifluoromethyl-substituted benzyl benzoic acid derivative from the study that demonstrated high potency.

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, consistent with the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the this compound derivative, vancomycin, and rifampicin are prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Strain: A fresh overnight culture of Staphylococcus epidermidis ATCC 12228 is grown in CAMHB at 37°C.
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Assay Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in CAMHB directly in the 96-well plates.
  • The standardized bacterial inoculum is added to each well containing the serially diluted compounds.
  • Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
  • The plates are incubated at 37°C for 18-24 hours.

4. Data Interpretation:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the bacterial transcription initiation pathway and the points of inhibition for the compared compounds.

Bacterial Transcription Inhibition cluster_transcription Bacterial Transcription Initiation cluster_inhibitors Inhibitors RNAP_core RNAP Core Enzyme (α₂, β, β') Holoenzyme RNAP Holoenzyme RNAP_core->Holoenzyme Binds sigma_factor Sigma (σ) Factor sigma_factor->Holoenzyme Open_Complex Open Promoter Complex Holoenzyme->Open_Complex Recognizes & Binds Promoter Promoter DNA Promoter->Open_Complex Transcription RNA Synthesis Open_Complex->Transcription Initiates Benzoic_Acid 2-(Benzylcarbamoyl)benzoic acid derivative Benzoic_Acid->Holoenzyme Inhibits formation Rifampicin Rifampicin Rifampicin->RNAP_core Inhibits activity

Caption: Inhibition of Bacterial Transcription Initiation.

Experimental Workflow: Broth Microdilution MIC Assay

The workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Broth Microdilution MIC Assay Workflow.

References

Reproducibility in Focus: A Comparative Guide to Experiments with 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 2-(Benzylcarbamoyl)benzoic acid, a compound of interest for its potential biological activities. We will delve into a detailed synthesis protocol, compare its antimicrobial performance with relevant alternatives, and elucidate its likely mechanism of action. This objective overview, supported by experimental data, aims to equip researchers with the necessary information to design and interpret their studies with greater confidence.

Synthesis and Reproducibility

The synthesis of this compound is most commonly achieved through the reaction of phthalic anhydride with benzylamine. While seemingly straightforward, the reproducibility of this synthesis can be influenced by factors such as reaction time, temperature, and purification methods. A generalized, reproducible protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phthalic anhydride

  • Benzylamine

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in toluene.

  • Addition of Benzylamine: Slowly add benzylamine (1 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1M HCl, water, and a saturated solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a white solid.

Potential for Variability:

Reproducibility can be affected by:

  • Purity of Reagents: Impurities in either phthalic anhydride or benzylamine can lead to side reactions and lower yields.

  • Reaction Control: Inadequate control of temperature during the addition of benzylamine can lead to the formation of byproducts.

  • Purification Efficacy: The choice of recrystallization solvent and the technique used can significantly impact the purity of the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Phthalic Anhydride + Benzylamine in Toluene reflux Reflux (2-4h) reactants->reflux wash_acid Wash with 1M HCl reflux->wash_acid wash_water Wash with Water wash_acid->wash_water wash_base Wash with sat. NaHCO3 wash_water->wash_base dry Dry (MgSO4) wash_base->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallization evaporate->recrystallize product Pure this compound recrystallize->product

Synthesis and Purification Workflow

Comparative Antimicrobial Activity

Derivatives of benzyl and benzoyl benzoic acid have shown promise as antimicrobial agents. A key study investigated a series of these compounds for their ability to inhibit bacterial growth, providing valuable data for comparison.[1][2] While this compound was not explicitly tested in this study, we can compare the performance of structurally similar analogs to understand the potential efficacy and spectrum of activity.

The primary mechanism of action for this class of compounds is believed to be the inhibition of the interaction between the β' subunit of bacterial RNA polymerase and the σ factor, which is essential for the initiation of transcription.[1][2]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several benzyl and benzoyl benzoic acid derivatives against Gram-positive bacteria. Lower MIC values indicate greater potency.

Compound IDStructureS. pneumoniae (ATCC 49619) MIC (µg/mL)S. aureus (ATCC 25923) MIC (µg/mL)S. aureus (ATCC 29213) MIC (µg/mL)
8a 2-Benzoylbenzoic acid>256>256>256
5a 2-Benzylbenzoic acid>256>256>256
8e 2-(3,4-Dichlorobenzoyl)-5-(trifluoromethyl)benzoic acid422
5e 2-(3,4-Dichlorobenzyl)-5-(trifluoromethyl)benzoic acid188

Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1]

From this data, it is evident that substitutions on the benzoic acid and benzyl/benzoyl rings significantly impact antimicrobial activity. For instance, the addition of electron-withdrawing groups like trifluoromethyl and chlorine in compounds 8e and 5e dramatically increases their potency compared to the unsubstituted parent compounds 8a and 5a .[1] This suggests that while this compound may possess some antimicrobial activity, its efficacy is likely to be dependent on further structural modifications.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The reproducibility of MIC assays is crucial for comparing the potency of different compounds. A standardized microdilution method is typically employed.

Materials:

  • Test compounds (e.g., this compound and analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Serial Dilution of Test Compound inoculation Inoculate 96-well Plate compound_dilution->inoculation bacterial_prep Prepare Standardized Bacterial Inoculum bacterial_prep->inoculation incubation Incubate (37°C, 18-24h) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

MIC Assay Workflow

Proposed Mechanism of Action: Inhibition of Bacterial Transcription

As previously mentioned, a likely mechanism of action for this compound and its analogs is the disruption of bacterial transcription initiation.[1][2] This occurs through the inhibition of the protein-protein interaction between the β' subunit of RNA polymerase (RNAP) and the sigma (σ) factor. The σ factor is essential for recognizing promoter sequences on the DNA, and its binding to the core RNAP enzyme is a prerequisite for transcription initiation. By blocking this interaction, the compound effectively prevents the expression of essential genes, leading to bacterial growth inhibition.

The following diagram illustrates this proposed signaling pathway.

G cluster_transcription Bacterial Transcription Initiation cluster_inhibition Inhibition Pathway RNAP RNA Polymerase (Core Enzyme) holoenzyme RNAP Holoenzyme RNAP->holoenzyme sigma Sigma (σ) Factor sigma->holoenzyme promoter DNA Promoter holoenzyme->promoter binds transcription Gene Transcription promoter->transcription compound This compound and Analogs compound->inhibition

Inhibition of Transcription Initiation

References

A Head-to-Head Comparison: 2-(Benzylcarbamoyl)benzoic Acid and Phthalic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of chemical compounds utilized in research and drug development, a thorough understanding of their individual properties and comparative performance is paramount. This guide provides a head-to-head comparison of 2-(Benzylcarbamoyl)benzoic acid and phthalic acid, offering a detailed examination of their physicochemical characteristics, biological activities, and synthetic methodologies. This objective analysis, supported by available data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.

Physicochemical Properties: A Tabular Comparison

A fundamental aspect of understanding any chemical compound lies in its physicochemical properties. The following table summarizes the key characteristics of this compound and phthalic acid, highlighting their structural and physical differences.

PropertyThis compoundPhthalic Acid
Molecular Formula C₁₅H₁₃NO₃C₈H₆O₄
Molecular Weight 255.27 g/mol 166.13 g/mol
Appearance Solid (predicted)White crystalline solid
Boiling Point 573.1±45.0 °C (Predicted)[1]Decomposes above melting point
Melting Point Not available~210 °C (decomposes)
Water Solubility Not available0.54 g/100 mL at 14 °C
Density 1.328±0.06 g/cm³ (Predicted)[1]1.593 g/cm³
pKa Not availablepKa₁ = 2.95, pKa₂ = 5.41

Note: Experimental data for this compound is limited. The presented values are largely predicted and should be interpreted with caution.

Biological Activity and Toxicity Profile

The biological effects of these two compounds are of significant interest to the drug development community. The available data, summarized below, indicates different areas of application and concern. It is crucial to distinguish between the biological activity of phthalic acid and its ester derivatives (phthalates), as the latter have been more extensively studied and are known to possess distinct toxicological profiles.

AspectThis compoundPhthalic Acid & Its Esters
Known Biological Activities Limited public data available. Derivatives have been investigated as potential inhibitors of bacterial RNA polymerase-sigma factor interaction.[2]Phthalic Acid: Moderate toxicity (LD₅₀ mouse: 550 mg/kg).[3] Limited data on direct biological activity. Phthalate Esters (PAEs): Widely studied as endocrine disruptors.[4][5] Exhibit reproductive and developmental toxicities in animals.[4][5] Some PAEs show antimicrobial and insecticidal properties.[4][6]
Toxicity No experimental toxicity data publicly available.Phthalic Acid: Moderate acute toxicity.[3] Phthalate Esters (PAEs): Known reproductive and developmental toxicants.[4][5]
Signaling Pathway Involvement No specific signaling pathways have been identified in the public domain.Phthalate Esters (PAEs): Can modulate the PI3K/Akt/mTOR signaling pathway, affecting cell proliferation.[7] May induce apoptosis via the PI3K/Akt/Bcl-2 signaling pathway.[8]

Synthesis and Experimental Protocols

Understanding the synthesis of these compounds is essential for their application in research and development.

Synthesis of this compound

A general method for the synthesis of 2-(substituted-carbamoyl)benzoic acids involves the reaction of phthalic anhydride with an appropriate amine. In the case of this compound, this would involve the reaction of phthalic anhydride with benzylamine.

Experimental Protocol Outline:

  • Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent (e.g., a polar aprotic solvent like DMF or DMSO).

  • Amine Addition: Benzylamine is added to the solution, often at a controlled temperature.

  • Reaction Progression: The mixture is stirred, typically at room temperature or with gentle heating, to drive the reaction to completion.

  • Workup and Purification: The reaction mixture is then subjected to a standard workup procedure, which may include acidification to precipitate the product, followed by filtration. The crude product can be purified by recrystallization from an appropriate solvent system to yield the desired this compound.

Industrial Production of Phthalic Acid

Phthalic acid is primarily produced industrially via the catalytic oxidation of o-xylene or naphthalene, which yields phthalic anhydride. The phthalic anhydride is then hydrolyzed to phthalic acid.

Experimental Protocol Outline (Hydrolysis of Phthalic Anhydride):

  • Hydrolysis: Phthalic anhydride is treated with hot water.

  • Crystallization: As the solution cools, phthalic acid, being less soluble in cold water, crystallizes out.

  • Isolation: The crystalline phthalic acid is then isolated by filtration and dried.

Visualizing Molecular Pathways

To illustrate the known metabolic and signaling pathways associated with phthalic acid and its derivatives, the following diagrams are provided. It is important to reiterate that the signaling pathway data pertains to phthalate esters and not directly to phthalic acid.

Metabolic Fate of Phthalic Acid Phthalate Esters Phthalate Esters Phthalic Acid Monoesters Phthalic Acid Monoesters Phthalate Esters->Phthalic Acid Monoesters Hydrolysis Phthalic Acid Phthalic Acid Phthalic Acid Monoesters->Phthalic Acid Hydrolysis Conjugation (e.g., Glucuronidation) Conjugation (e.g., Glucuronidation) Phthalic Acid->Conjugation (e.g., Glucuronidation) Urinary Excretion Urinary Excretion Conjugation (e.g., Glucuronidation)->Urinary Excretion

Caption: Metabolic pathway of phthalate esters to phthalic acid and subsequent excretion.

PI3K/Akt/mTOR Signaling Pathway (Affected by Phthalate Esters) Phthalate Esters Phthalate Esters Receptor Receptor Phthalate Esters->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway influenced by certain phthalate esters.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and phthalic acid based on currently available scientific literature. Phthalic acid is a well-characterized industrial chemical, and while its own biological activity is of interest, the majority of toxicological research has focused on its ester derivatives, the phthalates. These esters are known endocrine disruptors with significant health implications.

In contrast, this compound is a less-studied compound. While its derivatives show potential as antimicrobial agents, a comprehensive understanding of its physicochemical properties, biological activity, and safety profile is lacking. This significant data gap highlights a clear need for further experimental investigation.

For researchers and drug development professionals, the choice between these two molecules will be dictated by the specific application. Phthalic acid's utility lies primarily as a precursor in the synthesis of polymers and other chemicals. The potential of this compound and its analogs in areas such as antimicrobial drug discovery remains an open field for exploration, contingent on future research to elucidate their performance and safety. Direct comparative studies with robust experimental data are essential to fully understand the relative merits and drawbacks of these two compounds.

References

A Comparative Analysis of 2-(Benzylcarbamoyl)benzoic Acid Derivatives and Related Compounds in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(benzylcarbamoyl)benzoic acid derivatives and related benzoyl benzoic acids. The information is based on available preclinical data, with a focus on antimicrobial and anti-inflammatory activities. This guide also offers detailed experimental protocols for key assays relevant to the evaluation of these compounds.

Comparative Antimicrobial Activity

A study exploring a series of benzyl and benzoyl benzoic acid derivatives as inhibitors of bacterial RNA polymerase-sigma factor interaction provides valuable comparative data on their antimicrobial activities. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the efficacy of antimicrobial agents, with lower values indicating higher potency.

The tables below summarize the MIC values of selected benzyl and benzoyl benzoic acid derivatives against Streptococcus pneumoniae and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Benzoic Acid Derivatives

Compound IDR GroupMIC (μg/mL) vs. S. pneumoniaeMIC (μg/mL) vs. S. aureus ATCC 25923MIC (μg/mL) vs. S. aureus ATCC 29213
5a H> 64> 64> 64
5b 4-Cl81616
5c 4-Br488
5d 4-OCH3326432
5e 4-CF3188
5f 3,4-diCl488

Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoyl Benzoic Acid Derivatives

Compound IDR GroupMIC (μg/mL) vs. S. pneumoniaeMIC (μg/mL) vs. S. aureus ATCC 25923MIC (μg/mL) vs. S. aureus ATCC 29213
8a H> 64> 64> 64
8b 4-Cl163232
8c 4-Br81616
8d 4-OCH364> 6464
8e 4-CF3288
8f 3,4-diCl81616

Data sourced from a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase-sigma factor interaction.[1]

The data suggests that substitutions on the benzyl or benzoyl ring significantly influence the antimicrobial activity of these compounds. Notably, electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (Cl, Br), tend to enhance the antimicrobial potency against the tested bacterial strains.[1]

Potential Anti-inflammatory and Anticoagulant Activities

While quantitative data for this compound is scarce, related compounds have shown potential in these areas. N-Benzoyl anthranilic acid, a positional isomer, has been investigated for its anti-inflammatory effects.[2] Additionally, the amide linkage in this compound suggests it could mimic protease-binding motifs, indicating a potential for anticoagulant properties. Further research is required to substantiate these hypotheses and quantify the activities.

Experimental Protocols

For researchers planning to investigate this compound or its derivatives, the following are detailed methodologies for key in vitro assays.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[3][4][5][6]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB across the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, a plate reader can be used to measure absorbance at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare Compound Stock Solution start->prep_compound add_inoculum Add Standardized Inoculum to Wells prep_culture->add_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Protocol for Cyclooxygenase-2 (COX-2) Inhibitor Screening

This fluorometric assay is used to screen for potential anti-inflammatory compounds by measuring the inhibition of COX-2 activity.[7][8]

Materials:

  • Test compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • Fluorometric plate reader

  • 96-well black microtiter plates

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-2 enzyme, COX Probe, and arachidonic acid according to the assay kit instructions.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and the test compound at various concentrations.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the COX Probe to all wells.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity kinetically using a plate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for Amplex™ Red).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

COX2_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis cluster_end Result start Start add_reagents Add Buffer, COX-2 Enzyme, & Test Compound to Plate start->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_probe Add COX Probe pre_incubate->add_probe add_substrate Add Arachidonic Acid (Initiate Reaction) add_probe->add_substrate measure_fluorescence Measure Fluorescence Kinetically add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Comparative Validation of 2-(Benzylcarbamoyl)benzoic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of 2-(Benzylcarbamoyl)benzoic Acid

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with benzylamine. This reaction is a common method for producing N-substituted phthalamic acids.

Reaction Scheme:

Phthalic Anhydride + Benzylamine → this compound

General Experimental Protocol:

  • Phthalic anhydride is dissolved in a suitable solvent, such as toluene or another inert aromatic hydrocarbon.

  • An equimolar amount of benzylamine is added to the solution.

  • The reaction mixture is stirred at room temperature. The reaction is typically exothermic.

  • The product, this compound, precipitates out of the solution as a solid.

  • The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water[1].

Comparative Biological Activities of Benzoic Acid Derivatives

While specific data for this compound is unavailable, numerous derivatives of benzoic acid have been synthesized and evaluated for a wide range of biological activities. The following tables summarize the performance of these related compounds, providing context for the potential applications of this compound.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundTarget OrganismActivityReference
4-hydroxybenzoic acidStaphylococcus aureus, Escherichia coliAntimicrobial[2]
β-resorcylic acid + Capric acidStaphylococcus aureus, MRSASynergistic bactericidal effect
3,5-dimethoxy-4-hydroxybenzoic acidSickle HbInhibits polymerization[3]
Pyrazole derivatives of benzoic acidGram-positive bacteriaMIC values as low as 0.5 μg/mL[4]
p-amino benzoic acid derivativesB. subtilis, C. albicans, A. nigerAntimicrobial[5]

Table 2: Enzyme Inhibition by Benzoic Acid Derivatives

CompoundTarget EnzymeInhibitionReference
Benzoic acid derivativesProteasome and Cathepsins B & LModulators of proteostasis network[6]
3-chloro-4-methoxybenzoic acidCathepsins B & LStrong activation (467.3 ± 3.9%)[6]
4-fluorophenyl substituted pyrazole derivativesFatty Acid Biosynthesis (FAB)Potent inhibitors[4]

Experimental Protocols for Validation

The following are detailed methodologies for key experiments cited in the validation of benzoic acid derivatives.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL)[7].

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a microtiter plate[5].

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for fungi)[5].

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[7].

3.2. Enzyme Inhibition Assays

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compound (inhibitor) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Reaction: The enzyme, inhibitor, and buffer are pre-incubated together for a specific period. The reaction is initiated by the addition of the substrate.

  • Detection: The rate of the enzymatic reaction is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Workflows and Pathways

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Dilutions with Microorganism prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate Incubate at Optimal Conditions inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine Minimum Inhibitory Concentration (MIC) observe->determine_mic compound Benzoic Acid Derivative enzyme Target Enzyme (e.g., FAB, Proteasome) compound->enzyme Inhibition pathway Cellular Pathway (e.g., Fatty Acid Synthesis, Protein Degradation) enzyme->pathway Regulation response Biological Response (e.g., Bacterial Growth Inhibition, Altered Proteostasis) pathway->response Outcome

References

Safety Operating Guide

Prudent Disposal of 2-(Benzylcarbamoyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 2-(Benzylcarbamoyl)benzoic acid.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 19357-07-4) was publicly available at the time of this writing. The following procedures are based on the safety data of the structurally related compound, benzoic acid, and general principles of chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, regional, and national regulations.

Hazard Profile and Safety Summary

While a detailed hazard profile for this compound is not available, its structure, containing a benzoic acid moiety, suggests that it may share similar hazardous properties. Benzoic acid is known to cause skin irritation and serious eye damage.[1][2] The precautionary measures for handling and disposal should therefore be conservative.

Hazard CategoryRecommendations and PrecautionsCitation
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat. If handling in a way that generates dust, use respiratory protection.[1][2]
Handling Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use in a well-ventilated area.[1]
Incompatibilities Based on general knowledge of carboxylic acids, avoid contact with strong bases and strong oxidizing agents.[3]
Environmental Precautions Do not allow the chemical to enter drains or the environment.[1][3]
First Aid (In Case of Exposure) Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines a general procedure for the disposal of small quantities of this compound typically found in a research setting.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container as "Solid Chemical Waste: this compound".

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[1]

  • Collection of Waste:

    • Carefully transfer the solid waste into the designated container using a spatula or scoop.

    • Avoid generating dust. If the material is a fine powder, consider working in a fume hood.

    • For containers with residual amounts, rinse with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous liquid waste in a separate, appropriately labeled container. Do not dispose of the rinsate down the drain.

  • Accidental Spill Cleanup:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing appropriate PPE, sweep up the solid material and place it in the designated waste container.[3]

    • For residual powder, you may moisten a paper towel with a suitable solvent to wipe the area, and dispose of the towel in the solid waste container.

    • Some general procedures for acid spills suggest neutralizing the residue with a dilute solution of sodium carbonate.[4] This should only be done if you are trained in the procedure and it is approved by your EHS department.

  • Storage and Final Disposal:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal through your institution's hazardous waste management program. Dispose of the contents and container to an approved waste disposal plant.[1][5]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from waste generation to final disposal.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Solid this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Sweep solid into labeled waste container C->D Yes E Collect in labeled solid waste container C->E No H Clean spill area with appropriate solvent/neutralizer D->H F Store container in a secure, ventilated area E->F G Arrange for disposal via EHS/Hazardous Waste Program F->G H->F

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-(Benzylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-(Benzylcarbamoyl)benzoic acid, ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety measures is crucial to minimize exposure and associated risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin Protection Chemical-resistant (impervious) gloves (e.g., Butyl or Neoprene).[4][5] A complete personal protective suit or lab coat.Inspect gloves prior to use.[4][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] To be used in case of insufficient ventilation.[4]-
General Hygiene Emergency eye wash fountains and safety showers should be close to the workstation.[1][5] Wash hands thoroughly after handling.[1][6]-

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and flame.[1][5] Keep the container tightly closed.[1][2][4]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.[1][3]

2.2. Handling and Use

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[4][7]

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[3][4] Do not breathe dust, fumes, or vapors.[1][4]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[7][8] Wash hands and any exposed skin thoroughly after handling.[1]

2.3. Accidental Release Measures

  • Spill Management: In case of a spill, evacuate the area.[5]

  • Cleanup: For solid spills, moisten the material to avoid creating dust or use a HEPA-filter vacuum for cleanup.[5] Sweep up the material and place it into a suitable, sealed container for disposal.[1][9]

  • Environmental Precautions: Do not let the chemical enter drains or the sewer system.[1][6]

2.4. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][2] If skin irritation occurs, get medical advice/attention.[1][4]

  • Inhalation: Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1][2] Get medical attention if you feel unwell.[1]

  • Ingestion: Clean the mouth with water.[1][2] Do NOT induce vomiting.[3] Get medical attention.[1][2]

Disposal Plan

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylcarbamoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzylcarbamoyl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。